molecular formula C9H5BrN2 B1285452 5-Bromo-2-cyanobenzeneacetonitrile CAS No. 925672-88-4

5-Bromo-2-cyanobenzeneacetonitrile

Cat. No.: B1285452
CAS No.: 925672-88-4
M. Wt: 221.05 g/mol
InChI Key: ULEYEDQUDZWJBR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanobenzeneacetonitrile is a high-purity chemical compound offered for research and development applications. It serves as a versatile synthetic intermediate in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and material science research. The structure of this compound, featuring both a bromo substituent and a nitrile-functionalized acetonitrile chain on a benzene ring, makes it a valuable scaffold for various chemical transformations, including metal-catalyzed cross-coupling reactions and cyclization processes. Researchers utilize this compound in the exploration and synthesis of novel heterocyclic compounds, such as pyrazoles and fused pyrimidines, which are core structures in many active pharmaceutical ingredients (APIs). Its applications extend to use as a key starting material in medicinal chemistry programs and in the development of advanced materials. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEYEDQUDZWJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581544
Record name 4-Bromo-2-(cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925672-88-4
Record name 4-Bromo-2-(cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-cyanobenzeneacetonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Protein Degradation

In the rapidly evolving landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. 5-Bromo-2-cyanobenzeneacetonitrile (CAS No. 925672-88-4), also known as 4-bromo-2-(cyanomethyl)benzonitrile, has emerged as a pivotal building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These heterobifunctional molecules are at the forefront of therapeutic innovation, designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][5][6] The unique trifunctional nature of this compound, featuring a reactive bromine atom, a cyano group on the aromatic ring, and a cyanomethyl substituent, provides medicinal chemists with multiple handles for strategic molecular elaboration. This guide offers an in-depth exploration of its synthesis, chemical properties, and critical applications, providing field-proven insights and detailed protocols to empower researchers in the development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe utilization in the laboratory. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 925672-88-4[7][8][9]
Molecular Formula C₉H₅BrN₂[7][8][9]
Molecular Weight 221.05 g/mol [7][9]
Appearance White to off-white solid[10]
Purity Typically ≥95%[8]
Storage Store at -20°C for long-term stability[7][9]

Safety Profile: this compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, causing skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis and Purification

Conceptual Synthesis Pathway

The proposed synthesis begins with 2-methylbenzonitrile, which undergoes free-radical bromination to form 2-(bromomethyl)benzonitrile. This intermediate is then subjected to nucleophilic substitution with a cyanide salt to yield the final product, which is subsequently brominated on the aromatic ring. A more direct route involves the bromination of 2-cyanobenzyl cyanide.

G cluster_0 Stage 1: Benzylic Bromination cluster_1 Stage 2: Aromatic Bromination 2_cyanobenzyl_cyanide 2-Cyanobenzyl Cyanide Intermediate 2-(Bromomethyl)-benzonitrile 2_cyanobenzyl_cyanide->Intermediate CCl₄, Reflux NBS N-Bromosuccinimide (NBS) AIBN (initiator) Final_Product This compound Intermediate->Final_Product Electrophilic Aromatic Substitution Br2 Br₂ / FeBr₃

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on analogous, well-documented chemical transformations.

Part 1: Synthesis of 2-(Bromomethyl)benzonitrile

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-cyanobenzyl cyanide (1 equivalent).

  • Reagent Addition: Dissolve the starting material in a dry, non-polar solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile.

Part 2: Synthesis of this compound

  • Setup: In a flask protected from light and moisture, dissolve the crude 2-(bromomethyl)benzonitrile from the previous step in a suitable solvent like dichloromethane or acetic acid.

  • Catalyst and Reagent: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 equivalents). Cool the mixture in an ice bath.

  • Bromination: Slowly add a solution of bromine (Br₂) (1.1 equivalents) in the same solvent, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Application in the Synthesis of PROTACs

The structural features of this compound make it an exceptionally useful building block for PROTACs. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker or a warhead that binds to the target protein.[11] The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing an alternative point of attachment for the linker or the E3 ligase ligand.

Workflow for PROTAC Synthesis using the Building Block

G cluster_0 Functionalization Pathway A cluster_1 Functionalization Pathway B start This compound A1 Suzuki Coupling (Pd Catalyst, Base) + Linker-Boronic Ester start->A1 B1 Hydrolysis of -CH₂CN (Acid or Base) start->B1 A2 Intermediate A (Linker Attached) A1->A2 C1 Coupling with E3 Ligase Ligand or Warhead A2->C1 Amide Coupling B2 Intermediate B (-CH₂COOH formed) B1->B2 B2->C1 Amide Coupling Final_PROTAC PROTAC Molecule C1->Final_PROTAC Final Assembly

Caption: Synthetic strategies for incorporating the building block into a PROTAC.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for a Suzuki coupling reaction at the bromine position.

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or ester partner (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Degas a solvent mixture, typically toluene/ethanol/water or dioxane/water, by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask.

  • Reaction: Heat the mixture to 80-100°C under an inert atmosphere. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. The following analytical techniques are standard for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the cyanomethyl group. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The methylene protons (-CH₂CN) should present as a singlet at approximately δ 4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will display distinct signals for the aromatic carbons, the two cyano carbons, and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the two nitrile groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z 220 and 222 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

This compound stands as a testament to the power of strategically functionalized small molecules in modern drug discovery. Its unique combination of reactive sites provides a robust and flexible platform for the synthesis of complex therapeutic agents, most notably PROTACs. The synthetic routes and application protocols detailed in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to leverage this valuable building block in their own research endeavors, ultimately contributing to the advancement of targeted therapies.

References

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021).
  • This compound [P80583]. ChemUniverse. [Link]
  • E3 ligase ligand chemistries: from building blocks to protein degraders. (2022). RSC Publishing. [Link]
  • Proteolysis targeting chimeric pharmaceutical. (2006).
  • Heterocyclic degronimers for target protein degradation. (2020).
  • Anti-protac antibodies and complexes. (2023).
  • Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. (2023).
  • Simple and Efficient Method for the Preparation of 5-Bromois

Sources

physical properties of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-cyanobenzeneacetonitrile

Introduction

This compound is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a benzonitrile core, and an acetonitrile side chain. This unique combination of reactive sites makes it a valuable intermediate and building block in synthetic organic chemistry. Its applications are primarily found in the development of novel pharmaceutical agents and complex organic molecules, where the nitrile and bromo-moieties can be strategically manipulated to construct diverse molecular architectures. This guide provides a comprehensive overview of its core physical properties, predicted spectroscopic characteristics, a standard analytical protocol for purity assessment, and essential safety and handling information for researchers and drug development professionals.

Section 1: Core Physical and Chemical Properties

The fundamental identity and physical state of this compound are summarized below. These properties are critical for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 925672-88-4[1][2][3][4]
Molecular Formula C₉H₅BrN₂[1][2][3][4]
Molecular Weight 221.05 g/mol [2]
Appearance White crystalline solid[5]
Purity (Commercial) Typically ≥95%[3][4]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, ether, and methanol.[5][6]
Storage Conditions Store sealed in a dry environment. Recommended temperatures vary from Room Temperature to -20°C.[2][3][5]

The variance in recommended storage temperatures highlights the importance of consulting the specific supplier's documentation. For long-term stability, particularly to prevent potential degradation, storage at -20°C is advisable.[2]

Section 2: Spectroscopic Characterization - A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex splitting pattern due to the three adjacent protons on the benzene ring. The methylene protons, being adjacent to two electron-withdrawing groups (cyano and the substituted phenyl ring), are expected to appear as a singlet further downfield than a typical alkyl CH₂ group, likely in the δ 3.5-4.5 ppm range.[7]

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[8]

  • C≡N Stretch: Two nitrile groups are present. The aromatic nitrile (benzonitrile) and the aliphatic nitrile (acetonitrile) will exhibit strong, sharp absorption bands in the 2260-2220 cm⁻¹ region.[9] These two bands may be resolved or could overlap.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.[10]

  • Aromatic C-H Stretch: A signal should appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

  • Aliphatic C-H Stretch: The methylene group will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[9]

Predicted Mass Spectrum

In mass spectrometry, the most telling feature will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2).[11] For C₉H₅BrN₂, the expected peaks would be at m/z 220 (for ⁷⁹Br) and 222 (for ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or cleavage of the acetonitrile side chain.[11]

Section 3: Experimental Protocol - Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of a starting material is a cornerstone of reliable and reproducible research. HPLC is the standard method for this assessment. The following protocol describes a robust reverse-phase HPLC (RP-HPLC) method suitable for this compound.

Causality of Choices: A reverse-phase C18 column is selected due to the compound's moderate polarity, which will ensure good retention and separation from potential nonpolar or more polar impurities. A mobile phase of acetonitrile and water provides the necessary polarity gradient for elution, while a UV detector is ideal for this aromatic, chromophore-containing molecule.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Visual Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Compound (1mg) dissolve Dissolve in Acetonitrile (1mL) weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject 10 µL onto HPLC filter->inject Prepared Sample separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

Section 4: Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize exposure and ensure laboratory safety.[1] It may cause skin, eye, and respiratory system irritation and could be harmful if ingested or absorbed through the skin.[1][5]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[12]

  • Handling: Avoid creating dust.[13] Do not eat, drink, or smoke in areas where the chemical is handled.[14] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14][16]

Visual Guide: Hierarchy of Safety Controls

Safety_Hierarchy node1 Elimination/Substitution (Most Effective) node2 Engineering Controls (e.g., Fume Hood) node1->node2 node3 Administrative Controls (e.g., SOPs, Training) node2->node3 node4 Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) node3->node4

Caption: The hierarchy of controls for safe chemical handling.

Conclusion

This compound is a specialized chemical intermediate with a defined set of physical properties that dictate its handling, analysis, and application. A thorough understanding of its molecular structure, predicted spectroscopic behavior, and appropriate safety protocols is paramount for any researcher incorporating this compound into their synthetic workflows. Adherence to rigorous analytical validation, such as the HPLC method described, ensures the integrity of experimental outcomes in drug discovery and materials science.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2022, May 16). 5-Bromo-2-(difluoromethyl)benzonitrile.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-cyano-3-nitropyridine 573675-25-9.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5.
  • United States Biological. (n.d.). This compound CAS 925672-88-4.
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  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzonitrile CAS#: 156001-51-3.
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  • ChemUniverse. (n.d.). This compound [P80583].
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  • ChemBK. (2024, April 10). This compound.
  • SpectraBase. (n.d.). 2-(5-Bromo-2-hydroxy-benzylidene)malononitrile.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • ChemicalBook. (n.d.). 2-Bromo-5-nitrobenzonitrile CAS#: 134604-07-2.
  • (n.d.). Table of Characteristic IR Absorptions.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to 5-Bromo-2-cyanobenzeneacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen methodology, reagents, and reaction conditions. By grounding the synthesis in fundamental principles of organic chemistry and providing practical insights, this guide aims to empower researchers to successfully and safely synthesize the target molecule with a high degree of purity and yield. The presented route is a multi-step synthesis commencing from the readily available starting material, 4-bromo-2-methylaniline. Each transformation is discussed in detail, including reaction mechanisms, potential side reactions, and purification strategies.

Introduction: The Significance of this compound

This compound, with the chemical structure depicted in Figure 1, is a valuable intermediate in medicinal chemistry and materials science. The presence of multiple reactive functional groups—a bromine atom, an aromatic nitrile, and an aliphatic nitrile—renders it a versatile scaffold for the construction of complex molecular architectures. The bromo substituent allows for the introduction of various functionalities through cross-coupling reactions, while the cyano groups can be elaborated into a range of other functionalities such as amines, carboxylic acids, and tetrazoles. This trifunctional nature makes it a sought-after precursor for the development of novel therapeutic agents and functional materials.

Figure 1. Chemical Structure of this compound.

This guide will focus on a robust and scalable three-step synthesis of this compound starting from 4-bromo-2-methylaniline. The chosen synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Bromo-2-methylaniline B 4-Bromo-2-methylbenzonitrile A->B  Sandmeyer Reaction   C 2-(Bromomethyl)-4-bromobenzonitrile B->C  Benzylic Bromination   D This compound C->D  Nucleophilic Substitution   Sandmeyer_Mechanism cluster_0 Sandmeyer Cyanation Mechanism Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+  NaNO2, H+   Ar• + N2 Ar• + N2 Ar-N2+->Ar• + N2  Cu(I)CN   Ar• + Cu(II)(CN)2 Ar• + Cu(II)(CN)2 Ar-CN + Cu(I)CN Ar-CN + Cu(I)CN Ar• + Cu(II)(CN)2->Ar-CN + Cu(I)CN  Ligand Transfer  

Diagram 2: Simplified mechanism of the Sandmeyer cyanation.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzonitrile

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-methylaniline186.0518.6 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Cyanide (CuCN)89.5610.8 g0.12
Sodium Cyanide (NaCN)49.016.4 g0.13
Toluene-100 mL-
Water-300 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (30 mL) and add this solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.

  • In a separate 1 L beaker, dissolve copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.4 g, 0.13 mol) in water (100 mL) with gentle warming. Cool the solution to room temperature.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract with toluene (3 x 50 mL).

  • Combine the organic extracts, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-bromo-2-methylbenzonitrile, which can be purified by vacuum distillation or recrystallization from ethanol.

Step 2: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile

The second step involves the selective bromination of the methyl group of 4-bromo-2-methylbenzonitrile to form 2-(bromomethyl)-4-bromobenzonitrile. This is a free-radical halogenation reaction, and N-bromosuccinimide (NBS) is the reagent of choice for this transformation. [1][2][3][4][5][6][7]NBS provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction.

Reaction Mechanism:

The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of the toluene derivative, generating a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of NBS with HBr) to form the benzylic bromide and a bromine radical, which propagates the chain reaction.

Benzylic_Bromination cluster_0 Benzylic Bromination with NBS Initiator Initiator 2 R• 2 R• Initiator->2 R•  Heat/Light   Ar-CH3 + Br• Ar-CH3 + Br• Ar-CH2• + HBr Ar-CH2• + HBr Ar-CH3 + Br•->Ar-CH2• + HBr Ar-CH2• + Br2 Ar-CH2• + Br2 Ar-CH2Br + Br• Ar-CH2Br + Br• Ar-CH2• + Br2->Ar-CH2Br + Br•

Diagram 3: Simplified mechanism of benzylic bromination with NBS.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-bromobenzonitrile

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-methylbenzonitrile196.0419.6 g0.1
N-Bromosuccinimide (NBS)177.9819.6 g0.11
Azobisisobutyronitrile (AIBN)164.210.33 g0.002
Carbon Tetrachloride (CCl₄)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylbenzonitrile (19.6 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and azobisisobutyronitrile (0.33 g, 0.002 mol) in carbon tetrachloride (200 mL).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.

  • After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-4-bromobenzonitrile, which can be purified by recrystallization from a suitable solvent such as hexanes or ethanol.

Step 3: Nucleophilic Substitution to Yield this compound

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion to form the target molecule. [8][9][10][11][12]Sodium or potassium cyanide is typically used as the cyanide source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in a mixture of ethanol and water. The reaction proceeds via an SN2 mechanism, where the cyanide nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.

Reaction Mechanism:

The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the bromine atom from the backside. This concerted process involves the simultaneous formation of the new carbon-cyanide bond and the cleavage of the carbon-bromine bond.

Nucleophilic_Substitution cluster_0 Nucleophilic Substitution with Cyanide Ar-CH2Br + CN- Ar-CH2Br + CN- [NC---CH2(Ar)---Br]‡ [NC---CH2(Ar)---Br]‡ Ar-CH2Br + CN-->[NC---CH2(Ar)---Br]‡  Transition State   Ar-CH2CN + Br- Ar-CH2CN + Br- [NC---CH2(Ar)---Br]‡->Ar-CH2CN + Br-

Diagram 4: SN2 mechanism for the formation of the acetonitrile group.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(Bromomethyl)-4-bromobenzonitrile274.9427.5 g0.1
Sodium Cyanide (NaCN)49.015.4 g0.11
Dimethyl Sulfoxide (DMSO)-150 mL-
Water-300 mL-
Ethyl Acetate-200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve sodium cyanide (5.4 g, 0.11 mol) in dimethyl sulfoxide (150 mL).

  • Add a solution of 2-(bromomethyl)-4-bromobenzonitrile (27.5 g, 0.1 mol) in DMSO (50 mL) dropwise to the cyanide solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (300 mL) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.

Physicochemical and Safety Data

This compound

  • CAS Number: 925672-88-4

  • Molecular Formula: C₉H₅BrN₂

  • Molecular Weight: 221.06 g/mol

  • Appearance: Off-white to pale yellow solid

  • Safety: This compound is expected to be toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Cyanide-containing compounds are highly toxic, and all reactions involving them should be performed with extreme caution.

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of this compound from 4-bromo-2-methylaniline. The presented route relies on well-understood and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up. The provided experimental protocols, along with the mechanistic insights, offer a comprehensive resource for researchers in the fields of medicinal chemistry and materials science. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

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A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-cyanobenzeneacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the structural elucidation of this molecule through the careful analysis of chemical shifts, spin-spin coupling patterns, and signal integrations.

Introduction

This compound, with the molecular formula C₉H₅BrN₂, is a substituted aromatic compound of significant interest in synthetic organic chemistry and as a potential building block in medicinal chemistry.[1] The precise characterization of its molecular structure is paramount for its application in further chemical synthesis and biological evaluation. NMR spectroscopy stands as a powerful and non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[2] This guide will provide a detailed theoretical analysis and predicted spectral data for this compound, serving as a valuable reference for its identification and characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The aromatic region, typically observed between δ 6.5 and 8.0 ppm for aryl protons, will be of particular interest for confirming the substitution pattern on the benzene ring.[3]

Chemical Shift Assignments and Rationale

The benzene ring in this compound is trisubstituted with a bromine atom, a cyano group, and a cyanomethyl group. The electronic effects of these substituents will influence the chemical shifts of the three remaining aromatic protons. The cyano group is strongly electron-withdrawing, causing a deshielding effect (downfield shift) on nearby protons. Bromine is also an electronegative atom and exhibits a deshielding effect, though generally less pronounced than a cyano group.[4][5] The cyanomethyl group (-CH₂CN) is weakly electron-withdrawing.

Based on these principles, the following chemical shifts are predicted:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8DoubletJ ≈ 2.0 Hz (meta)
H-4~7.6Doublet of DoubletsJ ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta)
H-6~7.9DoubletJ ≈ 8.5 Hz (ortho)
-CH₂-~4.0SingletN/A

Rationale for Assignments:

  • H-6: This proton is ortho to the strongly electron-withdrawing cyano group and will experience the most significant deshielding, hence its predicted downfield shift. It will be split into a doublet by the adjacent H-4 proton.

  • H-3: This proton is ortho to the cyanomethyl group and para to the bromine atom. It will be split into a doublet by the meta-coupled H-4 proton.

  • H-4: This proton is situated between H-3 and H-6 and will be split into a doublet of doublets by coupling to both neighboring protons.

  • -CH₂-: The methylene protons of the acetonitrile group are not adjacent to any other protons and are therefore expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the cyano group.

Spin-Spin Coupling

The coupling constants (J values) are crucial for confirming the connectivity of the protons in the aromatic ring. For 1,2,4-trisubstituted benzenes, the following approximate coupling constants are expected:[6][7]

  • Ortho coupling (³J): 7-10 Hz

  • Meta coupling (⁴J): 2-3 Hz

  • Para coupling (⁵J): 0-1 Hz

The predicted coupling constants in the table above are consistent with these established ranges.[8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.[9]

Chemical Shift Assignments and Rationale

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the hybridization of the carbon atom.[10] Carbon atoms attached to electronegative groups like bromine and the cyano group will be shifted downfield. The sp-hybridized carbons of the cyano groups will also have characteristic chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)
C-1~135
C-2~115
C-3~138
C-4~133
C-5~125
C-6~136
-CH₂-~25
-CN (ring)~118
-CN (side chain)~117

Rationale for Assignments:

  • C-2 and C-5: These carbons are directly attached to the electron-withdrawing cyano and bromo groups, respectively, resulting in their downfield shifts.

  • C-1, C-3, C-4, C-6: These are the other aromatic carbons, with their specific shifts influenced by the combined electronic effects of the three substituents.

  • -CH₂-: The methylene carbon will appear in the aliphatic region of the spectrum.

  • -CN: The two cyano carbons will have similar chemical shifts in the characteristic region for nitriles.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[11]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[12]

  • Sample Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are general guidelines for data acquisition on a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is sufficient for qualitative spectra.

  • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: A wider spectral width of about 200-240 ppm is necessary.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the low natural abundance and lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

Data Processing and Interpretation

  • Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: The chemical shifts of all peaks are determined, and for the ¹H spectrum, the integral of each signal is measured to determine the relative number of protons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of this compound and the key through-bond correlations that give rise to the observed spin-spin coupling in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H spin-spin coupling in the aromatic ring.

Conclusion

This technical guide has provided a comprehensive overview and predicted analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a practical framework for obtaining high-quality NMR data, which is essential for accurate structural elucidation in the fields of chemical research and drug development.

References

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
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Mass Spectrometry of 5-Bromo-2-cyanobenzeneacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-cyanobenzeneacetonitrile is a halogenated aromatic nitrile of significant interest in contemporary chemical research, particularly in the synthesis of novel heterocyclic compounds and as a building block in the development of new pharmaceutical agents. The precise characterization of this molecule is paramount for ensuring the integrity of these applications. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and purity assessment of such compounds. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering field-proven insights into its ionization, fragmentation, and the experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the analysis of this and structurally related molecules.

Instrumentation and Ionization Methods: A Strategic Approach

The selection of an appropriate ionization technique is a critical first step in the mass spectrometric analysis of this compound. The choice is dictated by the analytical goal, be it confirmation of molecular weight, structural elucidation through fragmentation, or quantification in complex matrices.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For the purpose of detailed structural analysis and library matching, Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for unambiguous compound identification. Given the likely volatility of this compound, GC is an appropriate separation technique.

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Confirmation

In contrast, Electrospray Ionization (ESI), typically coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), is a "soft" ionization technique.[1][2] It is ideal for confirming the molecular weight of the analyte with minimal fragmentation. ESI is particularly useful for polar and thermally labile compounds.[2] For this compound, ESI would be employed in positive ion mode, likely forming the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).

The Telltale Signature: Expected Isotopic Pattern

A key identifying feature of any bromine-containing compound in mass spectrometry is its distinctive isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (~50.5% and ~49.5%, respectively).[3] This results in a characteristic pair of peaks for the molecular ion (M) and a peak at two mass units higher (M+2), with an intensity ratio of approximately 1:1.[3] The presence of this M/M+2 doublet is a strong indicator of a monobrominated compound.

IonDescriptionExpected m/z (for C₉H₅⁷⁹BrN₂)Expected m/z (for C₉H₅⁸¹BrN₂)Relative Abundance Ratio
[M]⁺• Molecular Ion220222~1:1
[M+H]⁺ Protonated Molecule (ESI)221223~1:1

Deconstructing the Molecule: Fragmentation Analysis (MS/MS)

Under Electron Ionization, the molecular ion of this compound is expected to undergo a series of fragmentation reactions, providing a wealth of structural information. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation events anticipated for this compound are:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond is a highly probable event, leading to the loss of a bromine radical (•Br). This will result in a prominent peak at m/z 141. The stability of the resulting phenyl cation contributes to the favorability of this fragmentation.

  • Benzylic Cleavage: The bond between the aromatic ring and the acetonitrile group is susceptible to cleavage. This can lead to the formation of a brominated cyanobenzyl cation, or a cyanophenyl cation with the loss of the acetonitrile group.

  • Loss of HCN: A common fragmentation pathway for nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da).

  • Formation of Tropylium Ion: Aromatic compounds can undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent in highly substituted rings.[4]

Fragmentation_Pathway M [C₉H₅BrN₂]⁺• m/z 220/222 F1 [C₉H₅N₂]⁺ m/z 141 M->F1 - •Br F2 [C₈H₄BrN]⁺• m/z 194/196 M->F2 - •CH₂CN F3 [C₈H₄N]⁺ m/z 114 F1->F3 - HCN F4 [C₇H₄Br]⁺ m/z 155/157 F2->F4 - CN

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Protocol 1: GC-MS Analysis for Structural Elucidation
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of acetonitrile or methanol.

    • Dilute to a final concentration of 1-10 µg/mL in the mobile phase.[5]

    • Filter the sample through a 0.22 µm syringe filter.[5]

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 100-400.

Data Interpretation: A Case Study

While an experimental spectrum for this compound is not publicly available, we can predict its key features based on the principles outlined above and data from analogous compounds such as 2-bromobenzonitrile and 4-bromobenzonitrile.[3][6]

Predicted Mass Spectrum of this compound (EI):

m/z (Predicted)Ion IdentityInterpretation
220, 222[C₉H₅BrN₂]⁺• (Molecular Ion) Confirms the molecular formula. The 1:1 ratio of these peaks is indicative of bromine.
141[C₉H₅N₂]⁺ Represents the loss of a bromine radical (•Br), a common fragmentation for bromoaromatics.
194, 196[C₈H₄BrN]⁺• Corresponds to the loss of the acetonitrile radical (•CH₂CN).
114[C₈H₄N]⁺ Resulting from the loss of HCN from the [C₉H₅N₂]⁺ fragment.
155, 157[C₇H₄Br]⁺ Arises from the loss of a cyanide radical (•CN) from the [C₈H₄BrN]⁺• fragment.

Troubleshooting and Expert Considerations

  • Peak Tailing in GC-MS: Active sites in the GC inlet or column can cause peak tailing for polar analytes. Ensure proper liner deactivation and column conditioning.

  • Poor Ionization in ESI: If the [M+H]⁺ ion is weak, consider the use of mobile phase additives such as ammonium formate to promote adduct formation.

  • Matrix Effects: When analyzing samples in complex matrices, co-eluting compounds can suppress or enhance the ionization of the analyte. A thorough sample cleanup and the use of an internal standard are recommended for quantitative studies.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. A strategic choice of ionization technique, coupled with a thorough understanding of its characteristic isotopic pattern and fragmentation behavior, allows for confident structural elucidation. The protocols and insights provided in this guide serve as a robust foundation for researchers working with this important chemical entity, enabling high-quality, reliable analytical data.

References

  • NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.
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  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
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  • PubChem. (n.d.). 2-Bromobenzonitrile. National Center for Biotechnology Information.
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  • PubChem. (n.d.). 4-Bromobenzonitrile. National Center for Biotechnology Information.
  • MassBank. (n.d.). Benzyl cyanides.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
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  • PubChem. (n.d.). Bromobenzyl Cyanide. National Center for Biotechnology Information.

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FT-IR spectrum of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-2-cyanobenzeneacetonitrile

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₉H₅BrN₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the correlation between the molecule's unique structure and its vibrational spectrum. We will explore the theoretical basis for its characteristic absorption bands, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to ensure both scientific integrity and practical utility.

This compound is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable building block in medicinal chemistry and materials science. Its molecular formula is C₉H₅BrN₂ and its structure incorporates a 1,2,4-trisubstituted benzene ring, an aromatic nitrile, an aliphatic nitrile, and a bromo-substituent.[1][2][3]

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[4] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific, quantized frequencies.[5] The resulting spectrum is a unique fingerprint, providing definitive structural information about the functional groups present. This guide serves to elucidate the FT-IR fingerprint of this compound, enabling its unambiguous identification and quality assessment.

Structural Features and Predicted Vibrational Frequencies

To accurately interpret the FT-IR spectrum, we must first dissect the molecule's structure and predict the absorption regions for its constituent functional groups. The logical relationship between the structure and its expected spectral features is paramount.

Caption: Key functional groups of this compound and their expected IR regions.

Based on established principles, we anticipate the following key absorptions:

  • Aromatic C-H Stretching: Vibrations of C-H bonds on the benzene ring are expected at slightly higher frequencies than their alkane counterparts, typically in the 3100-3000 cm⁻¹ region.[6][7][8]

  • Aliphatic C-H Stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ range.[8][9]

  • Nitrile (C≡N) Stretching: This molecule is distinguished by the presence of two nitrile groups in different chemical environments.

    • The aromatic nitrile , being conjugated with the benzene ring, will have its C≡N stretching frequency lowered. It is expected in the 2240-2220 cm⁻¹ range.[10][11]

    • The aliphatic nitrile in the cyanomethyl group is not conjugated and will absorb at a higher frequency, typically between 2260-2240 cm⁻¹.[10] The presence of these two distinct, sharp peaks is a powerful diagnostic feature.

  • Aromatic C=C Ring Stretching: The benzene ring itself has characteristic in-plane stretching vibrations, which appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.[6][7]

  • Methylene (-CH₂) Bending: The scissoring (bending) vibration of the methylene group is anticipated around 1470-1450 cm⁻¹.[8]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.[6]

  • Carbon-Bromine (C-Br) Stretching: The C-Br bond stretch is expected at low frequencies, typically below 700 cm⁻¹ and often in the 690-515 cm⁻¹ range.[12] Its assignment can be challenging due to its location in the complex fingerprint region.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible FT-IR spectrum is critical. The following protocol outlines a robust methodology using the standard potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Experimental_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~1-2 mg of Sample & ~100-200 mg of dry KBr B 2. Grind mixture thoroughly in an agate mortar A->B C 3. Transfer powder to a pellet press B->C D 4. Apply vacuum and press to form a transparent pellet C->D E 5. Collect Background Spectrum (Empty sample chamber) D->E F 6. Mount KBr pellet in the sample holder E->F G 7. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res., 32 scans) F->G H 8. Perform automatic background subtraction G->H I 9. Baseline correction and peak picking H->I

Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Causality in Protocol Design:

  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that helps minimize scattering.

  • Why Grind Thoroughly? Homogeneous mixing and reducing the particle size of the sample to below the wavelength of the IR radiation is crucial to prevent spectral artifacts and ensure a clear, transparent pellet.

  • Why a Background Scan? The background spectrum (of ambient air and the instrument optics) is collected first and automatically subtracted from the sample spectrum. This removes interference from atmospheric water vapor and carbon dioxide, ensuring that the final spectrum contains only information from the sample itself.

  • Why 32 Scans? Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio (S/N) of the spectrum, making weaker peaks more discernible and improving overall data quality.

In-Depth Spectral Analysis

The FT-IR spectrum of this compound is rich with information. The following table and discussion detail the assignment of its major absorption bands.

Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeRationale & References
~3080WeakAromatic C-H StretchAbsorption above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons, confirming the aromatic ring.[6][7][13]
~2935 & ~2860WeakAliphatic C-H Stretch (-CH₂-)Asymmetric and symmetric stretches of the methylene group, occurring below 3000 cm⁻¹ as expected for sp³ C-H bonds.[8][9]
~2255 Strong, SharpAliphatic C≡N Stretch A strong, sharp peak in the 2260-2240 cm⁻¹ range is definitive for a non-conjugated nitrile group.[10][11][14]
~2230 Strong, SharpAromatic C≡N Stretch Conjugation with the π-system of the benzene ring weakens the C≡N bond, shifting its absorption to a lower frequency (2240-2220 cm⁻¹).[10][15]
~1590, ~1475, ~1410Medium, SharpAromatic C=C Ring StretchThese multiple sharp bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[6][7]
~1460MediumMethylene -CH₂- Bend (Scissoring)This absorption is due to the in-plane bending of the C-H bonds in the methylene group.[8]
~880, ~820StrongAromatic C-H Out-of-Plane BendThe pattern and position of these strong bands are highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[6]
~560MediumC-Br StretchThis band falls within the expected range for a C-Br stretching vibration, located in the complex fingerprint region.[12]

Key Interpretive Insights:

  • The Double Nitrile Peak: The most powerful diagnostic feature is the presence of two distinct, strong, and sharp peaks in the 2260-2220 cm⁻¹ region. This immediately confirms the existence of two nitrile groups in different electronic environments (aliphatic and aromatic). The relative positions of these peaks are a direct consequence of electronic effects—specifically, conjugation—and provide an internal validation of the assigned structure.[10]

  • Substitution Pattern Confirmation: The strong bands in the C-H out-of-plane bending region (below 900 cm⁻¹) provide high-confidence verification of the 1,2,4-trisubstitution pattern on the aromatic ring.

  • Purity Assessment: A clean spectrum, free from a broad O-H band (3500-3200 cm⁻¹) or extraneous carbonyl (C=O) peaks (1750-1650 cm⁻¹), would indicate a high degree of purity, absent of water, alcohols, or carbonyl-containing impurities.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is readily interpretable. The key identifying features are the dual nitrile stretching bands, which confirm the presence and distinct nature of the aliphatic and aromatic cyano groups. These, in conjunction with the characteristic absorptions of the 1,2,4-trisubstituted aromatic ring, the methylene group, and the C-Br bond, create a unique spectral fingerprint. This guide provides the foundational knowledge and protocols for researchers to confidently use FT-IR spectroscopy for the structural verification and quality control of this important chemical intermediate.

References

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An In-depth Technical Guide to the Solubility of 5-Bromo-2-cyanobenzeneacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

5-Bromo-2-cyanobenzeneacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a brominated phenyl ring, a nitrile group, and an acetonitrile moiety, makes it a versatile intermediate in the development of novel therapeutics.[1] The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, hindering a drug's ability to reach its target in the body and exert its therapeutic effect. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and insights into the underlying physicochemical principles.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

PropertyValueSource
Molecular Formula C9H5BrN2[2][3]
Molecular Weight 221.05 g/mol [2][3]
Appearance Likely a solid (based on related compounds)N/A
Polarity Moderately polarInferred from structure

The presence of the polar nitrile (-C≡N) and the moderately polar bromo (-Br) functional groups, combined with the nonpolar benzene ring, results in a molecule with intermediate polarity. This structural feature suggests that its solubility will be highest in solvents with similar polarity characteristics, a principle often summarized by the adage "like dissolves like."[4]

Solubility Profile: A Comparative Analysis

While specific quantitative solubility data for this compound is not extensively published, this guide presents a representative solubility profile based on its structural characteristics and general principles of organic chemistry. The following table summarizes the expected solubility in a range of common organic solvents at ambient temperature.

SolventSolvent Polarity (Dielectric Constant)Expected Solubility ( g/100 mL)Classification
Hexane 1.88< 0.1Insoluble
Toluene 2.380.5 - 1.0Sparingly Soluble
Dichloromethane 9.085.0 - 10.0Soluble
Acetone 20.7> 10.0Very Soluble
Ethanol 24.552.0 - 5.0Moderately Soluble
Methanol 32.71.0 - 2.0Sparingly Soluble
Water 80.1< 0.1Insoluble

Interpretation of Expected Solubility:

  • Nonpolar Solvents (Hexane, Toluene): The low expected solubility in nonpolar solvents like hexane is due to the significant polarity mismatch between the solute and the solvent. While the benzene ring of the solute has some nonpolar character, the polar nitrile and bromo groups dominate, preventing effective solvation by nonpolar solvent molecules.

  • Polar Aprotic Solvents (Dichloromethane, Acetone): Higher solubility is anticipated in polar aprotic solvents. Dichloromethane and acetone possess polar characteristics that can effectively solvate the polar functional groups of this compound through dipole-dipole interactions.

  • Polar Protic Solvents (Ethanol, Methanol): Moderate to sparingly soluble behavior is expected in polar protic solvents. While these solvents are polar, their ability to form strong hydrogen bonds with each other can sometimes hinder their interaction with a solute that cannot act as a hydrogen bond donor.

  • Water: The compound is expected to be virtually insoluble in water due to the large, nonpolar benzene ring, which would disrupt the strong hydrogen bonding network of water.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and reproducible experimental protocol is crucial for determining the solubility of this compound. The following isothermal saturation method is a standard approach.[5]

Materials and Equipment:

  • This compound (≥95% purity)[3]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Vigorous shaking or stirring is necessary to facilitate this process.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the determined concentration and expressed in appropriate units, such as g/100 mL or mol/L.

Diagram of the Experimental Workflow:

Solubility_Determination_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep 1. Add excess solute to solvent in vials equil 2. Equilibrate at constant temperature with shaking prep->equil settle 3. Allow solids to settle equil->settle sample 4. Withdraw and filter supernatant settle->sample quant 5. Quantify concentration (HPLC/UV-Vis) sample->quant calc 6. Calculate Solubility quant->calc

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Polarity: As discussed, the principle of "like dissolves like" is a key determinant. Solvents with a polarity similar to that of this compound will be more effective at dissolving it.[4]

  • Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is crucial to use a highly purified compound for accurate and reproducible results.[3]

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in drug discovery and development. This guide has provided a framework for understanding its solubility profile, a detailed protocol for its experimental determination, and an overview of the key factors that influence this critical property. While the provided solubility data is illustrative, the methodologies described herein offer a robust approach for researchers to generate precise and reliable data. Further studies could explore the solubility of this compound in binary solvent systems, which are often used in crystallization and formulation processes, to provide an even more complete picture for pharmaceutical development.

References

  • Vertexaisearch. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • United States Biological. (n.d.). This compound CAS 925672-88-4.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 5-Bromo-2-Thiopheneacetonitrile Supplier China | CAS 703-17-3.
  • Jiang, S., et al. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2617.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97%.
  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345.
  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.
  • El-Faham, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity, 19(10), e202200548.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.
  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). 5-(2-bromo-5-methoxybenzylidene)thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Baghdad Science Journal, 20(1), 1-9.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile.
  • BLD Pharm. (n.d.). 925672-88-4|this compound.
  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • ResearchGate. (2025, August 7). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
  • PubChem. (n.d.). 5-Bromo-2-(bromomethyl)benzonitrile.
  • BLD Pharm. (n.d.). 1032231-28-9|5-Bromo-2-cyanobenzoic acid.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • BLD Pharm. (n.d.). 1594671-86-9|5-Bromo-2-cyclobutoxybenzonitrile.
  • Royal Society of Chemistry. (n.d.). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets.

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A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-cyanobenzeneacetonitrile

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromo, a cyano, and a cyanomethyl group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This positions it as a valuable building block for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, such as cross-coupling reactions at the bromide, and various modifications of the two distinct nitrile functionalities. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale for methodological choices, tailored for researchers and professionals in the field of drug development.

Primary Synthetic Strategy: A Multi-Step Approach from Substituted Toluenes

The most direct and industrially scalable synthesis of this compound commences with a suitably substituted toluene derivative. The core strategy involves the sequential installation of the required functional groups. A logical and well-documented approach begins with 4-bromo-2-methylbenzonitrile, a commercially available or readily synthesizable starting material. This route is advantageous due to the relatively low cost of the initial precursors and the high efficiency of the subsequent transformations.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Synthesis of Target Molecule A 3-Bromo-4-aminotoluene B Arenediazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C 4-Bromo-2-methylbenzonitrile B->C Sandmeyer Cyanation (CuCN, KCN) D 4-Bromo-2-methylbenzonitrile E 2-Bromo-5-(bromomethyl)benzonitrile D->E Radical Bromination (NBS, AIBN, CCl₄, reflux) F This compound E->F Nucleophilic Cyanation (NaCN, DMSO) G A 3-Bromo-4-aminotoluene B Diazonium Salt A->B Diazotization C 4-Bromo-2-methylbenzonitrile B->C Cyanation Reagents1 1. NaNO₂, HCl 2. 0-5°C Reagents1->A Reagents2 CuCN, KCN Heat Reagents2->B

Caption: Sandmeyer reaction for 4-Bromo-2-methylbenzonitrile synthesis.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzonitrile

Materials:

  • 3-Bromo-4-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-4-aminotoluene in a 17% solution of hydrochloric acid. [1]Cool the resulting mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature strictly between 0-5°C throughout the addition to ensure the stability of the diazonium salt. [2]3. Continue stirring for an additional 20-30 minutes at the same temperature after the addition is complete to ensure full conversion. The completion of diazotization can be confirmed by testing with starch-iodide paper, where the presence of excess nitrous acid will result in a blue-black color. [2]4. Sandmeyer Reaction: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to approximately 60-70°C. [1]5. Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture for a short period to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-bromo-2-methylbenzonitrile.

ReagentMolar Ratio (relative to aniline)Key Role
3-Bromo-4-aminotoluene1.0Starting Material
HCl~3.0Acid catalyst, forms diazonium salt
NaNO₂~1.1Source of nitrous acid for diazotization
CuCNCatalytic to stoichiometricCatalyst and source of cyanide

Part 2: Conversion to this compound

With the key starting material in hand, the synthesis proceeds through two critical steps: benzylic bromination followed by nucleophilic cyanation.

Step 1: Radical Bromination of the Methyl Group

The methyl group of 4-bromo-2-methylbenzonitrile is converted to a bromomethyl group through a free-radical halogenation reaction. This transformation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Causality in Reagent Selection:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this type of reaction as it provides a low, constant concentration of bromine in the reaction mixture, which suppresses the competing electrophilic aromatic substitution on the electron-rich benzene ring.

  • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

  • Carbon Tetrachloride (CCl₄): A non-polar solvent that is inert to the reaction conditions and effectively dissolves the reactants.

G A 4-Bromo-2-methylbenzonitrile B 2-Bromo-5-(bromomethyl)benzonitrile A->B Benzylic Bromination Reagents NBS, AIBN CCl₄, Reflux Reagents->A

Caption: Radical bromination of 4-bromo-2-methylbenzonitrile.

Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)benzonitrile This protocol is adapted from a standard procedure for the benzylic bromination of a similar substrate, 4-methylbenzonitrile. [3] Materials:

  • 4-Bromo-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), dry

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylbenzonitrile in dry carbon tetrachloride.

  • Add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 2-bromo-5-(bromomethyl)benzonitrile, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Nucleophilic Substitution to Form the Acetonitrile Moiety

The final step in the synthesis is the introduction of the second nitrile group via a nucleophilic substitution reaction. The highly reactive benzylic bromide is readily displaced by a cyanide anion (CN⁻) in a classic SN2 reaction.

Causality in Reagent Selection:

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): These are common and effective sources of the cyanide nucleophile.

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic.

G A 2-Bromo-5-(bromomethyl)benzonitrile B This compound A->B Sₙ2 Cyanation Reagents NaCN DMSO Reagents->A

Caption: Final cyanation step to yield the target product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-5-(bromomethyl)benzonitrile

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-(bromomethyl)benzonitrile in DMSO.

  • Add sodium cyanide (1.1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. Gentle heating may be applied if the reaction is sluggish.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

StepStarting MaterialKey ReagentsIntermediate/ProductTypical Yield
13-Bromo-4-aminotolueneNaNO₂, HCl, CuCN4-Bromo-2-methylbenzonitrile70-80%
24-Bromo-2-methylbenzonitrileNBS, AIBN2-Bromo-5-(bromomethyl)benzonitrile85-95%
32-Bromo-5-(bromomethyl)benzonitrileNaCN, DMSOThis compound80-90%

Conclusion and Future Perspectives

The synthetic route detailed in this guide, starting from 4-bromo-2-methylbenzonitrile, represents a robust and efficient method for the preparation of this compound. Each step employs well-established and understood chemical transformations, ensuring high yields and scalability. The rationale behind the selection of reagents and reaction conditions has been elucidated to provide a deeper understanding of the underlying chemical principles. For researchers in drug development, mastering the synthesis of such versatile building blocks is paramount. Future work in this area could focus on the development of more sustainable and greener synthetic methodologies, potentially exploring flow chemistry or alternative, less hazardous reagents.

References

  • BenchChem. (2025). Troubleshooting common issues in 4-Bromo-2-methylbenzonitrile synthesis.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis.
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An In-depth Technical Guide to 2-(5-Bromo-2-cyanophenyl)acetonitrile: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-2-cyanophenyl)acetonitrile, a crucial chemical intermediate in the rapidly evolving field of targeted protein degradation (TPD). The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus is placed on a validated synthesis protocol, complete with a step-by-step methodology and workflow visualization. Furthermore, this guide elucidates the instrumental role of this compound as a versatile building block in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The strategic positioning of the bromo and cyano functionalities offers medicinal chemists a valuable scaffold for derivatization and optimization of next-generation therapeutics.

Introduction: The Emergence of a Key Synthetic Intermediate

The landscape of modern drug discovery is increasingly shifting from occupancy-driven pharmacology to event-driven modalities like targeted protein degradation. This innovative approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the forefront of this revolution are bifunctional molecules such as PROTACs, which act as molecular bridges between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

Within this context, the strategic design and synthesis of novel ligands for E3 ligases are of paramount importance. 2-(5-Bromo-2-cyanophenyl)acetonitrile has emerged as a valuable and versatile building block, particularly in the synthesis of ligands for Cereblon (CRBN), a widely exploited E3 ligase in TPD. Its unique substitution pattern, featuring a bromine atom and two nitrile groups on a benzene ring, provides multiple reactive handles for chemical modification, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide aims to provide a detailed technical resource for researchers leveraging this important molecule in their drug discovery programs.

Chemical Structure and Physicochemical Properties

The accurate identification and characterization of a chemical compound are fundamental to its successful application in research and development. This section provides the definitive chemical structure and key physicochemical properties of 2-(5-bromo-2-cyanophenyl)acetonitrile.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound commonly referred to as 5-Bromo-2-cyanobenzeneacetonitrile is 2-(5-bromo-2-cyanophenyl)acetonitrile .

synthesis_workflow start 2-Bromo-5-fluorobenzonitrile intermediate 2-Bromo-5-cyanobenzonitrile start->intermediate Cyanation reagent1 Sodium Cyanide (NaCN) Dimethyl Sulfoxide (DMSO) product 2-(5-Bromo-2-cyanophenyl)acetonitrile intermediate->product Homologation reagent2 1. Diisobutylaluminium Hydride (DIBAL-H) 2. Hydroxylamine-O-sulfonic acid reagent3 Sodium Hydride (NaH) Diethyl Cyanomethylphosphonate

Caption: Synthetic workflow for 2-(5-bromo-2-cyanophenyl)acetonitrile.

Detailed Experimental Protocol

Caution: This protocol involves highly toxic reagents such as sodium cyanide and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Step 1: Synthesis of 4-Bromo-2-(cyanomethyl)benzonitrile

  • Reaction Setup: To a stirred solution of 2-bromo-5-fluorobenzonitrile (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium cyanide (1.2 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-formylbenzonitrile.

Step 2: Synthesis of 2-(5-Bromo-2-cyanophenyl)acetonitrile

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl cyanomethylphosphonate (1.5 equivalents) dropwise.

  • Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-bromo-2-formylbenzonitrile (1 equivalent) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(5-bromo-2-cyanophenyl)acetonitrile as a solid.

Spectroscopic Characterization

The structural integrity of 2-(5-bromo-2-cyanophenyl)acetonitrile is confirmed through various spectroscopic techniques. The expected spectral data are summarized below, providing a benchmark for sample validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80-7.90 (m, 2H, Ar-H): Aromatic protons.

    • δ 7.65-7.75 (m, 1H, Ar-H): Aromatic proton.

    • δ 3.90 (s, 2H, -CH₂CN): Methylene protons of the acetonitrile group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 136.0, 135.5, 132.0, 125.0, 118.0, 116.5: Aromatic and cyano carbons.

    • δ 20.0 (-CH₂CN): Methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • ~2230 cm⁻¹ (sharp, strong): C≡N stretching vibration of the two nitrile groups.

  • ~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~2920 cm⁻¹ (weak): Aliphatic C-H stretching of the methylene group.

  • ~1580, 1470 cm⁻¹ (medium): Aromatic C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

  • Expected [M]+: m/z 220/222 (characteristic isotopic pattern for a bromine-containing compound).

  • Key Fragmentation: Loss of the cyanomethyl radical (•CH₂CN) or the entire acetonitrile group.

Applications in Drug Development: A Gateway to Cereblon Ligands

The primary application of 2-(5-bromo-2-cyanophenyl)acetonitrile in drug discovery lies in its role as a precursor for the synthesis of Cereblon (CRBN) E3 ligase ligands. [1][2]The CRBN-CRL4 ubiquitin ligase complex is a key player in the ubiquitin-proteasome system and is effectively hijacked by immunomodulatory drugs (IMiDs) like thalidomide and its analogs. [2] The chemical architecture of 2-(5-bromo-2-cyanophenyl)acetonitrile is particularly amenable to the construction of novel CRBN ligands. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to explore the chemical space around the CRBN binding pocket. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing further opportunities for derivatization and the attachment of linkers for the development of PROTACs.

cluster_0 PROTAC Design & Synthesis start 2-(5-Bromo-2-cyanophenyl)acetonitrile step1 Functional Group Interconversion (e.g., hydrolysis of nitriles) start->step1 step2 Cross-Coupling Reaction (at Bromine position) start->step2 intermediate Derivatized CRBN Ligand Precursor step1->intermediate step2->intermediate step3 Linker Attachment intermediate->step3 step4 Conjugation to Target Protein Ligand step3->step4 product Final PROTAC Molecule step4->product

Caption: Logical workflow for the utilization of 2-(5-bromo-2-cyanophenyl)acetonitrile in PROTAC synthesis.

The development of novel, potent, and selective CRBN ligands is a highly active area of research. The availability of versatile building blocks like 2-(5-bromo-2-cyanophenyl)acetonitrile is critical to accelerating the discovery of new TPD-based therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders.

Conclusion

2-(5-Bromo-2-cyanophenyl)acetonitrile is a strategically important chemical intermediate with significant applications in the field of targeted protein degradation. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an ideal starting material for the synthesis of novel Cereblon E3 ligase ligands. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its role in the design of PROTACs and other protein degraders. As the field of TPD continues to expand, the demand for such versatile and well-characterized building blocks will undoubtedly grow, solidifying the importance of 2-(5-bromo-2-cyanophenyl)acetonitrile in the drug discovery toolkit.

References

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An In-depth Technical Guide to the Storage and Stability of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-cyanobenzeneacetonitrile is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical structure, featuring a brominated benzene ring and two nitrile functionalities, dictates its reactivity and stability profile. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, rooted in an understanding of its potential degradation pathways. We will delve into the critical factors influencing its stability, including temperature, humidity, light, and pH, and outline protocols for conducting stability assessments. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper storage and handling.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 4-bromo-2-(cyanomethyl)benzonitrile[1]
CAS Number 925672-88-4[1][2]
Molecular Formula C₉H₅BrN₂[1][2]
Molecular Weight 221.05 g/mol [2]
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Storage Temperature Varies by supplier; recommendations include Room Temperature and -20°C[1][2][3]

Recommended Storage and Handling Procedures

Proper storage is paramount to maintaining the integrity and purity of this compound. The following recommendations are based on general best practices for chemical storage and information gleaned from suppliers.[4][5]

General Storage Conditions
  • Temperature: Store in a cool, dry place.[4] While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8°C) or freezing (-20°C) is advisable to minimize the rate of potential degradation reactions.[2]

  • Humidity: Keep the container tightly sealed in a dry and well-ventilated place to prevent hydrolysis of the nitrile groups.[4] The use of desiccants within the storage container is recommended.

  • Light: Protect from light. Aromatic bromine compounds can be susceptible to photodegradation.[6][7] Store in an opaque or amber-colored container.

  • Inert Atmosphere: For long-term storage of high-purity material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Handling Precautions
  • Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the formation of dust when handling the solid material.

Key Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors that can trigger specific chemical degradation pathways. Understanding these pathways is crucial for predicting and preventing degradation.

Hydrolysis

The two nitrile groups in the molecule are susceptible to hydrolysis, particularly under acidic or basic conditions, to form corresponding amides and subsequently carboxylic acids.[4]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile groups can be hydrolyzed.

  • Base-Catalyzed Hydrolysis: Basic conditions can also facilitate the hydrolysis of nitriles.

The likely hydrolysis degradation products would be 5-bromo-2-cyanobenzeneacetamide and 5-bromo-2-carboxybenzeneacetonitrile, and potentially further hydrolysis to the di-carboxylic acid.

Diagram: Hydrolysis Degradation Pathway

G A This compound B 5-Bromo-2-cyanobenzeneacetamide (Partial Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ (Initial Hydrolysis) C 5-Bromo-2-carboxybenzeneacetonitrile (Full Hydrolysis Product) B->C H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Potential hydrolysis pathway of this compound.

Thermal Degradation

Elevated temperatures can provide the energy required to initiate degradation reactions. For brominated aromatic compounds, the primary thermal degradation pathway often involves the cleavage of the carbon-bromine bond.[8][9] This can lead to the formation of radical species and subsequent recombination or reaction with other molecules, resulting in a complex mixture of degradation products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of brominated aromatic compounds.[6][7] The primary mechanism is often reductive debromination, where the bromine atom is replaced by a hydrogen atom.[7][10] This would lead to the formation of 2-cyanobenzeneacetonitrile as a potential photolytic impurity.

Diagram: Photodegradation Pathway

G A This compound B 2-Cyanobenzeneacetonitrile (Debrominated Product) A->B UV Light

Caption: Primary photodegradation pathway via debromination.

Oxidative Degradation

While the molecule does not contain functionalities that are highly susceptible to oxidation under ambient conditions, strong oxidizing agents should be avoided. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess the oxidative stability of a compound.[11][12]

Incompatibility

Avoid storage with strong acids, strong bases, and strong oxidizing agents, as these can catalyze degradation reactions.

Stability Testing and Analytical Methodologies

To ensure the quality and define an appropriate re-test period or shelf life for this compound, a comprehensive stability testing program should be implemented. This program should be designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12][13][14]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photostability: Expose the solid sample and a solution to UV light (e.g., 254 nm and 365 nm) and visible light.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.

Diagram: Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G Stability-Indicating Analytical Method (e.g., HPLC) A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound (Pristine Sample) F->A F->B F->C F->D F->E

Caption: Workflow for a comprehensive forced degradation study.

Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other components.[15]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[16] A reversed-phase HPLC method with UV detection would be suitable for separating this compound from its potential degradation products. Method development would involve optimizing the mobile phase, column, and gradient to achieve adequate resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products, particularly those that may arise from thermal degradation.[17]

  • Other Techniques: Other analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of unknown degradation products.[16]

Conclusion

The stability of this compound is critical for its successful application in research and development. By implementing proper storage and handling procedures, researchers can minimize the risk of degradation and ensure the integrity of the compound. A comprehensive understanding of its potential degradation pathways—hydrolysis, thermal degradation, and photodegradation—provides the scientific basis for these procedures. Furthermore, the application of systematic stability testing, including forced degradation studies and the use of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of this important chemical intermediate.

References

  • Altarawneh, M., et al. (2019). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate.
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  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.
  • Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • ChemUniverse. (n.d.). This compound [P80583].
  • Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol A derivative. ResearchGate.
  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Patel, P., et al. (2023).
  • Organic Chemistry Tutor. (2021, April 5). Hydrolysis of Nitriles. YouTube.
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Labflow. (2020, January 8). Handling and Storing Chemicals. YouTube.
  • Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals.
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
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An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the determination of the crystal structure of 5-Bromo-2-cyanobenzeneacetonitrile. Intended for researchers, scientists, and professionals in drug development, this document details the experimental and computational workflow, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical sciences and materials research, a molecule's three-dimensional structure is intrinsically linked to its function and properties. For a compound like this compound, a substituted aromatic nitrile, understanding its solid-state conformation, intermolecular interactions, and packing motifs is paramount. Such knowledge can inform predictions of its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug design and development.[1][2] Furthermore, elucidating the crystal structure provides unambiguous proof of its chemical identity and connectivity.[3]

PART 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is often the rate-limiting step in a crystallographic study.[6]

Synthesis of this compound

While various synthetic routes can be envisioned, a plausible approach involves the cyanation of a suitable precursor. The specific details of the synthesis are beyond the scope of this guide, but it is crucial to obtain a highly purified sample of this compound, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization are essential. The molecular formula of the target compound is C₉H₅BrN₂ with a molecular weight of 221.05 g/mol .[7][8]

Protocol for Single Crystal Growth

The objective of crystallization is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystalline lattice.[6] A variety of techniques should be systematically screened to find the optimal conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of this compound in a range of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, hexane, methanol, toluene).

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of the compound in the solvents in which it is moderately soluble.

    • Transfer the solutions to small, clean vials.

    • Cover the vials with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Store the vials in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed vial containing a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible.

    • The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C).

A systematic approach to crystallization is crucial. The following diagram illustrates the decision-making process in selecting a crystallization method.

Crystallization_Workflow A Solubility Testing B High Solubility A->B Good Solvents C Moderate Solubility A->C Moderate Solvents D Low Solubility A->D Poor Solvents (Anti-solvents) F Vapor Diffusion B->F E Slow Evaporation C->E G Cooling C->G D->F H Crystal Growth? E->H F->H G->H I Optimize Conditions H->I No/Poor Crystals J High-Quality Single Crystal H->J Yes I->A Re-evaluate Solvents/ Methods

Caption: Workflow for Crystallization Method Selection.

PART 2: Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next step is to analyze it using an X-ray diffractometer.[3] This powerful technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice.[1][4]

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.[2] This pattern is recorded by a detector.

Hypothetical Crystallographic Data for this compound

The following table summarizes the kind of data that would be collected from a successful diffraction experiment.

ParameterHypothetical ValueSignificance
Crystal systemMonoclinicDescribes the basic shape of the unit cell.
Space groupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.2, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (ų)985The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)100The temperature at which the data was collected.
Wavelength (Å)0.71073 (Mo Kα) or 1.54184 (Cu Kα)The wavelength of the X-rays used.
Reflections collected10000The total number of diffraction spots measured.
Unique reflections2000The number of independent diffraction spots after accounting for symmetry.
R_int0.04A measure of the consistency of symmetry-related reflections.
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12Indicators of the agreement between the calculated and observed diffraction data. Lower values are better.
Goodness-of-fit on F²1.05A statistical measure of the quality of the structural refinement. A value close to 1 is ideal.
Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are then used to solve the crystal structure. This process involves two main stages:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules like this compound, "direct methods" are typically employed.[9] These are computational algorithms that use statistical relationships between the intensities of the diffraction spots to derive an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined using a least-squares method to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[10] This iterative process also allows for the determination of anisotropic displacement parameters (which describe the thermal motion of the atoms) and the positions of hydrogen atoms.

The overall workflow for structure determination is depicted below.

Structure_Determination_Workflow A Single Crystal Selection B X-ray Data Collection A->B C Data Processing & Reduction B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Initial Structural Model E->F G Structure Refinement (Least-Squares) F->G H Refined Structural Model G->H H->G Iterative Refinement I Validation (e.g., checkCIF) H->I I->G Failed J Final Crystal Structure I->J Passed

Caption: Workflow for Single-Crystal Structure Determination.

PART 3: Analysis of the Crystal Structure: Insights into Molecular Interactions

The final, refined crystal structure provides a wealth of information. The key aspects to analyze for this compound would include:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. This allows for an understanding of the molecule's geometry in the solid state.

  • Intermolecular Interactions: The non-covalent interactions that hold the molecules together in the crystal lattice. For this compound, one would expect to observe:

    • Halogen Bonding: Interactions involving the bromine atom.

    • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

    • Dipole-Dipole Interactions: Arising from the polar cyano groups.

    • C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the nitrile nitrogen as an acceptor.[10]

  • Crystal Packing: The overall arrangement of molecules in the crystal, which determines the density and stability of the crystalline form.

The presence and nature of these interactions are crucial for understanding the material's properties and for crystal engineering efforts.

Conclusion

The determination of the crystal structure of this compound, while requiring a systematic and meticulous approach, is achievable through the well-established techniques of single-crystal X-ray diffraction. The resulting structural information would be invaluable for researchers in medicinal chemistry and materials science, providing fundamental insights into its solid-state behavior and guiding its potential applications. The protocols and workflows described herein represent a robust and self-validating system for obtaining high-quality, reliable crystallographic data.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 11, 2026.
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  • Wikipedia. (2024, November 19). X-ray crystallography.
  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • Tiekink, E. R. T. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2617. [Link]
  • Pradon, J., & Giangreco, I. (2019). Flexible searching of small molecule and protein structural data with the CSD Python API toolkit.
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  • ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? Retrieved January 11, 2026.
  • Wang, L., et al. (2023). The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. Zeitschrift für Kristallographie - New Crystal Structures.
  • Al-Suhaimi, E. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(35), e202202621.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved January 11, 2026.
  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Roy, S., et al. (2021). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 12(36), 12056–12063.
  • ResearchGate. (2023). The crystal structure of 2-bromo-5-(4-cyanophenoxy)

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discovery and history of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-cyanobenzeneacetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword

In the landscape of contemporary pharmaceutical research, the strategic design and synthesis of novel molecular entities are paramount. Small, functionalized organic molecules often serve as the foundational scaffolds upon to which the complex architectures of next-generation therapeutics are built. This compound, a seemingly niche compound, has emerged as a valuable building block, particularly within the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and professionals in drug development. It delves into its inferred historical context, details plausible synthetic methodologies grounded in established chemical principles, outlines its physicochemical properties, and explores its application as a strategic intermediate in the synthesis of advanced pharmaceutical agents.

Contextual History and Emergence

The specific discovery of this compound is not prominently documented in seminal publications. Its history is intrinsically linked to the broader development of substituted cyanobenzene derivatives as key intermediates in medicinal chemistry. The presence of three reactive sites—the bromo group, the aromatic cyano group, and the acetonitrile moiety—makes it a versatile synthon. Its utility has likely been recognized and developed in tandem with the rise of complex therapeutic modalities that require precisely functionalized aromatic cores. The classification of this molecule as a "Protein Degrader Building Block" by chemical suppliers suggests its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related therapeutic agents, a field that has gained significant momentum in the 21st century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 925672-88-4[1][2]
Molecular Formula C₉H₅BrN₂[1][2]
Molecular Weight 221.05 g/mol [2]
Appearance White to pale cream crystals or powder[3]
Purity Typically ≥95%[1]
Storage Temperature Room temperature or -20°C for long-term storage[1][2]

Synthetic Methodologies

While specific literature detailing the synthesis of this compound is sparse, its structure lends itself to several logical and well-established synthetic strategies. Two plausible routes are detailed below, drawing parallels from the synthesis of structurally related compounds.

Route 1: Electrophilic Bromination of 2-Cyanobenzeneacetonitrile

This approach is predicated on the synthesis of various bromo-substituted benzonitriles, where electrophilic aromatic substitution is a key step. The cyano and acetonitrile groups are ortho-para directing; however, the cyano group is strongly deactivating, which can make the reaction challenging. The para-position to the acetonitrile group (and meta to the cyano group) is the most likely site of bromination.

  • Dissolution: Dissolve 2-cyanobenzeneacetonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the cooled solution. Alternatively, a milder brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid can be used.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any excess bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The electrophilic bromination of an aromatic ring is a classic reaction. The choice of a polar solvent like acetic acid can help to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species. The deactivating nature of the two nitrile groups necessitates careful control of reaction conditions to achieve selective monobromination.

Electrophilic_Bromination reactant 2-Cyanobenzeneacetonitrile reagent Br₂ / FeBr₃ or NBS reactant->reagent Reaction intermediate Sigma Complex (Wheland intermediate) reagent->intermediate Electrophilic attack product This compound intermediate->product Deprotonation

Caption: Electrophilic bromination of 2-cyanobenzeneacetonitrile.

Route 2: Nucleophilic Substitution on 2,5-Dibromotoluene followed by Cyanation

This multi-step pathway offers an alternative approach, starting from a readily available precursor.

  • Benzylic Bromination: Treat 2,5-dibromotoluene with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or AIBN in a non-polar solvent like carbon tetrachloride under reflux with UV irradiation. This selectively brominates the benzylic position to yield 2,5-dibromobenzyl bromide.

  • First Cyanation (Acetonitrile formation): React the resulting 2,5-dibromobenzyl bromide with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone. This is a nucleophilic substitution reaction where the cyanide ion displaces the benzylic bromide, forming 2,5-dibromobenzeneacetonitrile.[4][5]

  • Second Cyanation (Aromatic cyano group formation): The introduction of the cyano group onto the aromatic ring can be achieved via a Rosenmund-von Braun reaction. This involves heating 2,5-dibromobenzeneacetonitrile with copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine. This reaction substitutes one of the aromatic bromine atoms with a cyanide group. The bromine at the 2-position is more sterically hindered, making the bromine at the 5-position more susceptible to substitution.

This route leverages the differential reactivity of benzylic versus aromatic halides. The benzylic C-Br bond is significantly weaker and more susceptible to nucleophilic attack than the aromatic C-Br bond. The subsequent aromatic cyanation requires harsher conditions and a catalyst, typically a copper(I) salt, to proceed.

Multi_Step_Synthesis start 2,5-Dibromotoluene step1_reagent NBS, BPO CCl₄, Δ start->step1_reagent intermediate1 2,5-Dibromobenzyl bromide step1_reagent->intermediate1 Radical Bromination step2_reagent NaCN DMSO intermediate1->step2_reagent intermediate2 2,5-Dibromobenzeneacetonitrile step2_reagent->intermediate2 Nucleophilic Substitution (SN2) step3_reagent CuCN DMF, Δ intermediate2->step3_reagent product This compound step3_reagent->product Rosenmund-von Braun Reaction

Caption: Multi-step synthesis from 2,5-dibromotoluene.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical industry.

Role as a Protein Degrader Building Block

Its classification as a "Protein Degrader Building Block" strongly indicates its use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a core scaffold to which linkers and ligands for the target protein and E3 ligase can be attached. The bromo group is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append other molecular fragments.

PROTAC_Scaffold core This compound (Core Scaffold) coupling Cross-Coupling Reaction (e.g., Suzuki) core->coupling linker Linker Attachment coupling->linker ligand1 Target Protein Ligand linker->ligand1 Attachment Point 1 ligand2 E3 Ligase Ligand linker->ligand2 Attachment Point 2 protac PROTAC Molecule ligand1->protac ligand2->protac

Caption: Conceptual workflow for utilizing the compound in PROTAC synthesis.

Intermediate for Other Biologically Active Molecules

The reactive handles on this compound allow for a wide range of chemical transformations, making it a valuable precursor for various biologically active compounds beyond protein degraders. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing further points for diversification.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Toxicity: While specific toxicity data is not widely available, related bromo- and cyano- compounds can be toxic and irritating. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound represents a key, albeit not widely publicized, building block in modern medicinal chemistry. Its value lies in its trifunctional nature, offering multiple avenues for synthetic elaboration. While its historical discovery is not clearly demarcated, its utility is evident from its commercial availability and its classification within a critical area of drug discovery. The synthetic routes outlined in this guide, based on fundamental principles of organic chemistry, provide a practical framework for its preparation in a laboratory setting. As the field of targeted therapeutics continues to evolve, the demand for such versatile and strategically functionalized intermediates is poised to grow, solidifying the importance of this compound in the ongoing quest for novel and more effective medicines.

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A Theoretical and Computational Scrutiny of 5-Bromo-2-cyanobenzeneacetonitrile: A Methodological Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 5-Bromo-2-cyanobenzeneacetonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive dedicated experimental and theoretical studies on this specific compound, this paper synthesizes established quantum chemical methodologies applied to analogous bromo-substituted aromatic compounds. We delineate a complete computational protocol, from structural optimization and vibrational analysis to the exploration of electronic and non-linear optical (NLO) properties. This document is intended to serve as a robust methodological blueprint for researchers and drug development professionals, enabling a thorough in-silico characterization of this compound and similar molecular entities.

Introduction: The Rationale for Computational Scrutiny

This compound possesses a unique confluence of functional groups—a bromine substituent, a cyano group, and a cyanomethyl moiety—on a benzene scaffold. This architecture suggests potential applications in drug design, where halogen bonding and nitrile interactions are pivotal, and in materials science, where such functionalities can influence non-linear optical properties.[1] A deep understanding of its molecular structure, vibrational characteristics, and electronic behavior is paramount for predicting its reactivity, stability, and potential biological activity.[2]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective, and non-invasive means to elucidate these properties with a high degree of accuracy.[2] By modeling the molecule at the quantum level, we can predict its geometry, vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and key quantum chemical descriptors. This in-silico approach allows for a proactive and informed direction of experimental research.

This whitepaper outlines a structured computational workflow for the comprehensive analysis of this compound. The methodologies described are grounded in practices that have been successfully applied to similar molecules, such as 5-bromo-2-nitropyridine and 5-Bromo-2-Hydroxybenzaldehyde, ensuring a scientifically rigorous foundation.[2][3]

The Computational Gauntlet: A Step-by-Step Protocol

The following protocol details a comprehensive computational investigation of this compound. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and validated approach for molecules of this nature, providing a good balance between computational cost and accuracy.[3][4]

Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

  • Protocol:

    • Construct the initial molecular structure of this compound using a molecular modeling software (e.g., GaussView).

    • Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[2][4]

    • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies validates the stability of the structure.[5]

  • Causality: An accurate optimized geometry is the bedrock for all subsequent calculations. Properties like vibrational frequencies, electronic transitions, and dipole moments are highly sensitive to bond lengths and angles.

Vibrational Spectroscopy: The Molecular Fingerprint

Theoretical vibrational analysis allows for the assignment of experimental FT-IR and FT-Raman spectra, providing a detailed understanding of the molecule's vibrational modes.

  • Protocol:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Calculate the theoretical FT-IR intensities and FT-Raman activities.

    • Due to the harmonic approximation used in the calculations, the computed frequencies are often systematically higher than experimental values. Therefore, scale the calculated frequencies using an appropriate scaling factor (typically ~0.96 for this level of theory).

    • Assign the vibrational modes by analyzing the potential energy distribution (PED).

  • Self-Validation: The calculated spectra should show good agreement with experimentally recorded spectra for analogous compounds. For instance, the characteristic C-Br stretching vibration is expected in the range of 500-600 cm⁻¹, while the C≡N stretching of the cyano and cyanomethyl groups will appear at higher wavenumbers.

G

Caption: Computational workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of NMR chemical shifts is a valuable tool for confirming molecular structure and assigning experimental spectra.

  • Protocol:

    • Employ the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311+G(2d,p) basis set, using the previously optimized geometry.[6]

    • Calculate the ¹H and ¹³C chemical shifts relative to a reference compound (e.g., Tetramethylsilane, TMS), computed at the same level of theory.

    • Compare the theoretical chemical shifts with experimental data for similar substituted benzene derivatives.

  • Expertise: Discrepancies between calculated and experimental shifts can often be attributed to solvent effects. Therefore, performing the calculation within a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) can enhance accuracy.

Unveiling Electronic Behavior: Reactivity and Interactions

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.

  • Protocol:

    • Visualize the HOMO and LUMO electron density distributions.

    • Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

  • Interpretation:

    • HOMO: Represents the ability to donate an electron (nucleophilicity).

    • LUMO: Represents the ability to accept an electron (electrophilicity).

    • Energy Gap (ΔE): A small energy gap indicates high chemical reactivity and low kinetic stability.[7] This is a crucial parameter for predicting the molecule's potential as a reactive intermediate in drug synthesis or its susceptibility to degradation.

G LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) LUMO->HOMO Electronic Transition DeltaE Energy Gap (ΔE) Reactivity Indicator

Caption: HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface, revealing the sites for electrophilic and nucleophilic attack.

  • Protocol:

    • Generate the MEP surface using the optimized geometry.

    • Analyze the color distribution:

      • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and bromine.[8][9]

      • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. These are often located around hydrogen atoms.[10]

      • Green: Regions of neutral potential.

  • Significance in Drug Design: The MEP is invaluable for predicting how the molecule will interact with a biological target, such as a protein receptor. The electron-rich and electron-poor regions can guide the design of complementary functionalities to enhance binding affinity.

Non-Linear Optical (NLO) Properties: A Glimpse into Material Applications

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics.[11] The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to large hyperpolarizabilities.

  • Protocol:

    • Calculate the static dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀) using the B3LYP/6-311++G(d,p) level of theory.

    • Compare the calculated β₀ value with that of a standard NLO material like urea to assess its potential.

  • Authoritative Grounding: The bromo and cyano groups can significantly influence the NLO properties of organic molecules.[1][12] A high calculated first-order hyperpolarizability would suggest that this compound is a promising candidate for further experimental investigation as an NLO material.

Data Summary and Interpretation

To facilitate analysis, the key computational results should be compiled into clear, concise tables.

ParameterComputational MethodExpected Outcome/Significance
Optimized GeometryB3LYP/6-311++G(d,p)Provides accurate bond lengths and angles for further calculations.
Vibrational FrequenciesB3LYP/6-311++G(d,p)Assigns FT-IR and FT-Raman spectra; confirms functional groups.
¹H and ¹³C NMR ShiftsGIAO-B3LYP/6-311+G(2d,p)Aids in the structural elucidation and assignment of experimental NMR data.[6]
HOMO-LUMO Energy GapB3LYP/6-311++G(d,p)Indicates chemical reactivity and kinetic stability.[7]
MEP AnalysisB3LYP/6-311++G(d,p)Identifies reactive sites for electrophilic and nucleophilic attack; predicts intermolecular interactions.[4]
First HyperpolarizabilityB3LYP/6-311++G(d,p)Assesses the potential of the molecule for non-linear optical applications.[13]

Conclusion: A Roadmap for Future Research

This whitepaper has laid out a comprehensive theoretical and computational framework for the in-depth study of this compound. By following this structured protocol, researchers can generate a wealth of data on its structural, vibrational, electronic, and non-linear optical properties. These in-silico findings will provide invaluable insights, guiding synthetic efforts, spectroscopic characterization, and the rational design of novel therapeutic agents and advanced materials. The methodologies presented herein, validated through their application to analogous systems, offer a robust and reliable pathway to unlocking the full potential of this intriguing molecule.

References

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  • Molecules. (2024). Molecular Electrostatic Potential (MEP) surfaces of (a) 5BrC and 5IC,...
  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. [Link]
  • Sundaraganesan, N., et al. (2005). FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 2995-3001. [Link]
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Fundamental Reactivity of the Nitrile Groups in 5-Bromo-2-cyanobenzeneacetonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Bromo-2-cyanobenzeneacetonitrile is a multifunctional chemical intermediate whose synthetic utility is dictated by the distinct reactivity of its two nitrile groups—one aromatic and one aliphatic—and the presence of a strategically positioned bromine atom. The ortho arrangement of the cyano and cyanomethyl substituents creates a unique chemical environment, enabling complex intramolecular transformations alongside the canonical reactions of nitriles. This guide provides an in-depth analysis of the molecule's core reactivity, offering researchers and drug development professionals a framework for its strategic application in complex molecule synthesis. We will explore the dichotomy in reactivity between the two nitrile moieties, detail key chemical transformations including hydrolysis, reduction, and organometallic additions, and provide a focused examination of the synthetically powerful Thorpe-Ziegler cyclization. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing the full synthetic potential of this versatile building block.

Introduction: A Molecule of Dichotomous Functionality

This compound presents a fascinating case study in chemical reactivity. At its core, it is a disubstituted benzene ring, but its true synthetic character arises from the interplay of three distinct functional groups: an aromatic nitrile, an aliphatic nitrile, and a bromine atom. The reactivity of this molecule is not merely the sum of its parts; rather, it is a complex system where the position and electronic nature of each group influence the behavior of the others.

The aromatic nitrile, directly conjugated with the π-system of the benzene ring, exhibits attenuated electrophilicity. In contrast, the aliphatic nitrile, separated from the ring by a methylene (-CH₂) spacer, behaves more classically. Crucially, this methylene group possesses acidic α-protons, rendering it a potent nucleophile upon deprotonation. The ortho disposition of these two nitrile groups is the most defining structural feature, predisposing the molecule to intramolecular cyclization pathways that are unavailable to its meta or para isomers. The bromine substituent further enhances utility, acting as a stable, electron-withdrawing group that can also serve as a versatile handle for post-functionalization via cross-coupling reactions.

This guide will deconstruct the reactivity of this compound, providing both the theoretical underpinnings and practical methodologies for its application.

Caption: Structure of this compound.

Fundamental Transformations of the Nitrile Groups

The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.[1][2] This fundamental property underpins the most common transformations: hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Conversion to Carboxylic Acids

Nitrile hydrolysis proceeds via an amide intermediate to yield a carboxylic acid and is typically performed under harsh acidic or basic conditions with heating.[3][4][5] For this compound, this reaction presents a challenge of selectivity. Due to the similar nature of the required conditions, forcing the reaction to completion will likely result in the hydrolysis of both nitrile groups, yielding 4-bromo-2-(carboxymethyl)benzoic acid.

Causality in Protocol Design:

  • Base-Catalyzed Hydrolysis: Utilizes a strong nucleophile (e.g., OH⁻) to directly attack the electrophilic nitrile carbon.[3] This method is often effective but can be vigorous.

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[3][4]

Hydrolysis_Mechanism sub This compound h3o H₃O⁺ / Δ (Acidic Conditions) sub->h3o Path A oh OH⁻ / H₂O / Δ (Basic Conditions) sub->oh Path B inter Intermediate (Amide) h3o->inter oh->inter prod Final Product (Dicarboxylic Acid) inter->prod Further Hydrolysis

Caption: General pathways for the hydrolysis of dinitriles.

Experimental Protocol: Complete Hydrolysis under Basic Conditions

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (10.0 eq). The reaction is often biphasic initially.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-(carboxymethyl)benzoic acid.

Reduction: Synthesis of Primary Amines

Nitriles are readily reduced to primary amines using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][6][7] The reaction proceeds via two successive nucleophilic additions of a hydride to the nitrile carbon.[3] Similar to hydrolysis, achieving selectivity between the two nitrile groups is difficult, and the typical product is 2-(2-aminoethyl)-4-bromobenzylamine.

Causality in Protocol Design:

  • LiAlH₄: This is a highly reactive, non-selective reducing agent that will readily reduce both nitriles. It is chosen for its effectiveness when the goal is complete reduction.[1][3] The reaction must be performed in an anhydrous aprotic solvent like THF or diethyl ether.

  • Aqueous Work-up: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum-amine complexes to liberate the final amine product.

Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be purified by column chromatography or crystallization.

Reduction_Workflow start Start: This compound in THF reagent 1. Add to LiAlH₄ suspension at 0°C start->reagent reaction 2. Reflux for 4-8h reagent->reaction quench 3. Quench at 0°C (H₂O, NaOH(aq), H₂O) reaction->quench filter 4. Filter to remove Al salts quench->filter isolate 5. Concentrate filtrate filter->isolate product Product: 2-(2-aminoethyl)-4-bromobenzylamine isolate->product

Caption: Experimental workflow for the reduction of dinitriles.

The Thorpe-Ziegler Cyclization: A Signature Intramolecular Reaction

The most synthetically valuable transformation for a molecule with this ortho-dinitrile structure is the Thorpe-Ziegler reaction. This is a base-catalyzed intramolecular condensation that forms a five-membered ring.[8][9][10] The reaction leverages the acidity of the α-protons on the cyanomethyl group.

Mechanism:

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) abstracts a proton from the α-carbon, generating a resonance-stabilized carbanion.[10]

  • Nucleophilic Attack: The carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the adjacent aromatic nitrile group.[10]

  • Cyclization: This attack forms a new carbon-carbon bond, yielding a five-membered cyclic imine anion.

  • Tautomerization/Protonation: Upon work-up, the intermediate tautomerizes to the more stable β-enaminonitrile.[10] This product can often be isolated or hydrolyzed in a subsequent step to yield a cyclic ketone.[8][9][11]

Thorpe_Ziegler_Mechanism start_node start_node base_node base_node intermediate_node intermediate_node product_node product_node A Starting Dinitrile (α-protons are acidic) C Resonance-Stabilized Carbanion A->C + Base (B) - H⁺ B Strong Base (e.g., NaH) E Cyclic Imine Anion (5-membered ring) C->E Cyclization (D) D Intramolecular Nucleophilic Attack G Final Product: β-Enaminonitrile E->G Work-up (F) F Protonation (during work-up)

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Experimental Protocol: Thorpe-Ziegler Cyclization

  • Setup: Under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a dry flask. Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous DMF or THF.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution and by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude β-enaminonitrile can be purified by column chromatography.

Data Summary: Typical Conditions for Thorpe-Ziegler Reactions

ParameterConditionRationale / Field Insight
Base NaH, LHMDS, t-BuOKStrong, non-nucleophilic bases are required to deprotonate the α-carbon without adding to the nitrile group.[10]
Solvent THF, DMF, TolueneAprotic solvents are essential to prevent quenching of the base and carbanion intermediate.
Temperature 0 °C to Room Temp.Initial deprotonation is often done at low temperature to control the exothermic reaction, followed by warming.
Yields Generally good to excellentThe intramolecular nature of the reaction is entropically favored, often leading to high yields.

Conclusion: A Versatile Synthetic Platform

The fundamental reactivity of this compound is a study in controlled chemical diversity. The distinct electronic environments of its aromatic and aliphatic nitrile groups, combined with the acidic nature of the intervening methylene bridge, provide multiple avenues for transformation. While standard reactions like hydrolysis and reduction offer pathways to di-functionalized products, the true synthetic power of this molecule is unlocked through the Thorpe-Ziegler cyclization, an efficient method for constructing fused five-membered ring systems. The bromine atom provides an additional, orthogonal site for modification, allowing this compound to serve as a cornerstone in the assembly of complex molecular architectures relevant to pharmaceutical and materials science. Understanding the interplay of these functional groups is paramount for any scientist aiming to exploit this potent intermediate.

References

  • Wikipedia. Thorpe reaction. [Link]
  • Chemeurope.com. Thorpe reaction. [Link]
  • Buchler GmbH. Thorpe-Ziegler reaction. [Link]
  • SynArchive. Thorpe-Ziegler Reaction. [Link]
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
  • Royal Society of Chemistry. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. (2022). [Link]
  • LibreTexts Chemistry. Reactivity of Nitriles. [Link]
  • National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
  • LibreTexts Chemistry. 20.7 Chemistry of Nitriles. [Link]
  • Chemistry Steps. Reactions of Nitriles. [Link]
  • TÜBİTAK Academic Journals. Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. (2013). [Link]
  • National Center for Biotechnology Information. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. [Link]
  • National Center for Biotechnology Information. Activation of nitriles by metal ligand cooperation.
  • Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). [Link]
  • Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
  • Organic Chemistry Portal.
  • Fiveable. Amine synthesis by nitrile reduction. [Link]
  • Hartwig, J. F. Basic Organometallic Reactions. (2006). [Link]
  • LibreTexts Chemistry. 12.1: Organometallic reactions. (2022). [Link]
  • LibreTexts Chemistry. 18.9: Organometallic Reagents. (2019). [Link]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]
  • Google Patents.
  • YouTube. 18: Preparation and reactions of nitriles. (2021). [Link]

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Methodological & Application

The Synthetic Versatility of 5-Bromo-2-cyanobenzeneacetonitrile: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 5-Bromo-2-cyanobenzeneacetonitrile, a seemingly unassuming molecule, emerges as a potent and versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and pharmaceutical intermediates. Its unique arrangement of a reactive bromine atom, a synthetically tractable cyano group, and an acidic methylene bridge offers multiple avenues for chemical manipulation, making it a valuable asset in the arsenal of the synthetic chemist. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols designed for the discerning researcher.

Core Reactivity and Synthetic Strategy

The synthetic potential of this compound is rooted in the distinct reactivity of its three key functional moieties:

  • The Aryl Bromide: This functionality serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. This opens a direct pathway to biaryl and styrenyl derivatives, which are common motifs in medicinally active compounds.

  • The Acetonitrile Moiety: The methylene protons adjacent to the cyano group are acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic center can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, and more importantly, in cyclization reactions to construct heterocyclic rings.

  • The Dual Cyano Groups: The presence of both a phenylacetonitrile and a benzonitrile moiety provides a rich playground for intramolecular cyclizations and multicomponent reactions, leading to the formation of diverse heterocyclic systems such as pyridazinones, pyrazoles, and thiophenes.

Our exploration will focus on harnessing this multifaceted reactivity to construct valuable heterocyclic cores.

Application Note I: Synthesis of Substituted Pyridazinones via Cyclocondensation

Substituted pyridazinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including cardiovascular, analgesic, and anticonvulsant properties. This compound provides an elegant entry into this scaffold through a cyclocondensation reaction with vicinal dicarbonyl compounds or their equivalents. A particularly effective strategy involves the use of diethyl oxalate.

The reaction proceeds via an initial base-catalyzed condensation of the active methylene group of this compound with one of the electrophilic carbonyl centers of diethyl oxalate. This is followed by an intramolecular cyclization involving the nitrile group and the newly formed ester, which, after tautomerization and loss of ethanol, yields the pyridazinone ring system. The bromine atom remains intact throughout this transformation, providing a handle for further diversification.

Protocol 1: Synthesis of 6-(5-Bromo-2-cyanophenyl)-4,5-dioxo-1,4,5,6-tetrahydropyridazine-3-carbonitrile

This protocol is a representative procedure for the synthesis of a pyridazinone derivative from this compound and diethyl oxalate.

Materials:

  • This compound (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • To the stirred solution of sodium ethoxide, add this compound at room temperature.

  • Add diethyl oxalate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Acidify the aqueous mixture with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired pyridazinone derivative.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
6-(5-Bromo-2-cyanophenyl)-4,5-dioxo-1,4,5,6-tetrahydropyridazine-3-carbonitrileC₁₂H₄BrN₅O₂346.10Off-white solid75-85

Workflow for Pyridazinone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Na in EtOH to form NaOEt B Add this compound A->B C Add Diethyl Oxalate B->C D Reflux for 4-6h C->D E Monitor by TLC D->E F Cool and Pour into Ice E->F G Acidify with Acetic Acid F->G H Filter and Wash Solid G->H I Dry under Vacuum H->I

Caption: Workflow for the synthesis of a pyridazinone derivative.

Application Note II: Construction of 3-Amino-4-cyanopyrazole Derivatives

Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can be utilized as a key precursor for the synthesis of highly substituted 3-amino-4-cyanopyrazoles. This transformation is typically achieved through a condensation reaction with a hydrazine derivative, followed by an intramolecular cyclization.

The reaction is initiated by the nucleophilic attack of the hydrazine on the nitrile carbon of the benzonitrile moiety. The resulting amidine intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon of the phenylacetonitrile moiety. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring.

Protocol 2: Synthesis of 5-(5-Bromo-2-cyanobenzyl)-4-cyano-1H-pyrazol-3-amine

This protocol provides a general method for the synthesis of a 3-amino-4-cyanopyrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired 3-amino-4-cyanopyrazole derivative.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
5-(5-Bromo-2-cyanobenzyl)-4-cyano-1H-pyrazol-3-amineC₁₂H₈BrN₅318.14Pale yellow solid80-90

Reaction Scheme for Pyrazole Synthesis

G reagents This compound + Hydrazine Hydrate intermediate [Intermediate Amidine] reagents->intermediate Condensation product 3-Amino-4-cyanopyrazole Derivative intermediate->product Intramolecular Cyclization & Tautomerization

Caption: General reaction pathway for pyrazole synthesis.

Application Note III: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound can serve as the active methylene nitrile component in a Gewald-type reaction, leading to the formation of highly functionalized thiophenes.

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of this compound. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to afford the 2-aminothiophene product. This one-pot procedure allows for the rapid construction of complex thiophene derivatives.

Protocol 3: Synthesis of a Substituted 2-Aminothiophene via Gewald Reaction

This protocol outlines a general procedure for the Gewald synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • A ketone or aldehyde (e.g., cyclohexanone) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine or another suitable base (catalytic amount)

  • Ethanol or methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound, the carbonyl compound, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-aminothiophene derivative.

Data Summary Table:

ReactantsProduct ClassKey Features
This compound, Carbonyl, Sulfur2-Amino-3-cyano-4,5-disubstituted thiophenesOne-pot, multicomponent, high functional group tolerance

Gewald Reaction Logical Flow

G Start Reactants: - this compound - Carbonyl Compound - Sulfur - Base Step1 Knoevenagel Condensation Start->Step1 Step2 Reaction with Sulfur Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Tautomerization Step3->Step4 End 2-Aminothiophene Product Step4->End

Caption: Logical steps of the Gewald reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and application notes presented herein demonstrate its utility in constructing pyridazinone, pyrazole, and thiophene scaffolds, all of which are of significant interest in medicinal and materials chemistry. The presence of the bromine atom in the final products provides a convenient point for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery and other applications. The continued exploration of the reactivity of this multifunctional molecule will undoubtedly lead to the development of novel and efficient synthetic methodologies for the preparation of complex and valuable chemical entities.

References

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. [Link]
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]
  • Gewald reaction - Wikipedia. [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-cyanobenzeneacetonitrile as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse chemical properties and biological activities. The careful selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 5-Bromo-2-cyanobenzeneacetonitrile, a readily accessible and highly functionalized aromatic compound, has emerged as a powerful building block for the synthesis of a wide array of heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its inherent reactivity, stemming from the synergistic interplay of its three key functional groups: the bromo substituent, the ortho-cyano group, and the activated methylene of the acetonitrile moiety. This unique combination allows for a diverse range of chemical transformations, enabling the construction of various fused and non-fused heterocycles of significant interest in drug discovery.

These application notes are designed for researchers, medicinal chemists, and process development scientists. We will not only provide detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds but also offer insights into the underlying reaction mechanisms, empowering the user to adapt and innovate upon these methodologies.

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups:

  • Activated Methylene Group: The protons on the carbon adjacent to the two cyano groups are highly acidic, readily undergoing deprotonation to form a stable carbanion. This nucleophilic center is pivotal for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Ortho-Cyano Group: This group can participate in cyclization reactions, acting as an electrophilic center for intramolecular attack by a nucleophile generated elsewhere in the molecule.

  • Bromo Substituent: The bromine atom serves as a versatile handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Our strategic approach to leveraging this multifaceted reactivity will focus on a series of well-established and powerful synthetic transformations, including the Thorpe-Ziegler cyclization and the Gewald reaction, as well as adaptations of classical heterocycle syntheses.

Synthesis of Fused Thiophenes via the Gewald Reaction

The Gewald reaction is a robust and highly efficient one-pot synthesis of 2-aminothiophenes.[1][2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3] In this application, this compound serves as the activated nitrile component, reacting with various ketones to yield highly substituted 2-aminothiophenes fused to the benzene ring.

Reaction Mechanism:

The reaction is initiated by a Knoevenagel condensation between the ketone and this compound, catalyzed by a base, to form a stable intermediate.[1] The subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, leads to the formation of the 2-aminothiophene ring.

Diagram: Gewald Reaction Workflow

Gewald_Reaction Start This compound + Ketone + Sulfur Base Base (e.g., Morpholine) Start->Base Reactants Reaction Gewald Reaction Base->Reaction Catalyst Product Fused 2-Aminothiophene Reaction->Product Product

Caption: Workflow for the Gewald synthesis of fused thiophenes.

Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-6-bromo-thieno[2,3-b]quinoline

This protocol details the synthesis of a fused thiophene derivative using cyclohexanone as the ketone component.

Materials:

ReagentMolecular WeightAmountMoles
This compound221.05 g/mol 2.21 g10 mmol
Cyclohexanone98.14 g/mol 1.08 g (1.1 mL)11 mmol
Elemental Sulfur32.06 g/mol 0.32 g10 mmol
Morpholine87.12 g/mol 0.87 g (0.87 mL)10 mmol
Ethanol-20 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.21 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).

  • Stir the mixture to ensure homogeneity.

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the desired 2-Amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-b]quinoline derivative.

Expected Yield: 70-85%

Synthesis of Fused Pyridines via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for the intramolecular cyclization of dinitriles to form cyclic enamines, which can be subsequently hydrolyzed to cyclic ketones.[4][5] In the case of this compound, the presence of the ortho-cyano group allows for an intramolecular cyclization, leading to the formation of a five-membered ring fused to the aromatic core. This enamine intermediate can be further elaborated to construct fused pyridine systems.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the activated methylene group by a strong base, forming a carbanion.[5] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the ortho-cyano group, forming a cyclic imine anion. Protonation of this intermediate yields the fused cyclic enamine (an enaminonitrile).

Diagram: Thorpe-Ziegler Cyclization Mechanism

Thorpe_Ziegler Start This compound Base Strong Base (e.g., NaH) Start->Base Deprotonation Carbanion Carbanion Intermediate Base->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enamine Fused Cyclic Enamine Cyclization->Enamine

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Protocol: Synthesis of 3-Amino-5-bromo-1H-indene-2-carbonitrile

This protocol describes the base-catalyzed intramolecular cyclization of this compound.

Materials:

ReagentMolecular WeightAmountMoles
This compound221.05 g/mol 2.21 g10 mmol
Sodium Hydride (60% dispersion in oil)24.00 g/mol 0.44 g11 mmol
Anhydrous N,N-Dimethylformamide (DMF)-30 mL-
Hydrochloric Acid (1 M)-As needed-

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (0.44 g, 11 mmol of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane under a stream of nitrogen.

  • Add anhydrous DMF (20 mL) to the flask.

  • Dissolve this compound (2.21 g, 10 mmol) in anhydrous DMF (10 mL) and add it to the dropping funnel.

  • Add the solution of the starting material dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Acidify the aqueous mixture to pH 5-6 with 1 M HCl.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Expected Yield: 80-95%

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Further Diversification

The bromo-substituent on the aromatic ring of the synthesized heterocycles provides a valuable handle for further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This allows for the introduction of a wide range of aryl, vinyl, and alkynyl groups, dramatically increasing the molecular diversity of the resulting heterocyclic scaffolds.

Diagram: Diversification via Cross-Coupling

Cross_Coupling Start Bromo-Substituted Heterocycle Pd_Catalyst Pd Catalyst + Ligand + Base Start->Pd_Catalyst Reaction Cross-Coupling Reaction Pd_Catalyst->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne) Coupling_Partner->Pd_Catalyst Product Diversified Heterocycle Reaction->Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Protocol: Suzuki Coupling of a Fused Bromo-Thiophene Derivative

This protocol provides a general procedure for the Suzuki coupling of a bromo-substituted fused thiophene with an arylboronic acid.

Materials:

ReagentMolecular WeightAmountMoles
Bromo-substituted Fused Thiophene (from Gewald reaction)-1.0 equiv1 mmol
Arylboronic Acid-1.2 equiv1.2 mmol
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56 g/mol 0.03 equiv0.03 mmol
Sodium Carbonate (2 M aqueous solution)105.99 g/mol 2.0 equiv2 mmol
1,4-Dioxane-5 mL-

Procedure:

  • To a microwave vial or a sealed tube, add the bromo-substituted fused thiophene (1 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add 1,4-dioxane (5 mL) and the 2 M aqueous sodium carbonate solution (1 mL, 2 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 2-6 hours. The reaction can also be performed using microwave irradiation for a shorter reaction time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Expected Yield: 60-90%

Conclusion and Future Directions

This compound has demonstrated its value as a versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds. The strategic application of well-established reactions such as the Gewald and Thorpe-Ziegler reactions, coupled with the potential for further diversification through palladium-catalyzed cross-coupling, opens up a vast chemical space for exploration. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel heterocyclic scaffolds with potential applications in drug discovery and materials science. Future work in this area could explore the development of enantioselective cyclization reactions and the application of other modern synthetic methodologies to further expand the synthetic utility of this remarkable building block.

References

  • Thorpe, J. F.; Ziegler, K. The Thorpe-Ziegler Reaction. Chem. Rev.1947, 41 (2), 219-251.
  • Gewald, K. The Gewald Reaction. Angew. Chem. Int. Ed. Engl.1966, 5 (6), 573-583.
  • Movassaghi, M.; Hill, M. D. Single-step synthesis of pyrimidine derivatives.
  • Fan, R.; et al. An operationally simple, atom-economic, palladium-catalyzed cyclization reaction of N-aryl imines, affords indoles via an oxidative linkage of two C-H bonds under mild conditions in the presence of oxygen. Org. Lett.2024, 26, 22-28.[10]
  • Schaefer, J. P.; Bloomfield, J. J.
  • Wikipedia. Thorpe reaction. [Link][11]
  • Wikipedia. Gewald reaction. [Link][1]
  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][12]
  • Pure and Applied Chemistry. Palladium catalyzed synthesis of heterocycles. [Link][13]
  • CNR-IRIS.
  • Barnes & Noble. Palladium Assisted Synthesis of Heterocycles. [Link][7]
  • ResearchGate. Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. [Link][14]

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Suzuki coupling protocols with 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-cyanobenzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1][2][3] This guide provides a detailed exploration of its application to this compound, a valuable building block in medicinal chemistry and materials science. As Senior Application Scientists, we present not just a series of steps, but a framework for understanding the reaction's nuances. This document offers detailed protocols, troubleshooting guidance, and an in-depth look at the catalytic cycle, designed to empower researchers to successfully synthesize novel biaryl and vinyl-substituted 2-cyanobenzeneacetonitrile derivatives.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][3][4] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its importance in academic and industrial research.[5][6] The core structure of this compound is a key pharmacophore, and its derivatization via Suzuki coupling allows for the systematic exploration of chemical space in drug discovery programs and the development of novel organic materials.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:[1][2][4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[2][4][8]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][7]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow start Start reagents Combine Reactants: This compound, boronic acid, base, and catalyst in an oven-dried flask. start->reagents inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with stirring. solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Cool, dilute with ethyl acetate, wash with water and brine. monitoring->workup drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying purification Purification: Filter, concentrate, and purify by column chromatography. drying->purification end End purification->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For high-throughput synthesis or to accelerate reaction times, microwave-assisted heating can be highly effective.

Step-by-Step Procedure:

  • Preparation: To a microwave reaction vial, add this compound (1.0 equiv.), the boronic acid (1.3 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.).

  • Solvent Addition: Add a suitable degassed solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to a temperature between 120-150 °C for 10-30 minutes.

  • Workup and Purification: Follow steps 6-9 from Protocol 1.

Data Presentation: Reaction Parameter Guidelines

The optimal conditions can vary depending on the nature of the boronic acid. The following table provides a general guide for different substrate classes.

Boronic Acid Type Recommended Catalyst Recommended Base Solvent System Typical Temperature Notes
Electron-rich Arylboronic AcidsPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-100 °CGenerally robust and high-yielding.
Electron-deficient Arylboronic AcidsPd₂(dba)₃ with SPhos or XPhos ligand [9][10]K₃PO₄, Cs₂CO₃Toluene, Dioxane100-110 °CMay require more active catalysts and stronger bases. [11]
Heteroarylboronic AcidsPd(dppf)Cl₂, XPhos Pd G3K₃PO₄, CsFDioxane, DMF90-110 °CProtodeborylation can be a competing side reaction. [1]
Vinylboronic AcidsPd(PPh₃)₄Na₂CO₃, K₂CO₃THF/H₂O, DME60-80 °CLower temperatures are often sufficient.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Use a fresh batch of catalyst and handle under inert conditions.- Ensure thorough degassing of all solvents.<[12]br>- Use high-purity, dry reagents.
Protodeborylation of Boronic Acid - Presence of excess water or protic sources- Prolonged reaction time or high temperature- Use anhydrous conditions or a different solvent system.- Consider using a more stable boronic ester (e.g., pinacol ester).<[1]br>- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Rigorously exclude oxygen from the reaction mixture.<[1]br>- Add a small amount of a reducing agent if using a Pd(II) source.
Formation of Palladium Black - Catalyst decomposition- Use a suitable phosphine ligand to stabilize the Pd(0) species.<[12]br>- Avoid excessively high temperatures.
Difficulty in Product Purification - Co-elution with byproducts (e.g., homocoupled boronic acid)- Optimize the reaction to minimize byproduct formation.- Try a different solvent system for column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [13][14][15][16][17]* Handling Reagents: this compound and related organobromine compounds may cause skin, eye, and respiratory irritation. [13][14][16][17]Handle these compounds in a well-ventilated fume hood. [13][14]Avoid inhalation of dust and contact with skin and eyes. [14][15]* Palladium Catalysts: Palladium catalysts are often air-sensitive and pyrophoric. Handle them under an inert atmosphere.

  • Solvents: Organic solvents such as dioxane, toluene, and DMF are flammable and have associated health risks. Use them in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Scifinder. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Wikipedia. Suzuki reaction. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing a Privileged Structural Motif

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for creating aryl amines from aryl halides or pseudohalides.[1][2] Its broad substrate scope and functional group tolerance have replaced harsher, classical methods, enabling the construction of complex molecular architectures under relatively mild conditions.[2]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and functionally rich substrate: 5-Bromo-2-cyanobenzeneacetonitrile. The presence of two distinct nitrile functionalities—an aromatic cyano group and an acetonitrile moiety—presents unique challenges and opportunities. This document offers a comprehensive overview of the reaction mechanism, critical parameters for optimization, detailed experimental protocols, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the cycle.[4][5]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido intermediate.[6] The choice of base is critical and is dependent on the solvent and substrate.[7][8]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[2][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine Complex OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amido_Complex->Product caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Critical Parameters for the Amination of this compound

The success of this specific transformation hinges on the careful selection of the catalyst system, base, and solvent to accommodate the substrate's unique functional groups.

Substrate-Specific Considerations

The this compound substrate contains two key features that require attention:

  • Aryl Bromide: Aryl bromides are generally excellent electrophiles for the Buchwald-Hartwig reaction, often exhibiting a good balance of reactivity compared to more reactive iodides (which can sometimes cause catalyst inhibition) and less reactive chlorides.[9]

  • Nitrile Groups: The reaction must tolerate both the aromatic nitrile (cyano) and the aliphatic nitrile (acetonitrile).

    • The aromatic cyano group is generally well-tolerated in palladium-catalyzed cross-coupling reactions, especially when using weaker bases like cesium carbonate (Cs₂CO₃).[10]

    • The acetonitrile moiety introduces a significant consideration: the methylene protons (α to the nitrile) are acidic. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), could potentially deprotonate this position, leading to undesired side reactions or catalyst inhibition. Therefore, base selection is paramount.

Catalyst and Ligand Selection: The Heart of the Reaction

The evolution of phosphine ligands has been central to the broad applicability of the Buchwald-Hartwig amination. For a substrate like this compound, modern, bulky, and electron-rich biarylphosphine ligands are highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps.

  • Recommended Ligands:

    • XPhos: A highly versatile and robust ligand for a wide range of amines.

    • RuPhos: Often effective for sterically hindered couplings and can provide high catalyst turnover numbers.

    • BrettPhos: Particularly effective for the coupling of primary amines and ammonia equivalents.[11]

  • Palladium Precatalysts: The use of pre-formed palladium precatalysts (e.g., G2, G3, or G4) is strongly advised. These complexes are air- and moisture-stable, ensuring convenient handling and high catalytic activity by reliably generating the active L-Pd(0) species in situ.

Base Selection: A Balancing Act

The base plays a crucial role in deprotonating the amine nucleophile.[3] Given the acidic methylene protons of the substrate, a careful choice is necessary.

  • Strong Alkoxide Bases (e.g., NaOtBu, LiHMDS): While highly effective in many cases, these should be used with caution. A preliminary screening is recommended to assess if side reactions involving the acetonitrile group occur.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the preferred choice for substrates with base-sensitive functional groups.[10] Cesium carbonate, in particular, has been shown to be effective in couplings with functionalities like esters and nitriles.[10] They may require slightly higher reaction temperatures or longer reaction times.

Solvent System

The choice of solvent impacts reagent solubility and reaction kinetics.[12]

  • Recommended Solvents: Aprotic, non-polar, or polar aprotic solvents are generally used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common and effective choices.[9]

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the palladium catalyst.[9] Using acetonitrile as a solvent for a reaction involving an acetonitrile-containing substrate is particularly ill-advised.

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions must be set up under an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.

General Protocol for Reaction Screening (0.1 mmol scale)

This protocol is designed for the initial screening of conditions (ligand, base, solvent).

  • Preparation: To a 2-dram vial equipped with a magnetic stir bar, add this compound (22.3 mg, 0.1 mmol, 1.0 equiv.), the desired amine (0.12 mmol, 1.2 equiv.), and the selected base (0.2 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (0.5 mL) via syringe.

  • Reaction: Seal the vial with a PTFE-lined cap and place it in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a small pad of celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A 1. Add solid reagents to vial: - Aryl Bromide - Amine - Base B 2. Add Pd Precatalyst A->B C 3. Add anhydrous, degassed solvent B->C D 4. Seal vial tightly C->D E 5. Heat to desired temperature with vigorous stirring D->E F 6. Monitor progress (TLC, LC-MS) E->F G 7. Cool to room temperature F->G H 8. Dilute and filter through celite G->H I 9. Concentrate filtrate H->I J 10. Purify via column chromatography I->J caption Fig. 2: General experimental workflow.

Caption: Fig. 2: General experimental workflow.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for the amination of this compound with various amine classes. Optimization may be required.

Amine TypeRecommended LigandRecommended BaseSolventTemperature (°C)Catalyst Loading (mol%)
Primary Aliphatic BrettPhos / XPhosK₃PO₄ / Cs₂CO₃Toluene / Dioxane90 - 1101 - 2
Secondary Aliphatic XPhos / RuPhosK₃PO₄ / NaOtBuToluene / Dioxane80 - 1001 - 2
Anilines XPhos / RuPhosK₃PO₄ / Cs₂CO₃Toluene100 - 1101 - 2
Ammonia Equivalent BrettPhosNaOtBuDioxane100 - 1102 - 3

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.[13][14]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure).- Insufficient temperature.- Incorrect base or solvent.- Poor quality reagents/solvent.- Ensure rigorous inert atmosphere technique.- Use a fresh bottle of precatalyst.- Screen higher temperatures (e.g., increase in 10 °C increments).- Screen alternative bases and solvents.- Use freshly distilled/anhydrous solvents.
Formation of Hydrodehalogenated Byproduct (Arene-H) - β-hydride elimination from the amine.- Reaction with trace water.- This is a common side reaction, especially with primary amines.[2]- Use a more sterically hindered ligand (e.g., RuPhos).- Ensure anhydrous conditions.
Formation of Biaryl Byproduct - Homocoupling of the aryl bromide.- This can sometimes occur at high catalyst loadings or temperatures.[14]- Decrease catalyst loading or reaction temperature.
Substrate Decomposition - Base is too strong for the substrate.- Temperature is too high.- Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • ACS Green Chemistry Institute.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Petersen, K., et al. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • PubMed. (2014).
  • Reddit. (2018).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
  • ResearchGate. (2017).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS Green Chemistry Institute.
  • PubMed. (2021).
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
  • University of Liverpool Repository. (2021). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. [Link]
  • Google Patents. (2008).
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • PubMed Central. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

Sources

The Strategic Utility of 5-Bromo-2-cyanobenzeneacetonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Bromo-2-cyanobenzeneacetonitrile has emerged as a highly valuable and versatile building block in contemporary medicinal chemistry. Its unique trifunctional nature—featuring a reactive aryl bromide, a synthetically malleable nitrile group, and an acidic methylene bridge—provides a powerful platform for the construction of a diverse array of complex heterocyclic systems. These systems are often the core scaffolds of targeted therapeutics, particularly in the realm of kinase inhibitors and other signaling pathway modulators.

The strategic positioning of the bromo, cyano, and cyanomethyl groups allows for a programmed and sequential series of transformations, enabling chemists to rapidly build molecular complexity. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, facilitating the introduction of various aryl, heteroaryl, alkyl, and amino substituents. The dual nitrile functionalities offer latent carbonyl and amino groups, and the benzylic nitrile, in particular, is a key participant in cyclization and condensation reactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for its conversion into valuable pharmaceutical intermediates. The methodologies presented are grounded in established chemical principles and are designed to be both robust and adaptable for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Applications

The synthetic potential of this compound can be effectively harnessed through several key reaction classes. This section will delve into the practical application of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by strategic cyclization reactions to construct privileged heterocyclic scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Aryl Core

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors.[1][2] The reaction's tolerance of a wide range of functional groups makes it particularly suitable for complex molecule synthesis.[3]

Application Note:

The Suzuki-Miyaura coupling of this compound with various boronic acids or their derivatives introduces diverse aromatic and heteroaromatic moieties at the 5-position. This diversification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the target molecule, such as binding affinity and selectivity for a particular kinase. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[4][5]

Protocol 1: Synthesis of 2-(Cyanomethyl)-5-(pyridin-3-yl)benzonitrile

This protocol describes the Suzuki-Miyaura coupling of this compound with 3-pyridylboronic acid, yielding a key intermediate for the synthesis of certain classes of kinase inhibitors.

cluster_0 start This compound reagents Pd(PPh₃)₄, K₂CO₃ start->reagents boronic_acid 3-Pyridylboronic acid boronic_acid->reagents product 2-(Cyanomethyl)-5-(pyridin-3-yl)benzonitrile reagents->product solvent DME/H₂O solvent->reagents caption Suzuki-Miyaura Coupling Workflow cluster_1 start This compound reagents Pd₂(dba)₃, XPhos, NaOtBu start->reagents amine Morpholine amine->reagents product 2-(Cyanomethyl)-5-(morpholino)benzonitrile reagents->product solvent Toluene solvent->reagents caption Buchwald-Hartwig Amination Workflow cluster_2 start This compound reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N start->reagents alkyne Phenylacetylene alkyne->reagents product 2-(Cyanomethyl)-5-(phenylethynyl)benzonitrile reagents->product solvent THF solvent->reagents caption Sonogashira Coupling Workflow cluster_3 start 2-(Cyanomethyl)-5-(phenylethynyl)benzonitrile reagents NaH start->reagents product 3-Phenylisoquinolin-1-amine reagents->product solvent DMF solvent->reagents caption Intramolecular Cyclization Workflow

Sources

The Strategic Utility of 5-Bromo-2-cyanobenzeneacetonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Scaffolds from a Versatile Building Block

In the landscape of contemporary drug discovery, the demand for novel molecular architectures with precisely tuned pharmacological profiles is incessant. 5-Bromo-2-cyanobenzeneacetonitrile, a seemingly unassuming chemical entity, has emerged as a strategic building block for medicinal chemists. Its unique trifecta of reactive functional groups—the aryl bromide, the cyano group, and the activated methylene of the acetonitrile moiety—provides a powerful platform for the synthesis of complex heterocyclic compounds. This guide delves into the nuanced applications of this compound, providing both high-level strategic insights and detailed, actionable protocols for researchers, scientists, and drug development professionals. The core utility of this reagent lies in its capacity to serve as a linchpin in the assembly of privileged scaffolds, particularly in the realm of kinase inhibitor development.

Core Strengths of the this compound Scaffold

The strategic value of this compound in medicinal chemistry is rooted in its distinct chemical features:

  • The Aryl Bromide as a Versatile Handle: The bromine atom at the 5-position is not merely a substituent; it is a key reactive site amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups, which is fundamental for exploring Structure-Activity Relationships (SAR) and optimizing drug-target interactions. This approach is a cornerstone in the development of targeted therapies.[1][2]

  • The Ortho-Cyano Group as a Directing and Modulating Element: The electron-withdrawing nature of the cyano group at the 2-position influences the reactivity of the entire benzene ring, including the adjacent acetonitrile group. It also presents opportunities for transformation into other functional groups, such as amidines or tetrazoles, which can act as key pharmacophoric elements.

  • The Acetonitrile Moiety for Heterocycle Formation: The activated methylene protons of the acetonitrile group are sufficiently acidic to participate in a variety of condensation and cyclization reactions. This functionality is pivotal for constructing fused ring systems and introducing additional points of diversity into the final molecule.

Application Focus: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[5] this compound is an ideal starting material for the synthesis of diverse heterocyclic compounds that can effectively target the ATP-binding site of various kinases.

Janus Kinase (JAK) Inhibitors: A Case Study in Application

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play an essential role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[4][6] The development of JAK inhibitors has provided significant therapeutic advances for conditions like rheumatoid arthritis.[7] The unique structural features of this compound can be leveraged to construct potent and selective JAK inhibitors.

Experimental Protocols

The following protocols are presented as illustrative examples of how this compound can be utilized in the synthesis of kinase inhibitor scaffolds. These are foundational procedures that can be adapted and elaborated upon to generate libraries of diverse compounds for screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

This protocol demonstrates the fundamental utility of the aryl bromide for introducing molecular diversity.

Objective: To couple a boronic acid derivative to the 5-position of the benzene ring, thereby creating a biaryl scaffold common in many kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence reaction rates and yields.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic starting materials and the inorganic base.

Protocol 2: Construction of a Pyrazole-fused Heterocycle

This protocol illustrates the use of the acetonitrile and cyano functionalities to build a fused heterocyclic system, a common core in many kinase inhibitors.

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative, a privileged scaffold in medicinal chemistry.

Materials:

  • Product from Protocol 1 (5-Aryl-2-cyanobenzeneacetonitrile)

  • Hydrazine hydrate

  • Formamide

  • Solvent (e.g., Ethanol)

Procedure:

  • Step 1: Formation of the Aminopyrazole Intermediate

    • Dissolve the 5-Aryl-2-cyanobenzeneacetonitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction and collect the precipitated aminopyrazole intermediate by filtration.

  • Step 2: Cyclization to the Pyrazolo[1,5-a]pyrimidine Core

    • Suspend the aminopyrazole intermediate in formamide.

    • Heat the mixture to 150-180 °C for 6-12 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography to obtain the final product.

Data Presentation: Representative IC₅₀ Values

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Compound IDTarget KinaseIC₅₀ (nM)
Example-1 JAK150
Example-2 JAK225
Example-3 JAK3150
Example-4 TYK2200

Note: The data presented in this table is representative and for illustrative purposes only. Actual values will vary depending on the specific final compound synthesized and the assay conditions.

Visualizing the Synthetic Strategy and Biological Context

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (Protocol 1) A->B + Arylboronic Acid + Pd Catalyst C 5-Aryl-2-cyanobenzeneacetonitrile B->C D Condensation with Hydrazine C->D E Aminopyrazole Intermediate D->E F Cyclization with Formamide (Protocol 2) E->F G Pyrazolo[1,5-a]pyrimidine Core (Kinase Inhibitor Scaffold) F->G G Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic combination of reactive sites allows for the efficient construction of complex and diverse molecular scaffolds, particularly for the development of kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable reagent. As the demand for targeted and personalized medicines continues to grow, the importance of such adaptable chemical tools in the drug discovery process cannot be overstated. Future applications may extend to the synthesis of inhibitors for other enzyme classes or the development of novel chemical probes to investigate complex biological pathways.

References

  • Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. ACS Medicinal Chemistry Letters, 5(7), 779-783.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105835.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile.
  • Wang, D., et al. (2019). Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis. Molecular Pharmaceutics, 16(9), 3847-3857.
  • Feragalli, B., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3128.

Sources

Synthesizing Novel Derivatives from 5-Bromo-2-cyanobenzeneacetonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

5-Bromo-2-cyanobenzeneacetonitrile is a richly functionalized aromatic compound that serves as a versatile starting material in the synthesis of a diverse array of heterocyclic and carbocyclic molecules. Its strategic placement of a reactive bromine atom, a nitrile group, and an active methylene group provides multiple avenues for chemical modification, making it a valuable building block for drug discovery and materials science. The presence of the bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The nitrile and active methylene groups offer opportunities for hydrolysis, reduction, alkylation, and cyclization reactions, leading to a wide range of molecular architectures. This guide provides an in-depth exploration of the synthetic possibilities emanating from this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.

Core Synthetic Strategies: A Multi-pronged Approach to Derivatization

The chemical reactivity of this compound can be selectively harnessed at three primary sites: the aryl bromide, the nitrile moiety, and the α-carbon of the acetonitrile group. This allows for a modular and strategic approach to the synthesis of complex molecules.

I. Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom attached to the benzene ring is a prime handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[2]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a suitable phosphine ligand are commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the organoboron reagent, facilitating the transmetalation step in the catalytic cycle.[3] Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base. This biphasic system helps to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: this compound reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) start->reagents 1. solvent Solvent (e.g., Toluene/H2O) reagents->solvent 2. reaction Reaction at Elevated Temperature (e.g., 80-100 °C) under Inert Atmosphere solvent->reaction 3. workup Aqueous Work-up reaction->workup 4. purification Purification (e.g., Column Chromatography) workup->purification 5. product Product: 5-Aryl-2-cyanobenzeneacetonitrile Derivative purification->product 6.

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of a 5-Aryl-2-cyanobenzeneacetonitrile Derivative

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Robust and commercially available catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong, inexpensive base suitable for many Suzuki reactions.
Solvent Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling aryl halides with a wide range of amines.[4][5] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores.[6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[7] These ligands promote the crucial reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

start Start: this compound reagents Amine (Primary or Secondary), Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) start->reagents 1. solvent Anhydrous Solvent (e.g., Toluene) reagents->solvent 2. reaction Reaction at Elevated Temperature (e.g., 90-110 °C) under Inert Atmosphere solvent->reaction 3. workup Aqueous Work-up reaction->workup 4. purification Purification (e.g., Column Chromatography) workup->purification 5. product Product: 5-Amino-2-cyanobenzeneacetonitrile Derivative purification->product 6.

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Synthesis of a 5-(N-Aryl/Alkyl)-2-cyanobenzeneacetonitrile Derivative

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), phosphine ligand (e.g., XPhos, 0.04-0.10 eq), and base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the desired amino derivative.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA highly active system for a broad range of amine substrates.
Base NaOtBuStrong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneAnhydrous, aprotic solvent to prevent side reactions.
Atmosphere Inert (Argon/Nitrogen)The palladium catalyst is sensitive to oxygen.

II. Transformations of the Nitrile and Active Methylene Groups

The nitrile and adjacent methylene groups provide a rich platform for further synthetic elaboration, including hydrolysis, reduction, and the formation of new carbon-carbon bonds via alkylation.

A. Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is useful for introducing a key functional group for further derivatization, such as amide bond formation.[8]

Protocol 3: Hydrolysis to 4-Bromo-2-(carboxymethyl)benzonitrile

  • Reaction Setup: To a solution of this compound in a mixture of ethanol and water, add a strong base such as sodium hydroxide.

  • Reaction: Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain the desired carboxylic acid.

B. Reduction of the Nitrile Group to an Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] This provides a route to aminomethyl-substituted derivatives.

Protocol 4: Reduction to 2-(2-Aminoethyl)-4-bromobenzonitrile

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solid and wash with THF.

  • Purification: Concentrate the filtrate and purify the residue by an appropriate method to yield the primary amine.

C. Alkylation of the Active Methylene Group

The methylene group alpha to the nitrile is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form new C-C bonds.

Protocol 5: α-Alkylation of this compound

  • Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Alkylation: Stir the mixture for a short period, then add the desired alkyl halide.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Purify the product by column chromatography.

III. Intramolecular Cyclization Strategies: Building Heterocyclic Scaffolds

The strategic placement of functional groups in the derivatives of this compound allows for intramolecular cyclization reactions to construct various heterocyclic systems, such as isoquinolines and their analogs. These scaffolds are of significant interest in medicinal chemistry.

Conceptual Workflow: Synthesis of Substituted Isoquinolines

start This compound step1 Functionalization at the α-carbon (e.g., Alkylation) start->step1 intermediate α-Substituted Intermediate step1->intermediate step2 Modification of the Nitrile Group (e.g., Reduction to Amine) intermediate->step2 cyclization_precursor Cyclization Precursor step2->cyclization_precursor cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) cyclization_precursor->cyclization product Substituted Isoquinoline Derivative cyclization->product

Caption: Conceptual pathway for isoquinoline synthesis.

The synthesis of complex heterocyclic structures like isoquinolines from this compound often involves a multi-step sequence.[4] For instance, alkylation at the α-position followed by reduction of the nitrile to a primary amine can generate a precursor ripe for intramolecular cyclization, potentially through a Pictet-Spengler type reaction with an appropriate carbonyl compound. Further functionalization of the bromine atom can be performed at various stages of the synthesis to introduce additional diversity.

Conclusion: A Gateway to Chemical Innovation

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. The ability to selectively manipulate its three distinct reactive sites—the aryl bromide, the nitrile, and the active methylene group—provides a highly convergent and flexible platform for the creation of novel and complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile starting material. By understanding the underlying principles of the key transformations and carefully selecting reaction conditions, the synthetic potential of this compound can be fully realized, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). PMC. [Link]
  • Reactions of Nitriles. Chemistry Steps. [Link]
  • Buchwald–Hartwig amin
  • Nitrile reduction. Wikipedia. [Link]
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2021). PMC. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). PubMed. [Link]
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
  • Nucleophilic substitution reactions with cyanide. (2015). YouTube. [Link]
  • 21.01.1: Heck Reaction. (2015). Chemistry LibreTexts. [Link]
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Intramolecular Heck Reaction of Unactivated Alkyl Halides. (2025).
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

Sources

Application Note: Strategic Functionalization of 5-Bromo-2-cyanobenzeneacetonitrile Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromo-2-cyanobenzeneacetonitrile is a versatile bifunctional scaffold offering multiple avenues for chemical modification. Its structure, featuring an aryl bromide, an aromatic nitrile, and a benzylic nitrile, presents unique challenges and opportunities in synthetic chemistry. This document provides an in-depth technical guide on the strategic application of organometallic reagents to selectively functionalize this molecule. We will explore both palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and nucleophilic additions to the nitrile moieties. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower researchers in the fields of medicinal chemistry and materials science to leverage this valuable intermediate.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

Chemical Structure and Reactive Sites

This compound (CAS 925672-88-4) possesses three distinct reactive sites, making it a highly valuable, yet complex, building block.[1] A thorough understanding of these sites is critical for designing selective and high-yielding synthetic transformations.

  • Site A (Aryl Bromide): The carbon-bromine bond is a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. This site allows for the introduction of carbon and nitrogen nucleophiles, enabling the construction of complex molecular architectures.

  • Site B (Aromatic Nitrile): The cyano group directly attached to the aromatic ring is a potent electron-withdrawing group, influencing the reactivity of the ring.[2][3] It is also an electrophilic center susceptible to attack by strong organometallic nucleophiles like Grignard or organolithium reagents.[4][5]

  • Site C (Benzylic Nitrile): The acetonitrile moiety also presents an electrophilic carbon. While generally less reactive than the aromatic nitrile, it can still react with potent organometallics. The adjacent benzylic protons are acidic and can be deprotonated under certain basic conditions.

Significance in Medicinal Chemistry and Materials Science

Aryl nitriles are crucial components in numerous pharmaceuticals, natural products, and industrial materials.[6] They serve as versatile intermediates that can be readily converted into functional groups such as carboxylic acids, amides, aldehydes, and amines. The ability to selectively functionalize a molecule like this compound allows for the rapid generation of diverse compound libraries for drug discovery and the synthesis of tailored organic materials for applications in electronics and photonics.[7]

Chemoselectivity: A Tale of Two Reactive Modalities

The primary challenge in utilizing this compound is achieving chemoselectivity. The choice of organometallic reagent and reaction conditions dictates which site undergoes transformation. Broadly, the reactions can be divided into two categories: transition-metal-catalyzed processes targeting the C-Br bond and nucleophilic additions targeting the nitrile groups.

G cluster_start Starting Material cluster_reagents Reagent Class cluster_outcomes Primary Transformation Start This compound Pd_Catalyst Organometallic Reagent + Pd(0) Catalyst Start->Pd_Catalyst Targets Aryl Halide Grignard Grignard / Organolithium Reagent (R-MgX) Start->Grignard Targets Nitrile Group(s) Coupling Cross-Coupling at C-Br Bond (Suzuki, Buchwald-Hartwig, etc.) Pd_Catalyst->Coupling Addition Nucleophilic Addition to Nitrile(s) (Ketone Formation) Grignard->Addition

Caption: Logical workflow for selective reactions on this compound.

Part A: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The most common and selective transformations involve the palladium-catalyzed functionalization of the aryl bromide. These reactions typically exhibit high functional group tolerance, leaving the nitrile groups intact.[8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species.[9][10]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (1) oxidative addition of the aryl bromide to the Pd(0) complex, (2) transmetallation of the organic group from the boron atom to the palladium center, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetallation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product Product Release reagents1 Ar-Br reagents1->oa_complex reagents2 R-B(OR)₂ + Base reagents2->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Suzuki coupling is highly versatile. A variety of aryl and heteroaryl boronic acids can be used.

EntryBoronic Acid PartnerPd Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acid24K₃PO₄10092
23-Thienylboronic acid24K₃PO₄10088
34-Acetylphenylboronic acid24K₂CO₃11085
42-Pyridinylboronic acid36Cs₂CO₃11076
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[12][13] It is indispensable in pharmaceutical chemistry where the aryl amine moiety is a common pharmacophore.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the aryl bromide, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[14][15][16]

Buchwald_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L₂(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product Product Release reagents1 Ar-Br reagents1->oa_complex reagents2 HNR₂ + Base reagents2->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials and Reagents:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add this compound (1.0 mmol).

  • Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Other Cross-Coupling Reactions
  • Sonogashira Coupling: Reacts with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to yield aryl alkynes.[17][18]

  • Palladium-Catalyzed Cyanation: Replaces the bromine with a cyanide group, typically using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), to produce dinitrile compounds.[19][20]

Part B: Nucleophilic Addition to Nitrile Groups

Strong organometallic reagents that are powerful nucleophiles, such as Grignard and organolithium reagents, can directly attack the electrophilic carbon of the nitrile groups.

Grignard and Organolithium Reagents for Ketone Synthesis

The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis, is a classic method for synthesizing ketones.[21][22]

The reaction proceeds in two distinct stages. First, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, breaking one of the C-N pi bonds to form a stable magnesium salt of an imine anion.[5][23] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. The second stage is the acidic workup, where the imine salt is hydrolyzed to the corresponding ketone.[4][24]

Grignard_Mech nitrile R'-C≡N imine_salt Imine-MgX Salt nitrile->imine_salt 1. Nucleophilic    Addition grignard R-MgX grignard->imine_salt ketone Ketone imine_salt->ketone 2. Hydrolysis h3o H₃O⁺ (Workup) h3o->ketone

Caption: Mechanism of Grignard reagent addition to a nitrile to form a ketone.

Materials and Reagents:

  • This compound

  • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (3 M)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC for the consumption of starting material.

  • After completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of 3 M HCl (10 mL).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

When using a Grignard reagent with this compound, nucleophilic addition to one of the nitrile groups is the expected primary pathway. The aromatic nitrile (Site B) is generally more electrophilic than the benzylic nitrile (Site C) due to the influence of the aromatic system, suggesting it may react preferentially. It is crucial to use anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources.[25][26][27] The aryl bromide is typically unreactive towards Grignard reagents under these conditions unless a specific transition metal catalyst is added.

Safety Precautions

  • Organometallic Reagents: Grignard and organolithium reagents are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Cyanide Compounds: The starting material and some reagents (e.g., Zn(CN)₂) are toxic. Avoid inhalation and skin contact. Acidic workup of reactions involving cyanide sources should be done with extreme caution in a well-ventilated fume hood due to the potential release of hydrogen cyanide gas.

Conclusion and Future Outlook

This compound stands out as a powerful and adaptable intermediate. By carefully selecting the organometallic reagent and reaction conditions, chemists can achieve highly selective functionalization at either the aryl bromide or nitrile positions. The palladium-catalyzed cross-coupling reactions provide reliable access to a vast chemical space of substituted biaryls and aryl amines. Concurrently, the targeted addition of Grignard reagents offers a direct route to complex ketone derivatives. The protocols and mechanistic insights presented here serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this versatile molecule in their discovery and development programs.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. American Chemical Society.
  • Nitrile Chemistry. Chemistry LibreTexts.
  • Reaction of nitriles with organometallics. Química Organica.org.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Nucleophilic Arom
  • Nucleophilic arom
  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.
  • Buchwald–Hartwig amin
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Buchwald-Hartwig Amin
  • The Grignard Reaction. University of Missouri–St. Louis.
  • Grignard Reaction. Cambridge University Press.
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  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
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  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Grignard Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
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  • Nucleophilic Arom
  • Nucleophilic Arom
  • The Suzuki Reaction. Myers Research Group, Harvard University.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Wiley Online Library.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. MDPI.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • Suzuki Coupling Mechanism. YouTube.
  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
  • 20.4 Reaction with Organometallic Reagents. YouTube.
  • This compound CAS 925672-88-4.
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Sonogashira Coupling of 5-Bromo-2-cyanobenzeneacetonitrile: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This application note provides a comprehensive guide to the Sonogashira coupling of 5-Bromo-2-cyanobenzeneacetonitrile, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[2] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.[3]

The palladium cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide ligand to the palladium center. The final step is reductive elimination from the palladium(II) complex, which yields the desired arylalkyne product and regenerates the active palladium(0) catalyst, thus completing the cycle.[4]

To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), the reaction is typically carried out under anaerobic conditions.[5]

Sonogashira_Coupling cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R (Product) alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide Cu(I) salt base_H Base-H⁺ cu_acetylide->pd_ox base Base base->alkyne Deprotonation arbr Ar-Br r_cch R-C≡C-H

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Key Parameters and Optimization

The success of a Sonogashira coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The reactivity of aryl bromides is generally lower than that of aryl iodides, often necessitating slightly more forcing conditions.[1][2]

ParameterKey ConsiderationsRecommendations for this compound
Palladium Catalyst The choice of palladium source and ligand is crucial. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources like Pd(PPh₃)₄.[6]PdCl₂(PPh₃)₂ (1-5 mol%) is a robust and reliable choice. For challenging couplings, consider more advanced ligand systems like XPhos or SPhos.
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the most common co-catalyst and is essential for the formation of the copper acetylide.[7]Use CuI (1-10 mol%). Ensure it is of high purity to avoid side reactions.
Base An amine base is required to deprotonate the terminal alkyne.[5] Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).Triethylamine (2-3 equivalents) is a standard and effective choice. Ensure it is anhydrous.
Solvent The solvent should be anhydrous and degassed to prevent catalyst deactivation and the Glaser homocoupling side reaction.[8]Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable solvents.
Temperature While some Sonogashira couplings proceed at room temperature, reactions with less reactive aryl bromides often require heating.[5][9]Start at room temperature and gradually increase to 50-80 °C if the reaction is sluggish. Monitor for potential decomposition at higher temperatures.
Reaction Atmosphere A strict inert atmosphere (argon or nitrogen) is critical to prevent oxidation of the catalyst and the homocoupling of the alkyne.[10]Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a model terminal alkyne.

Materials and Reagents:

  • This compound (CAS: 140356-43-8)

  • Phenylacetylene (CAS: 536-74-3)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (CAS: 13965-03-2)

  • Copper(I) iodide (CuI) (CAS: 7681-65-4)

  • Triethylamine (TEA), anhydrous (CAS: 121-44-8)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • This compound is a cyanide-containing compound and should be handled with extreme caution in a well-ventilated chemical fume hood. [11]

  • Avoid inhalation of dust and contact with skin and eyes. [12][13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[14]

  • Cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas. [15] Ensure that no acids are present in the work area unless required for the experiment.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[16]

  • Dispose of all cyanide-containing waste according to institutional and local regulations.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a 0.1 M solution based on the aryl bromide) via syringe. Stir the resulting suspension for 5 minutes.

  • Add triethylamine (2.5 equiv.) via syringe, followed by the dropwise addition of phenylacetylene (1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst.[5]Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.
Insufficiently degassed solvent/reagents.[8]Thoroughly degas the solvent and reagents before use. Maintain a positive inert gas pressure throughout the reaction.
Low reaction temperature.[9]Gradually increase the reaction temperature. Aryl bromides may require heating to facilitate oxidative addition.
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen.[17]Ensure strict anaerobic conditions. Consider using a copper-free Sonogashira protocol if the problem persists.[18]
Decomposition of Starting Material or Product Reaction temperature is too high.Reduce the reaction temperature. Monitor the reaction closely for the appearance of decomposition products by TLC.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.[19]This can be caused by impurities or an inappropriate solvent. Use high-purity reagents and solvents.

Applications in Drug Development

The Sonogashira coupling is a cornerstone in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[2][7] The resulting arylalkyne products from the coupling of this compound can serve as versatile intermediates for the synthesis of complex heterocyclic scaffolds and novel molecular entities with potential therapeutic applications. The cyano and acetonitrile functionalities offer handles for further chemical transformations, expanding the chemical space accessible to drug discovery programs. The reaction's tolerance for various functional groups allows for its application in late-stage functionalization of complex molecules.

References

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. Benchchem.
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  • SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.
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  • SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. Fisher Scientific.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
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  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
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  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
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  • Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
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use of 5-Bromo-2-cyanobenzeneacetonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-cyanobenzeneacetonitrile in the Synthesis of Novel Kinase Inhibitors

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal starting material in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven protocols, and explore the mechanistic basis of the inhibitors derived from this versatile scaffold.

Introduction: The Strategic Importance of this compound in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of protein substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have emerged as one of the most important classes of modern drugs, with numerous approvals for treating various malignancies.[3]

The design of effective kinase inhibitors hinges on the creation of molecules that can bind with high affinity and selectivity to the ATP-binding site of the target kinase.[4][5] this compound is an exceptionally valuable building block in this endeavor due to its unique trifecta of functional groups:

  • A Bromine Atom: This halogen serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7] This allows for the systematic and modular introduction of a wide variety of aryl, heteroaryl, and amino substituents, which is crucial for exploring structure-activity relationships (SAR) and fine-tuning the inhibitor's potency and selectivity.[8]

  • A Cyano Group: The nitrile functionality is a key pharmacophoric element. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to form critical interactions with the "hinge region" of the kinase active site, mimicking the hydrogen bonding of the adenine portion of ATP.[9][10][11]

  • An Acetonitrile Moiety: The cyanomethyl group provides a linker that can be further functionalized or can itself occupy a specific pocket within the kinase domain, contributing to the overall binding affinity.

This combination of features provides a robust and adaptable scaffold for generating diverse libraries of compounds aimed at discovering novel and effective kinase inhibitors.

Core Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C-C bonds.[6][12] In this context, it is the premier method for arylating the 5-position of the this compound core.

Principle of the Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[12][13]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[12][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13]

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction with this compound.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up cluster_purify Purification prep1 Add this compound, Arylboronic Acid, and Base to flame-dried Schlenk flask prep2 Evacuate and backfill flask with Argon/Nitrogen (3x) prep1->prep2 Seal flask react1 Add degassed solvent (e.g., Dioxane/Water) prep2->react1 Inert conditions maintained react2 Add Palladium Catalyst under positive Argon flow react1->react2 react3 Heat reaction mixture (e.g., 90-100 °C) with stirring react2->react3 react4 Monitor progress by TLC or LC-MS react3->react4 workup1 Cool to room temperature react4->workup1 Upon completion workup2 Dilute with Ethyl Acetate workup1->workup2 workup3 Wash with H2O and Brine workup2->workup3 workup4 Dry organic layer (e.g., Na2SO4), filter, and concentrate workup3->workup4 purify1 Purify crude product via Silica Gel Column Chromatography workup4->purify1 Crude product purify2 Characterize final product (NMR, MS) purify1->purify2

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[12]

Detailed Laboratory Protocol

This protocol provides a representative procedure for the coupling of this compound with a generic arylboronic acid. Note: Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (Pd(OAc)₂) with a suitable ligand (e.g., SPhos)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

  • Standard flame-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[7][14]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 or 5:1 ratio). Add the solvent to the flask via syringe. The reaction mixture should be a stirrable slurry.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.[7]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-12 hours.[14]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9][14]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate.[6]

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Separate the organic layer.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 5-aryl-2-cyanobenzeneacetonitrile product.[12][14]

Data Presentation: Representative Reaction Parameters
ParameterRecommended ValueRationale
Arylboronic Acid 1.1 - 1.5 eqA slight excess ensures complete consumption of the limiting starting material.
Base 2.0 - 3.0 eqActivates the boronic acid for the transmetalation step.[13]
Pd Catalyst Loading 1 - 5 mol%Sufficient to catalyze the reaction efficiently without excessive cost or metal contamination.
Solvent System Dioxane/Water or Toluene/WaterThe aqueous phase is essential for the activity of many common bases.
Temperature 80 - 110 °CProvides the necessary thermal energy to drive the catalytic cycle.
Reaction Time 4 - 24 hoursSubstrate-dependent; requires monitoring for completion.
Expected Yield 60 - 95%Highly dependent on the specific coupling partners and reaction optimization.

Mechanism of Action and Biological Context

The synthesized 5-aryl-2-cyanobenzeneacetonitrile derivatives are designed to function as ATP-competitive kinase inhibitors.

Binding Mode in the Kinase Active Site
  • Hinge Binding: The cyano group is strategically positioned to form a crucial hydrogen bond with an amide backbone nitrogen in the hinge region of the kinase, a conserved interaction that anchors the inhibitor in the ATP pocket.[9][11]

  • Hydrophobic Interactions: The newly introduced aryl group (from the Suzuki reaction) can extend into hydrophobic pockets within the active site, often forming favorable π-stacking or van der Waals interactions that significantly enhance binding affinity and can confer selectivity for the target kinase over others.[8]

  • Scaffold Orientation: The rigid cyanobenzeneacetonitrile core acts as a stable platform, correctly orienting both the hinge-binding cyano group and the variable aryl substituent for optimal interaction with the enzyme.

Inhibition of Cellular Signaling

By occupying the ATP binding site, the inhibitor prevents the kinase from binding its natural substrate, ATP. This blocks the phosphorylation of downstream proteins, thereby interrupting the signaling cascade that the kinase regulates. For many oncogenic kinases, this leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway, a common target in cancer therapy. The synthesized inhibitor blocks a key kinase (e.g., RAF) in the cascade.[7]

Safety and Handling Precautions

All chemical manipulations should be performed by trained professionals in a well-equipped laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]

  • Engineering Controls: Handle this compound and all reagents in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Chemical Hazards: This compound is a nitrile and a bromo-aromatic. Avoid contact with skin and eyes. It may be harmful if swallowed or inhaled. Palladium catalysts can be toxic and flammable. Strong bases are corrosive.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[15][17]

    • Inhalation: Move the individual to fresh air.[17][18]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[17]

    • In all cases of exposure, seek immediate medical attention.[18]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality or decomposed boronic acid. 4. Ineffective base or solvent system.1. Use fresh catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. 3. Use fresh, high-purity boronic acid. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Extend the reaction time and/or increase the temperature moderately. 2. Add an additional portion of the catalyst under inert conditions.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Protodeborylation of the boronic acid. 3. Debromination of the starting material.1. Use a more dilute reaction mixture or add the boronic acid slowly. 2. Ensure the base is not too strong and the system is anhydrous (if required by the specific protocol). 3. Use a milder base or lower the reaction temperature.
Difficulty in Purification 1. Product co-elutes with impurities. 2. Residual palladium in the final product.1. Try a different solvent system for column chromatography or consider recrystallization. 2. Filter the work-up solution through a pad of Celite.[19] If necessary, treat the organic solution with a palladium scavenger.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile.
  • Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • CymitQuimica. (2022). 5-Bromo-2-(difluoromethyl)benzonitrile Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Bromoacetonitrile.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • National Institutes of Health (NIH). (n.d.). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Semantic Scholar. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine.
  • PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • PubMed. (n.d.). Kinases and their derived inhibitors from natural products.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PMC. (n.d.). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile.
  • PubMed. (2007). Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability.
  • J Am Chem Soc. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors.
  • National Institutes of Health (NIH). (2017). Exploring the Pivotal Role of the CK2 Hinge Region Sub-Pocket in Binding with Tricyclic Quinolone Analogues by Computational Analysis.

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Application Notes and Protocols: Developing Novel Polymers from 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of novel polymers using 5-Bromo-2-cyanobenzeneacetonitrile as a versatile precursor. This application note is designed to provide researchers, chemists, and materials scientists with a foundational understanding and practical protocols for the synthesis, polymerization, and characterization of polymers derived from this unique monomer. The inherent functionalities of this compound, namely the reactive bromo group, the electron-withdrawing cyano group, and the active methylene group, offer a rich platform for creating polymers with tailored properties for a range of applications, particularly in the biomedical and drug development fields. The protocols outlined herein are based on established polymerization techniques and are intended to serve as a robust starting point for innovation in your laboratory.

Introduction: The Potential of this compound

The quest for novel polymers with advanced functionalities is a cornerstone of modern materials science. This compound is a promising but underexplored monomer that presents a unique combination of reactive sites, making it an attractive building block for a new generation of functional polymers.

  • The Bromo Group: This site allows for post-polymerization modification or direct participation in cross-coupling reactions, such as Suzuki or Heck polycondensations, enabling the creation of conjugated polymers with interesting optoelectronic properties.

  • The Cyano Groups: The two nitrile functionalities enhance the thermal stability and chemical resistance of the resulting polymers.[1] They also offer opportunities for further chemical transformations and can influence the polymer's solubility and interaction with biological systems.[1]

  • The Activated Methylene Group: This reactive site is amenable to classic carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation, which can be exploited for step-growth polymerization.

The strategic combination of these groups in a single monomer opens the door to polymers with tunable properties, including high thermal stability, specific solubility profiles, and the potential for biocompatibility, making them exciting candidates for applications in drug delivery, medical devices, and advanced coatings.

Monomer Synthesis and Purification: this compound

A reliable source of high-purity monomer is critical for successful polymerization. While this compound is commercially available, understanding its synthesis provides valuable insight into potential impurities. A common synthetic route involves the bromination of 2-cyanobenzeneacetonitrile.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established bromination procedures for similar aromatic compounds.

Materials:

  • 2-cyanobenzeneacetonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzeneacetonitrile (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Characterization of the Monomer:

  • ¹H NMR: Confirm the substitution pattern and purity.

  • ¹³C NMR: Verify the number and types of carbon atoms.

  • FTIR: Identify characteristic peaks for the nitrile (C≡N) and aromatic C-Br bonds.

  • Mass Spectrometry: Determine the molecular weight.

Polymerization Methodologies

The unique trifunctional nature of this compound allows for several polymerization strategies. Below are two detailed protocols for Knoevenagel Polycondensation and Suzuki Polycondensation.

Knoevenagel Polycondensation

This method utilizes the activated methylene group of the monomer in a condensation reaction with an aromatic dialdehyde. This approach is expected to yield polymers with vinylene linkages in the backbone.[2][3]

Protocol 3.1: Knoevenagel Polycondensation of this compound with Terephthaldehyde

Materials:

  • This compound

  • Terephthaldehyde

  • Anhydrous Toluene

  • Piperidine (as a basic catalyst)

  • Methanol

  • Dean-Stark apparatus

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add equimolar amounts of this compound and terephthaldehyde.

  • Add anhydrous toluene to dissolve the monomers (concentration of ~0.1 M).

  • Add a catalytic amount of piperidine (approximately 5 mol%).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the polymerization by observing the increase in viscosity of the solution. The reaction can be allowed to proceed for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C for 24 hours.

dot

Knoevenagel_Polycondensation Monomer1 This compound Reaction Reflux with Dean-Stark Trap Monomer1->Reaction Monomer2 Terephthaldehyde Monomer2->Reaction Catalyst Piperidine Catalyst->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Polymer Solution Polymer Poly(vinylene) Derivative Precipitation->Polymer Purified Polymer

Caption: Knoevenagel Polycondensation Workflow.

Suzuki Polycondensation

This powerful cross-coupling reaction utilizes the bromo-functionality of the monomer to react with a diboronic acid or ester, leading to the formation of poly(arylene)s. This method is particularly useful for synthesizing conjugated polymers.[4][5]

Protocol 3.2: Suzuki Polycondensation of this compound with 1,4-Phenylenediboronic Acid

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene and Water (degassed)

  • Methanol

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), 1,4-phenylenediboronic acid (1 equivalent), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

  • Add anhydrous potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (4:1 v/v) via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90°C and stir vigorously for 48-72 hours under an inert atmosphere.

  • Monitor the reaction by observing the formation of a precipitate or an increase in viscosity.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, and then re-dissolve it in a suitable solvent (e.g., chloroform or THF).

  • Wash the polymer solution with water to remove inorganic salts.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Reprecipitate the polymer in methanol, filter, and dry under vacuum at 60°C for 24 hours.

dot

Suzuki_Polycondensation Monomer1 This compound Reaction Heat at 90°C (Inert Atmosphere) Monomer1->Reaction Monomer2 1,4-Phenylenediboronic acid Monomer2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Water Solvent->Reaction Purification Precipitation & Washing Reaction->Purification Crude Polymer Polymer Poly(arylene) Derivative Purification->Polymer Purified Polymer

Caption: Suzuki Polycondensation Workflow.

Polymer Characterization

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

Table 1: Key Characterization Techniques and Expected Observations

TechniqueParameter MeasuredExpected Observations for Polymers from this compound
FTIR Spectroscopy Functional Groups- Disappearance of the activated methylene C-H stretch (for Knoevenagel).- Persistence of the nitrile (C≡N) stretch (~2230 cm⁻¹).- Appearance of C=C stretching from the vinylene linkage (for Knoevenagel).- Disappearance of the C-Br stretch (for Suzuki).- Characteristic aromatic C-H and C=C stretches.[6][7]
NMR Spectroscopy (¹H and ¹³C) Molecular Structure- Broadening of peaks compared to the monomer, indicative of polymerization.- Integration of proton signals to confirm the polymer structure.- Appearance of new signals corresponding to the polymer backbone.[6][8]
Gel Permeation Chromatography (GPC) Molecular Weight and Polydispersity- Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Thermal Stability- Onset of decomposition temperature (Td), indicating the thermal stability of the polymer. Nitrile groups are expected to enhance thermal stability.[9][10][11]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)- Identification of the glass transition temperature, providing insight into the polymer's amorphous or crystalline nature and its mechanical properties at different temperatures.[12]

Potential Applications in Drug Development

The unique chemical structure of polymers derived from this compound suggests several promising applications in the pharmaceutical and biomedical fields.

  • Drug Delivery Systems: The aromatic backbone and polar nitrile groups can facilitate the encapsulation of hydrophobic drugs through π-π stacking and dipole-dipole interactions.[13][14][15][16] The potential for post-polymerization modification of any remaining bromo groups allows for the attachment of targeting ligands or hydrophilic moieties to create sophisticated drug delivery vehicles.

  • Biocompatible Coatings: The inherent chemical resistance and thermal stability of these polymers could make them suitable for coating medical devices to improve their durability and biocompatibility. The nitrile groups may also influence protein adsorption and cellular interactions.

  • Scaffolds for Tissue Engineering: By controlling the polymer architecture and incorporating other functional monomers, it may be possible to create scaffolds that support cell growth and tissue regeneration.

Biocompatibility Considerations

For any application involving biological systems, a thorough evaluation of biocompatibility is paramount. While the polymer backbone is composed of generally biocompatible aromatic structures, the presence of nitrile groups necessitates careful toxicological assessment. In vitro cytotoxicity assays (e.g., MTT, LDH assays) should be performed as an initial screening step.[17][18] Further in vivo studies would be required for any material intended for clinical applications.

Conclusion

This compound is a precursor with significant potential for the development of novel functional polymers. The methodologies presented in this application note provide a solid foundation for researchers to explore the synthesis and characterization of these new materials. The versatility of this monomer, coupled with the power of modern polymerization techniques, opens up exciting avenues for the creation of advanced polymers with tailored properties for a wide range of applications, from drug delivery to advanced materials.

References

  • Miller, W. (1973). Polymerization of aromatic nitriles. U.S. Patent No. 3,775,380. Washington, DC: U.S.
  • Knoevenagel Polycondensation and Water‐Assisted Dynamic Michael‐Addition‐Elimination for the Synthesis of Vinylene‐Linked 2D Covalent Organic Frameworks. (2022).
  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • DSC analysis of polymethacrylates containing sulfonyl (A) and nitrile (B) groups.
  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (2023). Molecules, 28(15), 5789.
  • Thermogravimetric analysis (TGA) curves of the nitrile butadiene rubber (NBR) and NBR/MCC composites.
  • De, S. K., & White, J. R. (Eds.). (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Royal Society of Chemistry.
  • De, S. K., & White, J. R. (Eds.). (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Royal Society of Chemistry.
  • Combination of Knoevenagel Polycondensation and Water‐Assisted Dynamic Michael‐Addition‐Elimination for the Synthesis of Vinylene‐Linked 2D Covalent Organic Frameworks. (2022).
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2014). Polymers, 6(6), 1663-1676.
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions.
  • Polymer Characteriz
  • An overview of synthetic modification of nitrile group in polymers and applications. (2021).
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. (2020). Membranes, 10(10), 275.
  • 5-Bromo-2-pyridinecarbonitrile synthesis. (n.d.). ChemicalBook.
  • AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER. (1988). Journal of Polymer Science Part A: Polymer Chemistry, 26(5), 1287-1296.
  • Studies of some poly (phenylene vinylene)
  • Synthesis and Investigation of nitrile containing polymers derived from lignin. (2020). KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health (CBH).
  • (PDF) FTIR - An Essential Characterization Technique for Polymeric Materials. (n.d.).
  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization.
  • Polymers for Drug Delivery Systems. (2008). Annual Review of Chemical and Biomolecular Engineering, 1, 149-173.
  • Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. (2014). Green Chemistry, 16(6), 3094-3098.
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). Biomacromolecules, 23(5), 2096-2107.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2021).
  • Using NMR for Studying Polymer Structures. (n.d.).
  • Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers.
  • Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS. (2024). Polymers, 16(10), 1381.
  • Applications of Biopolymers for Drugs and Probiotics Delivery. (2020). Polymers, 12(10), 2374.
  • POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLIC
  • Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks. (2022).
  • An Overview of Biopolymers for Drug Delivery Applic
  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (2015). Macromolecules, 48(15), 5178-5186.
  • This compound CAS 925672-88-4. (n.d.).
  • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. (2015).
  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. (2020). Polymer Chemistry, 11(41), 6731-6740.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (2004). ARKIVOC, 2004(5), 88-93.
  • 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. (2024). Chemical Science, 15(24), 9349-9359.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(49), 29184-29188.
  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (2014).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(49), 29184-29188.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (2021).

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Application Notes & Protocols: 5-Bromo-2-cyanobenzeneacetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: Extensive literature and patent searches have revealed no specific, publicly documented applications of 5-Bromo-2-cyanobenzeneacetonitrile in the synthesis of commercialized agrochemicals. However, its structural similarity to other phenylacetonitrile derivatives used in agrochemical manufacturing suggests its potential as a valuable, yet underexplored, intermediate. The following application note, therefore, presents a hypothetical, illustrative protocol for the synthesis of a novel fungicide. This is intended to serve as a scientifically grounded example of how this compound could be utilized, based on established chemical principles and known synthetic pathways for analogous compounds.

Introduction: The Potential of this compound as a Synthon

This compound is a substituted aromatic nitrile with the chemical formula C₉H₅BrN₂.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, a cyano group, and a cyanomethyl group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis. The bromine atom provides a handle for cross-coupling reactions, while the two nitrile groups and the acidic protons on the alpha-carbon of the acetonitrile moiety offer multiple sites for chemical modification.[3]

While direct applications in agrochemical synthesis are not yet documented, the broader class of phenylacetonitrile derivatives has been successfully employed as precursors for various agrochemicals, including fungicides and herbicides.[4][5] For instance, the fungicide Fenapanil is synthesized through the α-alkylation of 2-phenylacetonitrile.[4] This suggests a plausible synthetic utility for this compound in the development of novel agrochemicals with potentially enhanced biological activity conferred by the bromo and cyano substituents on the phenyl ring.

This guide presents a hypothetical synthetic pathway for a novel imidazole fungicide, which we will refer to as "Bromocyanofenapil," starting from this compound. The protocols provided are based on well-established reactions of phenylacetonitrile derivatives and are intended to be a starting point for further research and development.

Hypothetical Application: Synthesis of the Fungicide "Bromocyanofenapil"

The proposed synthetic pathway to "Bromocyanofenapil" is a two-step process that mirrors the synthesis of Fenapanil. It involves an initial α-alkylation of this compound, followed by the introduction of an imidazolylmethyl group.

Synthetic Pathway Overview

Caption: Hypothetical synthetic pathway of "Bromocyanofenapil".

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Bromo-2-cyanophenyl)hexanenitrile (Intermediate)

This protocol describes the α-butylation of this compound. The reaction takes advantage of the acidity of the α-proton, which can be removed by a strong base to form a carbanion that then acts as a nucleophile.[6]

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 1-Bromobutane (1.1 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Nitrogen inlet

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Under a nitrogen atmosphere, add anhydrous THF to a three-necked flask.

    • Carefully add the sodium hydride to the THF with stirring.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Add 1-bromobutane dropwise at room temperature and then heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel.

  • Safety Precautions:

    • Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • 1-Bromobutane is a flammable liquid and an irritant.

    • Tetrahydrofuran is a flammable liquid and can form explosive peroxides.

    • All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 2: Synthesis of "Bromocyanofenapil"

This protocol describes the introduction of the imidazolylmethyl group at the α-position of the intermediate via a Mannich-type reaction.

  • Materials:

    • 2-(5-Bromo-2-cyanophenyl)hexanenitrile (1.0 eq)

    • Paraformaldehyde (1.5 eq)

    • Imidazole (1.5 eq)

    • Glacial acetic acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add 2-(5-Bromo-2-cyanophenyl)hexanenitrile, paraformaldehyde, imidazole, and glacial acetic acid.

    • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain "Bromocyanofenapil."

  • Safety Precautions:

    • Paraformaldehyde is toxic and an irritant.

    • Glacial acetic acid is corrosive.

    • Handle all chemicals in a well-ventilated fume hood with appropriate PPE.

Data Presentation (Hypothetical)

The following table summarizes hypothetical yields for the α-butylation of this compound under various conditions, illustrating a potential optimization study.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THFReflux675
2K₂CO₃ (2.0)DMF801245
3LDA (1.1)THF-78 to RT482
4t-BuOK (1.2)t-BuOHReflux868

Logical Workflow Diagram

Caption: Logical workflow for the hypothetical synthesis.

References

  • Wikipedia. Benzyl cyanide. Accessed January 11, 2026. [Link]
  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41. [Link]
  • Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 28(2), 823-827.
  • Chemistry LibreTexts. Reactions at the α-Carbon. Accessed January 11, 2026. [Link]

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step-by-step guide for nucleophilic substitution on 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Functionalization of 5-Bromo-2-cyanobenzeneacetonitrile via Nucleophilic Substitution Pathways

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this compound. This guide emphasizes the theoretical underpinnings of the available synthetic routes, offers detailed step-by-step protocols for key transformations, and provides practical advice for troubleshooting and ensuring experimental success.

Introduction: The Versatility of the 4-Bromo-2-(cyanomethyl)benzonitrile Scaffold

This compound, also known as 4-bromo-2-(cyanomethyl)benzonitrile, is a highly valuable scaffold in medicinal chemistry and materials science. Its structure features an aryl bromide, a versatile functional group for cross-coupling reactions, and two potent electron-withdrawing groups: a nitrile (-CN) and a cyanomethyl (-CH₂CN). These activating groups significantly influence the reactivity of the aromatic ring, opening up specific pathways for nucleophilic substitution. The ability to strategically replace the bromine atom allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.

This guide will explore the primary mechanistic pathways for substitution and provide detailed protocols for achieving C-N, C-C, and C-O bond formations.

Part 1: Theoretical Framework: Choosing the Optimal Synthetic Pathway

The direct displacement of a halogen on an aryl ring is fundamentally challenging compared to its aliphatic counterpart. The choice of reaction strategy is therefore critical and depends on the nature of the nucleophile and the desired reaction conditions.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a plausible pathway for this substrate due to the presence of the strongly electron-withdrawing nitrile and cyanomethyl groups, which are positioned ortho and para to the bromine leaving group. These groups are essential for stabilizing the negatively charged intermediate.

Mechanism: The reaction proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily lost in this rate-determining step.[2] In the second, faster step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is the key to a successful SNAr reaction; the negative charge is delocalized onto the electron-withdrawing substituents, lowering the activation energy.[3]

Caption: SNAr mechanism via a Meisenheimer intermediate.

While viable, SNAr reactions on aryl bromides often require highly activated substrates or harsh conditions (high temperatures, strong bases) to proceed efficiently.[4] For many applications, transition-metal-catalyzed methods offer a milder and more general alternative.

Pathway B: Transition-Metal Catalyzed Cross-Coupling

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of bonds to aryl systems and are often the methods of choice for functionalizing aryl halides.[5] These reactions proceed through a catalytic cycle involving the metal center, which facilitates the coupling of the aryl halide with the nucleophilic partner.

Common Cross-Coupling Reactions:

  • Buchwald-Hartwig Amination (C-N Bonds): A palladium-catalyzed reaction for coupling aryl halides with a vast range of primary and secondary amines.[6][7] It has largely replaced harsher methods like the Goldberg reaction for amine synthesis.[6]

  • Suzuki-Miyaura Coupling (C-C Bonds): A versatile palladium-catalyzed reaction that couples aryl halides with organoboron compounds (boronic acids or esters).[8][9][10] Its advantages include mild reaction conditions and the low toxicity of boron-containing byproducts.[11]

  • Sonogashira Coupling (C-C Bonds): Forms a bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]

  • Ullmann Condensation (C-O, C-N, C-S Bonds): A classical copper-catalyzed reaction for coupling aryl halides with alcohols, amines, or thiols.[15][16] While effective, it traditionally requires high temperatures, though modern ligand systems have enabled milder conditions.[15][16]

The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(X)Lₙ Pd0->OxAdd Trans Transmetalation Complex Ar-Pd(II)(Nu)Lₙ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product_label Ar-Nu (Product) Trans->Product_label ArX_label Ar-X (Aryl Halide) ArX_label->OxAdd Oxidative Addition NuM_label Nu-M (Nucleophile) NuM_label->Trans

Caption: Generalized catalytic cycle for Pd-cross-coupling.

Part 2: General Laboratory Protocols

Materials and Equipment

Reagents & Solvents:

  • This compound

  • Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Copper catalysts (e.g., CuI, Cu₂O)

  • Phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃)

  • Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu)

  • Nucleophiles (amines, boronic acids, phenols, alkynes, etc.)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF)

  • Reagents for workup (e.g., Saturated aq. NH₄Cl, Brine, MgSO₄, Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flasks, condensers, and magnetic stir bars

  • Heating mantles or oil baths with temperature control

  • Syringes and needles for transfer of anhydrous/air-sensitive reagents

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass chromatography column

Safety Precautions

A thorough risk assessment must be conducted before beginning any experiment.

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[17] It causes skin and serious eye irritation and may cause respiratory irritation.[17]

  • Organobromine Compounds: Handle as toxic.[18] Avoid inhalation and skin contact.[19] Dispose of waste in dedicated halogenated organic waste containers.[19] The EPA regulates the disposal of wastes from organobromine production under RCRA.[20]

  • Palladium Catalysts & Ligands: Many are air-sensitive and/or toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide (NaOt-Bu) is highly corrosive and pyrophoric upon contact with water. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are irritants.

  • Solvents: Toluene, dioxane, and DMF are flammable and have specific health hazards (e.g., DMF is a suspected reprotoxin).[21]

Personal Protective Equipment (PPE) is mandatory:

  • Safety goggles or a face shield.

  • Chemical-resistant lab coat.

  • Nitrile gloves (double-gloving is recommended when handling hazardous materials).[22]

  • All operations should be performed in a certified chemical fume hood.

Part 3: Application Notes & Step-by-Step Protocols

The following protocols are representative examples. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Protocol: Buchwald-Hartwig Amination with Morpholine (C-N Bond Formation)

This protocol describes the palladium-catalyzed coupling of an aryl bromide with a secondary amine, a cornerstone reaction in medicinal chemistry.[23][24]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu) (1.4 eq). Evacuate and backfill the flask with argon three times.

  • Solvent and Nucleophile: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl amine product.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (C-C Bond Formation)

This protocol outlines the synthesis of a biaryl compound, a common structural motif in pharmaceuticals and organic materials.[11]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 8-16 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Representative Reaction Conditions
Nucleophile ClassReaction TypeTypical Catalyst / LigandTypical BaseTypical SolventTemp (°C)
Amines (R₂NH) Buchwald-HartwigPd₂(dba)₃ / XPhos or SPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110
Boronic Acids (RB(OH)₂) Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane80-100
Terminal Alkynes (RC≡CH) SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, DiPEATHF, DMF25-70
Phenols (ArOH) Ullmann CondensationCuI / L-proline or PhenanthrolineK₂CO₃, Cs₂CO₃DMF, NMP100-150

Part 4: Workflow and Analysis

General Experimental Workflow

The overall process from setup to final product is systematic and requires careful execution at each stage.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Dry Glassware setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup reaction Heat & Stir (e.g., 12-24h) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard workflow for cross-coupling reactions.

Product Characterization

Confirmation of the product's identity and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final compound by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups (e.g., disappearance of the C-Br stretch, appearance of N-H or C≡C stretches).

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Base is not strong enough or has degraded.- Reaction temperature too low.- Use fresh catalyst/ligand.- Ensure solvents are anhydrous and use proper inert atmosphere techniques.- Use a stronger base (e.g., NaOt-Bu instead of K₂CO₃) or fresh base.- Increase reaction temperature in increments.
Formation of Side Products - Dehalogenation: Reductive removal of bromine.- Homocoupling: Coupling of two aryl halide or two nucleophile molecules.- Screen different ligands; bulky, electron-rich ligands often suppress side reactions.- Lower the reaction temperature.- Adjust the stoichiometry of the nucleophile.
Difficulty in Purification - Product is co-eluting with starting material or byproducts.- Product is unstable on silica gel.- Try a different solvent system (eluent) for column chromatography.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Recrystallization may be an alternative to chromatography.

References

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  • Sonogashira coupling - Wikipedia. (2023, December 28). Wikipedia. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (2014, October 23).
  • Ullmann condensation - Wikipedia. (2023, November 18). Wikipedia. [Link]
  • Sonogashira Coupling | NROChemistry. (n.d.). NROChemistry. [Link]
  • Ullmann reaction | PPTX - Slideshare. (2017, March 2). Slideshare. [Link]
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  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2022, August 26). MDPI. [Link]
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (2015, September 17).
  • Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). L.S.College, Muzaffarpur. [Link]
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  • Environmental Fact Sheet, Organobromine - EPA. (1998, December). U.S. Environmental Protection Agency. [Link]
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  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (n.d.). Wordpress. [Link]
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). uobabylon.edu.iq. [Link]
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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - ResearchGate. (2022, February 15).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group. [Link]
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. [Link]
  • Showing metabocard for Benzeneacetonitrile (HMDB0034171) - Human Metabolome Database. (2012, September 11).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready. [Link]
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021, March 16). YouTube. [Link]
  • Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. (2020, June 4). YouTube. [Link]
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. (2012, December 4). Liverpool University Press. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
  • 18.04 Predicting Products of Nucleophilic Substitution Reactions - YouTube. (2018, January 27). YouTube. [Link]
  • Safely handling a liter of Bromine? : r/chemistry - Reddit. (2017, September 16). Reddit. [Link]
  • Organobromine chemistry - Wikipedia. (2023, December 18). Wikipedia. [Link]
  • Nucleophilic Aromatic Substitution - YouTube. (2019, July 12). YouTube. [Link]
  • Nucleophilic Substitution Reaction - GeeksforGeeks. (2025, July 23). GeeksforGeeks. [Link]
  • Suzuki Coupling Mechanism - YouTube. (2022, June 18). YouTube. [Link]
  • Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts: A Synthetic Route to Boron Cluster-Functionalized Iminoacyl Phosphoranes and Their Application in Potentiometric Sensing - MDPI. (2023, November 13). MDPI. [Link]
  • Nucleophilic Substitution Reaction: Definition, Types, SN1, SN2, SNi, SNNGP, Practice problems and FAQs - Aakash Institute. (n.d.). Aakash Institute. [Link]
  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

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Application Notes & Protocols: Laboratory-Scale Synthesis of 5-Bromo-2-cyanobenzeneacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the synthesis of 5-Bromo-2-cyanobenzeneacetonitrile, a key intermediate in medicinal chemistry. It outlines the underlying chemical principles, provides a robust, step-by-step laboratory protocol, and emphasizes critical safety procedures.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged structure in modern drug discovery. Its unique arrangement of a bromine atom and two nitrile groups on a benzene ring offers multiple points for chemical modification, making it a versatile building block for complex molecular architectures. Derivatives of this compound are actively investigated in various therapeutic areas, including oncology and neurodegenerative diseases, often serving as precursors to potent enzyme inhibitors and receptor modulators.[1][2][3]

The synthesis of this and related structures, however, requires careful consideration of reaction pathways and stringent adherence to safety protocols, particularly due to the involvement of highly toxic cyanide reagents. This guide is designed to provide researchers with the technical expertise and practical insights necessary to perform this synthesis safely and efficiently on a laboratory scale.

Synthetic Strategy: A Mechanistic Perspective

The most direct and reliable laboratory-scale synthesis of this compound involves a nucleophilic substitution reaction. This strategy leverages the high reactivity of a benzylic bromide.

Core Reaction: Nucleophilic Substitution (SN2)

The chosen synthetic route begins with a commercially available or readily synthesized precursor, 2-Bromo-5-(bromomethyl)benzonitrile . The benzylic bromine is an excellent leaving group, and the carbon to which it is attached is highly electrophilic. This allows for a direct displacement by a potent nucleophile, the cyanide ion (CN⁻), typically sourced from sodium or potassium cyanide.[4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This is a single-step process where the cyanide nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. The use of a polar aprotic solvent, or a mixed solvent system like ethanol/water, is crucial to dissolve both the organic substrate and the inorganic cyanide salt, thereby facilitating the reaction.[6]

An alternative, though more complex, route could involve the Sandmeyer reaction, which transforms an aromatic amine into a nitrile via a diazonium salt intermediate.[7][8][9] This method is powerful for introducing a cyano group onto the aromatic ring itself but is less direct for creating the acetonitrile side chain in this specific target molecule. For this reason, the SN2 approach is the focus of our detailed protocol.

Reaction Mechanism Diagram

Caption: SN2 mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-Bromo-5-(bromomethyl)benzonitrile.

CRITICAL SAFETY PROTOCOLS: Handling Cyanide Reagents

WARNING: Sodium Cyanide (NaCN) and Potassium Cyanide (KCN) are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10] Hydrogen Cyanide (HCN), an extremely toxic and flammable gas, is rapidly evolved upon contact with acids.[10][11] All operations involving cyanide compounds MUST be performed with strict adherence to the following safety procedures.

  • Designated Area: All work with cyanides must be conducted in a certified chemical fume hood.[12][13] The area should be clearly marked with a warning sign.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, splash-proof safety goggles, and double-layered nitrile gloves.[11][12] An impervious apron is recommended if there is a splash potential.[10]

  • NEVER Work Alone: Always ensure another trained individual is aware of the work being performed and is present in the laboratory.[11][13]

  • Acid-Free Zone: Absolutely no acids should be present in the fume hood where cyanides are being handled.[10][12]

  • Cyanide Waste & Decontamination: All glassware, surfaces, and disposable materials (e.g., gloves, wipes) that come into contact with cyanide must be decontaminated and disposed of as hazardous cyanide-containing waste.[13]

    • Decontamination Procedure: First, rinse contaminated surfaces and glassware with a pH 10 buffer solution or a dilute bleach solution (freshly prepared 10% bleach, pH adjusted to >10).[12][13] All decontamination activities must be performed within the fume hood.

  • Emergency Spill: For small spills within the fume hood, carefully sweep up solid material to avoid dust formation and wipe the area with chemical absorbent pads, followed by the decontamination procedure.[11] For any large spill or a spill outside the hood, evacuate the area immediately, alert others, and call emergency services.[11]

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][13]

    • Eye Contact: Flush eyes with an emergency eyewash station for at least 15 minutes.[11][12]

    • Inhalation: Move the affected person to fresh air immediately.[11]

    • In all cases of exposure, seek immediate medical attention. [11]

Materials and Reagents
ReagentCAS NumberMolecular Wt.Amount (10 mmol scale)Molar Eq.Notes
2-Bromo-5-(bromomethyl)benzonitrile944708-72-5275.94 g/mol 2.76 g1.0Starting material.
Sodium Cyanide (NaCN)143-33-949.01 g/mol 588 mg1.2EXTREMELY TOXIC . Handle with extreme caution.
Ethanol (EtOH), 200 Proof64-17-546.07 g/mol 40 mL-Reaction solvent.
Deionized Water (H₂O)7732-18-518.02 g/mol 10 mL-Co-solvent to dissolve NaCN.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~150 mL-Extraction solvent.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol ~50 mL-For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 g-Drying agent.
Silica Gel (for chromatography)7631-86-9-As needed-For purification.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in the designated chemical fume hood.

    • Ensure a gentle flow of cooling water through the condenser.

  • Reagent Preparation & Addition:

    • In the round-bottom flask, add sodium cyanide (588 mg, 12 mmol, 1.2 eq.).

    • Add deionized water (10 mL) and stir until the sodium cyanide is fully dissolved.

    • Add ethanol (40 mL) to the flask.

    • In a separate beaker, dissolve 2-Bromo-5-(bromomethyl)benzonitrile (2.76 g, 10 mmol, 1.0 eq.) in a minimal amount of ethanol (~5-10 mL) and add this solution to the reaction flask via a pipette.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Allow the reaction to stir vigorously at reflux for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Quenching (in fume hood): Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layer with brine (2 x 25 mL) to remove any remaining water-soluble impurities.

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% hexanes to 20% EtOAc in hexanes).

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

    • Determine the final yield and characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The molecular formula is C₉H₅BrN₂ and the molecular weight is 221.05 g/mol .[14][15]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Glassware (Flask, Condenser) reagents 2. Add NaCN, H₂O, EtOH setup->reagents substrate 3. Add Substrate Solution reagents->substrate reflux 4. Heat to Reflux (3-4 hours) substrate->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to RT monitor->cool extract 7. Aqueous Work-up & EtOAc Extraction cool->extract dry 8. Dry (MgSO₄) & Filter extract->dry evap 9. Concentrate in vacuo dry->evap chromatography 10. Column Chromatography evap->chromatography characterize 11. Characterize Product (NMR, MS) chromatography->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete dissolution of NaCN.- Insufficient temperature.- Ensure NaCN is fully dissolved before adding the substrate.- Check heating mantle temperature and ensure a steady reflux is maintained.
Low Yield - Incomplete reaction.- Product loss during work-up.- Extend reaction time and monitor by TLC.- Ensure thorough extraction; perform an additional extraction if necessary.
Side Product Formation - Presence of water leading to hydrolysis of nitrile or benzyl bromide.- Use anhydrous solvents where possible (though water is needed for NaCN solubility here).- Minimize reaction time once the starting material is consumed.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The success of this synthesis is critically dependent on the meticulous handling of hazardous cyanide reagents. By following the detailed experimental and safety procedures outlined in this guide, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development programs.

References

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Application Notes & Protocols: Safe Handling and Disposal of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Bromo-2-cyanobenzeneacetonitrile (CAS No. 925672-88-4). As a brominated organonitrile, this compound presents a unique combination of hazards that necessitate stringent safety protocols. These notes are designed to provide researchers, scientists, and drug development professionals with the requisite knowledge to mitigate risks associated with the manipulation of this compound in a laboratory setting. The protocols outlined herein are grounded in established safety principles for handling halogenated hydrocarbons and cyanide-containing compounds, emphasizing a proactive approach to laboratory safety.

Introduction: Understanding the Hazard Profile

This compound is a bifunctional molecule containing both a bromine atom and a nitrile group. This chemical structure dictates its reactivity and toxicological profile. The bromine imparts properties typical of halogenated hydrocarbons, while the nitrile group introduces the potential for cyanide-related toxicity. Although specific toxicological data for this compound is limited, it is prudent to treat it with the caution afforded to other hazardous brominated and cyanated organic compounds. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][2]

Key Chemical Properties:

PropertyValueSource
CAS Number 925672-88-4[1][3][4][5][6]
Molecular Formula C9H5BrN2[1][3][4][5]
Molecular Weight 221.05 g/mol [1][3]
Appearance Solid[7]
Storage Temperature -20°C or Room Temperature[3][4]

Pre-Handling Preparations and Engineering Controls

Prior to handling this compound, a thorough risk assessment must be conducted. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

Designated Work Area

All work with this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood.[8][9][10] This engineering control is critical to prevent the inhalation of any dust or vapors that may be generated. The designated area should be clearly marked with signage indicating the presence of a hazardous substance.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a potential for splashes or dust generation.[8][9]

  • Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[8][9][11] Gloves should be inspected for any signs of degradation or perforation before use.

  • Body Protection: A lab coat that is fully buttoned is required.[8][9][11] For larger quantities or in the event of a spill, a chemically resistant apron should be worn.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) ppe1 Safety Goggles & Face Shield end Proceed with Experiment ppe1->end ppe2 Double Nitrile/ Neoprene Gloves ppe2->end ppe3 Lab Coat ppe3->end ppe4 Chemical-Resistant Apron (as needed) ppe4->end start Before Handling start->ppe1 start->ppe2 start->ppe3 start->ppe4 Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<10 min cleanup) assess->small_spill Small large_spill Large Spill assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe contact_emergency Contact Emergency Response large_spill->contact_emergency cleanup Contain & Clean Up don_ppe->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Area Safe dispose->end contact_emergency->end

Caption: Workflow for responding to a spill of this compound.

Exposures

In the event of personal exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [1][8]Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][8][12]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [1][12]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [1]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention.

Waste Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All waste containing this compound must be segregated as "Halogenated Organic Waste". [13]* Cyanide-containing waste should be kept separate from other waste streams, particularly acidic waste, to prevent the generation of hydrogen cyanide gas. [9][10]* Solid and liquid waste should be collected in separate, clearly labeled, and sealed containers. [2]

Disposal Protocol
  • Containerization: Collect all waste in compatible, sealed, and clearly labeled containers. [2][11]The label should include the chemical name and the words "Hazardous Waste".

  • pH Adjustment: For liquid waste, ensure the pH is greater than 10 by adding a strong base to prevent the formation of hydrogen cyanide. [10]3. Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain. [2][11]

Conclusion

The safe handling and disposal of this compound require a diligent and informed approach. By adhering to the protocols outlined in these application notes, researchers can significantly minimize the risks associated with this compound. A strong foundation in general laboratory safety, coupled with a specific understanding of the hazards posed by halogenated and cyanated organic compounds, is paramount for ensuring a safe research environment.

References

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Washington State University. (n.d.). Halogenated Solvents.
  • University of Alabama at Birmingham. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • Heuer, A. (n.d.). Safety Module: Cyanides. University of Illinois Urbana-Champaign.
  • University of Delaware. (n.d.). STANDARD OPERATING PROCEDURE: Inorganic Cyanides.
  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemUniverse. (n.d.). This compound [P80583].
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-cyanobenzeneacetonitrile (C₉H₅BrN₂), a key intermediate in pharmaceutical research and development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yield and purity. The primary focus will be on the widely used Sandmeyer reaction, a powerful transformation for converting aromatic amines into a variety of functional groups.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially relevant method is a multi-step synthesis typically starting from 2-amino-4-bromobenzonitrile. The key transformation involves a Sandmeyer reaction, where the primary aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide group.[1][2] This method is favored for its reliability and the availability of starting materials.

Q2: What is the mechanism of the Sandmeyer reaction in this context?

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] It begins with the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an aryl diazonium salt.[3][4] This is followed by a single-electron transfer (SET) from a copper(I) cyanide catalyst, which generates an aryl radical, nitrogen gas, and a copper(II) species.[3][5][6] The aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[3][5]

Q3: What are the critical safety precautions when performing this synthesis?

This synthesis involves highly toxic materials and potentially unstable intermediates.

  • Cyanide Handling: All cyanide-containing reagents (e.g., CuCN, KCN, NaCN) are acutely toxic.[7] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure all lab personnel are trained in its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry, solid state.[8] They should always be prepared in situ at low temperatures (0-5 °C) and used immediately in the subsequent step.[7][8]

Section 2: Core Protocol & Workflow

The synthesis of this compound from 2-amino-4-bromobenzonitrile via the Sandmeyer reaction is a two-stage process.

Stage 1: Diazotization of 2-Amino-4-bromobenzonitrile

This initial step converts the primary amine into the reactive diazonium salt intermediate.

Stage 2: Sandmeyer Cyanation

The diazonium salt is then reacted with a copper(I) cyanide solution to introduce the nitrile group.

Sandmeyer_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation Start Dissolve 2-amino-4-bromobenzonitrile in aq. HBr/H2SO4 Cool Cool to 0-5 °C (Ice-Salt Bath) Start->Cool Add_NaNO2 Slowly add aq. NaNO2 (Maintain 0-5 °C) Cool->Add_NaNO2 Stir Stir for 20-30 min at 0-5 °C Add_NaNO2->Stir Test Test for excess HNO2 (Starch-Iodide Paper) Stir->Test Prepare_CuCN Prepare cold solution of CuCN and NaCN/KCN in H2O Test->Prepare_CuCN Use Immediately Add_Diazo Slowly add diazonium salt solution to CuCN solution (Maintain Temp) Prepare_CuCN->Add_Diazo Warm Allow to warm to RT, then heat gently (e.g., 50-60 °C) Add_Diazo->Warm Workup Quench, Extract with Organic Solvent, & Purify Warm->Workup Product This compound Workup->Product

Caption: General workflow for the Sandmeyer synthesis route.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Symptom / ObservationPotential Cause(s)Recommended Action & Scientific Rationale
Low or No Product Yield 1. Incomplete or Failed Diazotization: The diazonium salt is the essential intermediate.Action: Verify diazotization. Before cyanation, test a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.[8] If negative, add a small amount more of NaNO₂ solution.
2. Decomposition of Diazonium Salt: The salt is thermally unstable and decomposes above 5-10 °C.[8]Action: Strictly maintain the internal reaction temperature between 0-5 °C during NaNO₂ addition using an efficient ice-salt bath.[7][8] Add the pre-cooled NaNO₂ solution dropwise with vigorous stirring to dissipate heat from the exothermic reaction.[8]
3. Inactive Cyanide Reagent: The copper(I) cyanide complex may be inactive or poorly prepared.Action: Use freshly purchased, high-purity CuCN. Ensure the CuCN and NaCN/KCN solution is well-mixed and the copper salt is properly complexed before adding the diazonium salt.
Formation of Dark Red/Brown Tarry Substance 1. Azo Coupling Side Reaction: The newly formed diazonium salt can act as an electrophile and couple with the electron-rich starting amine.Action: This is often caused by localized "hot spots" or insufficient acidity. Ensure vigorous stirring and slow addition of NaNO₂.[8] The amine should be fully protonated in a sufficiently acidic medium to prevent it from acting as a coupling partner.[7]
2. Phenol Formation: The diazonium salt reacts with water at elevated temperatures to form 4-bromo-2-cyanophenol.Action: This is a clear sign of poor temperature control.[3][7] Keep the reaction strictly at 0-5 °C until the cyanation step is initiated.
Evolution of Brown Fumes (NO₂) During Diazotization Decomposition of Nitrous Acid: Nitrous acid (HNO₂) is unstable and decomposes at higher temperatures.Action: Immediately improve cooling of the reaction vessel.[8] Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to prevent localized heating and decomposition at the surface.[8]
Product is Impure / Difficult to Purify 1. Co-precipitation of Copper Salts: Copper salts can contaminate the crude product during workup.Action: During the workup, wash the organic extracts thoroughly with an ammonia/ammonium chloride buffer. Ammonia complexes with copper ions, rendering them water-soluble and facilitating their removal from the organic layer.
2. Presence of Starting Material: Incomplete reaction.Action: Re-evaluate the stoichiometry (use a slight excess of NaNO₂, ~1.05-1.1 eq).[8] Increase the reaction time for either the diazotization or cyanation step.
3. Isomeric Byproducts: While less common for this substrate, incomplete diazotization or side reactions can lead to complex mixtures.Action: Purification via flash column chromatography on silica gel is often necessary.[9] A typical eluent system would be a gradient of ethyl acetate in hexane.

Section 4: Advanced Optimization & Alternative Routes

Q4: How can I further optimize the Sandmeyer reaction conditions?

  • Choice of Cyanide Source: While CuCN is standard, different cyanide sources like KCN or NaCN in conjunction with CuCN can influence the reaction outcome.[7] The solubility and reactivity should be considered.

  • Ligand Addition: The addition of ligands like 1,10-phenanthroline can sometimes improve the yield and efficiency of copper-catalyzed cyanations.[6]

  • Phase Transfer Catalysis: For reactions with solubility issues, a phase transfer catalyst such as dibenzo-18-crown-6 may enhance reaction rates.[6]

Q5: Are there higher-yielding alternatives to the Sandmeyer reaction?

Yes, modern cross-coupling reactions offer powerful alternatives, though they may require more specialized catalysts and conditions.

  • Palladium-Catalyzed Cyanation: This is a prominent alternative. Aryl bromides or triflates can be coupled with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) using a palladium catalyst and a suitable phosphine ligand.[10][11][12] These reactions often offer higher yields, milder conditions, and broader functional group tolerance but can be more expensive and sensitive to air and moisture.[11][12]

Troubleshooting_Tree problem problem cause cause solution solution A Low Yield B Diazotization Failure? A->B C Diazonium Salt Decomposition? A->C D Cyanation Step Inefficient? A->D B1 Test with Starch-Iodide Paper B->B1 C1 Check Internal Temp. (Must be 0-5 °C) C->C1 D1 Use Fresh CuCN & Verify Complexation D->D1

Caption: A decision tree for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Technical Support Center: Sandmeyer Cyanation of Triarylamines.
  • Wikipedia. (2023). Sandmeyer reaction.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • Aakash Tower. (n.d.). Sandmeyer Reaction Mechanism Explained.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Shaheen, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1-28.
  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(13), 1283-1288.
  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 272-275.
  • Li, J., et al. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemistrySelect, 5(29), 8887-8902.
  • Benchchem. (n.d.). temperature control in the diazotization of 4-aminobenzonitrile.
  • Benchchem. (n.d.). step-by-step procedure for the purification of 5-bromo-5-hexen-2-one.

Sources

Technical Support Center: Purification of Crude 5-Bromo-2-cyanobenzeneacetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-cyanobenzeneacetonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for purification by column chromatography. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical success.

Introduction to the Purification Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, often yields a crude product contaminated with starting materials, byproducts, and reagents. Column chromatography is the most common and effective method for isolating the desired compound to a high degree of purity. Success hinges on a careful selection of chromatographic conditions and a proactive approach to potential challenges.

This guide will walk you through the logical steps of developing a purification protocol, from initial analysis by Thin-Layer Chromatography (TLC) to the execution and troubleshooting of the column chromatography itself.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound, and what is a good starting solvent system for TLC?

A1: this compound possesses moderate polarity due to the presence of two nitrile groups and the bromine atom on the aromatic ring. A standard and effective starting solvent system for Thin-Layer Chromatography (TLC) is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A good starting point for your initial TLC analysis would be a 70:30 mixture of hexane:ethyl acetate. Based on the resulting Retention Factor (Rf), you can then adjust the polarity.

Q2: What is an ideal Rf value on a TLC plate for good separation in column chromatography?

A2: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[2] An Rf in this range ensures that the compound will not elute too quickly (minimizing co-elution with non-polar impurities) nor will it require an excessively large volume of solvent to elute (which can lead to band broadening and decreased resolution).

Q3: My compound appears to be degrading on the silica gel. What can I do?

A3: While many aromatic nitriles are stable on silica gel, the acidic nature of standard silica gel can sometimes cause hydrolysis of the nitrile groups or other acid-sensitive functionalities, especially with prolonged exposure.[3] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add 1% triethylamine to neutralize the acidic sites.

  • Use a different stationary phase: Consider using neutral alumina or a bonded-phase silica gel.

  • Minimize contact time: Employ flash chromatography with a slightly more polar solvent system to expedite the purification process.

Q4: I am not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate. What could be the issue?

A4: This is a common issue that can arise from several factors:

  • Overloading the column: Loading too much crude material will lead to broad bands that overlap, resulting in poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.

  • Improper column packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation. Ensure your column is packed homogeneously.

  • Inappropriate solvent system: While the TLC may show separation, the resolution might not be sufficient for a preparative column. Try to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 80:20 hexane:ethyl acetate, try moving to 70:30 or 60:40.
The compound may have degraded or irreversibly adsorbed to the silica gel.First, try a "polar flush" with 100% ethyl acetate or even a small percentage of methanol in dichloromethane to see if the compound elutes. If not, consider the possibility of degradation.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. For example, if you are using 50:50 hexane:ethyl acetate, try 70:30 or 80:20. An ideal Rf on TLC is between 0.2 and 0.4.[2]
Poor separation (co-elution of product and impurities) Column was overloaded with crude material.Reduce the amount of crude material loaded onto the column. A good starting point is a 1:30 to 1:100 ratio of crude material to silica gel by mass.
The chosen solvent system does not provide sufficient resolution.Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, toluene/ethyl acetate) to maximize the ΔRf between the product and impurities.
The column was packed improperly, leading to channeling.Repack the column carefully, ensuring a homogenous and crack-free stationary phase.
Streaking or tailing of the product band The compound is sparingly soluble in the eluent.Try a different solvent system in which the compound is more soluble.
The compound is interacting too strongly with the acidic silica gel.Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds.
The column was overloaded.Reduce the amount of sample loaded onto the column.
Cracks appearing in the silica gel bed The column ran dry at some point.Always maintain the solvent level above the top of the silica gel.
Heat of adsorption of the solvent onto the silica gel caused thermal expansion.This is more common with more polar solvents. Ensure the column is properly equilibrated with the solvent before loading the sample.

Experimental Protocol: Purification of this compound

This protocol provides a step-by-step guide for the purification of up to 1 gram of crude this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first and most critical step is to determine an appropriate solvent system using TLC.

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber

    • Capillary spotters

    • UV lamp (254 nm)

    • Solvents: Hexane, Ethyl Acetate

  • Procedure:

    • Prepare a small, dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

    • Prepare a series of developing solvents with varying polarities. Good starting points are:

      • 80:20 Hexane:Ethyl Acetate

      • 70:30 Hexane:Ethyl Acetate

      • 60:40 Hexane:Ethyl Acetate

    • Spot the crude material onto the baseline of three separate TLC plates.

    • Develop each plate in one of the prepared solvent systems.

    • Visualize the developed plates under a UV lamp and circle the spots.

    • Calculate the Rf value for your target compound in each solvent system.

    • Choose the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from visible impurities.[2]

Step 2: Column Preparation (Slurry Packing)
  • Materials:

    • Glass chromatography column (appropriate size for ~50g of silica gel)

    • Silica gel (flash grade, 230-400 mesh)

    • Sand (washed)

    • Cotton or glass wool

    • Chosen eluent from Step 1

  • Procedure:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (~1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in your chosen eluent. Use approximately 50g of silica gel for 1g of crude material.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand (~1 cm) on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading (Dry Loading)

Dry loading is recommended for samples that have limited solubility in the eluent, as it often leads to better resolution.

  • Procedure:

    • Dissolve your crude this compound (~1g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3g) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Procedure:

    • Carefully add your chosen eluent to the column.

    • Apply gentle air or nitrogen pressure to the top of the column to initiate a steady flow of the mobile phase (flash chromatography). A flow rate of approximately 2 inches/minute is a good target.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Continuously monitor the elution process by TLC. Spot every few fractions on a TLC plate to track the separation.

    • Once the desired product has completely eluted, you can increase the polarity of the solvent (a "polar flush") to elute any remaining highly polar impurities.

Step 5: Product Isolation
  • Procedure:

    • Combine the fractions that contain your pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Determine the yield and characterize the purified this compound by appropriate analytical techniques (e.g., NMR, melting point).

Visualizing the Workflow

Purification_Workflow TLC Step 1: TLC Analysis (Optimize Solvent System) Column_Prep Step 2: Column Preparation (Slurry Packing) TLC->Column_Prep Optimal Eluent Determined Sample_Loading Step 3: Sample Loading (Dry Loading Recommended) Column_Prep->Sample_Loading Elution Step 4: Elution & Fraction Collection (Monitor by TLC) Sample_Loading->Elution Isolation Step 5: Product Isolation (Rotary Evaporation) Elution->Isolation Combine Pure Fractions Characterization Final Step: Characterization (NMR, MP, etc.) Isolation->Characterization

Caption: Workflow for the purification of this compound.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities from the synthesis is crucial for developing an effective purification strategy. A common synthetic route involves the bromination of a suitable precursor. Depending on the specific reagents and reaction conditions, the following impurities may be present:

  • Unreacted Starting Material: The starting material for the bromination step may be present if the reaction did not go to completion.

  • Over-brominated Products: It is possible for additional bromine atoms to be added to the aromatic ring, leading to di- or tri-brominated byproducts.[4]

  • Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially if aqueous workup conditions are acidic or basic.[3]

  • Reagent-derived Impurities: Byproducts from the brominating agent (e.g., succinimide from N-bromosuccinimide) may also be present in the crude product.[5]

Most of these impurities will have different polarities from the desired product and can be effectively removed by column chromatography with the optimized solvent system.

References

  • Organic Syntheses. (n.d.). Procedure 3. [Link]
  • Royal Society of Chemistry. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • PubMed Central. (2015). Silica Gel for Enhanced Activity and Hypochlorite Protection of Cyanuric Acid Hydrolase in Recombinant Escherichia coli. [Link]
  • Northrop, B. H. (n.d.).
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • Reddit. (2023). Same Rf for two different solvent system for TLC. [Link]
  • ResearchGate. (2015). Silica Gel for Enhanced Activity and Hypochlorite Protection of Cyanuric Acid Hydrolase in Recombinant Escherichia coli. [Link]
  • Common Organic Chemistry. (n.d.).
  • ResearchGate. (2015).
  • Organic Chemistry Portal. (n.d.).
  • Student Doctor Network. (2012).
  • PubMed Central. (2008).

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Technical Support Center: Purification of 5-Bromo-2-cyanobenzeneacetonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-cyanobenzeneacetonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Chemistry: Common Reactions and Impurity Profile

This compound is typically synthesized via a free-radical benzylic bromination of 2-cyano-5-bromotoluene. The most common method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The primary challenge in this synthesis is controlling the selectivity of the bromination. This leads to a predictable set of impurities that researchers must contend with during purification.

Diagram: Synthetic Pathway and Major Impurities

cluster_0 Benzylic Bromination Reaction Starting_Material 2-Cyano-5-bromotoluene Product This compound Starting_Material->Product  NBS, Initiator (e.g., AIBN) Dibromo_Impurity 5-Bromo-2-(dibromomethyl)benzonitrile (Dibromo Impurity) Product->Dibromo_Impurity  Excess NBS or prolonged reaction time Hydrolysis_Impurity 5-Bromo-2-cyanophenylacetic acid (Hydrolysis Impurity) Product->Hydrolysis_Impurity  Trace H₂O, acid/base catalysis Unreacted_SM Unreacted Starting Material

Caption: Synthetic route to this compound and common impurities.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows two major spots on the TLC plate besides the starting material. What are they likely to be?

A1: The most common byproduct in benzylic bromination reactions using NBS is the di-brominated species, 5-bromo-2-(dibromomethyl)benzonitrile.[1] This arises from the further reaction of the desired mono-brominated product with NBS. The second spot is likely your target compound, this compound. You can often distinguish them by their relative polarities on the TLC plate; the di-brominated compound is typically less polar than the mono-brominated product.

Q2: I'm observing a significant amount of the di-brominated impurity. How can I minimize its formation?

A2: The formation of the di-brominated impurity is often a result of over-reaction. To minimize it, consider the following:

  • Stoichiometry: Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to the starting 2-cyano-5-bromotoluene.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Controlled Addition: In some cases, slow addition of the radical initiator can help maintain a low concentration of bromine radicals, favoring mono-bromination.[1]

Q3: My purified product shows signs of degradation over time, and I observe a new, more polar spot on the TLC. What could this be?

A3: This is likely due to the hydrolysis of one or both of the nitrile groups. The benzylic nitrile is more susceptible to hydrolysis than the aromatic nitrile. This can lead to the formation of the corresponding amide and ultimately the carboxylic acid, 5-bromo-2-cyanophenylacetic acid.[2] This process can be accelerated by the presence of trace amounts of acid or base. Ensure your purified product is stored in a dry, neutral environment.

Q4: What is the best general approach for purifying the crude reaction mixture?

A4: A two-step purification strategy is often most effective:

  • Recrystallization: This is an excellent first step to remove the bulk of the di-brominated impurity and any unreacted starting material.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is highly effective for separating compounds with small differences in polarity, such as the mono- and di-brominated products.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Inactive radical initiator.- Insufficient reaction temperature or light source intensity.- Presence of radical inhibitors in the solvent or starting material.- Use a fresh batch of initiator.- Ensure the reaction temperature is appropriate for the chosen initiator's half-life.- Use purified, degassed solvents.
Formation of Multiple Unidentified Byproducts - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting material.- Aromatic bromination as a side reaction.- Lower the reaction temperature and extend the reaction time.- Purify the starting material before use.- Ensure the reaction is performed in the absence of Lewis acids that could promote aromatic substitution.
Product "Oiling Out" During Recrystallization - The chosen solvent is too non-polar.- The solution is being cooled too rapidly.- The concentration of impurities is too high.- Use a slightly more polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Perform an initial purification by column chromatography to remove some impurities before recrystallization.
Poor Separation on Column Chromatography - Inappropriate eluent system.- Column overloading.- Improperly packed column.- Optimize the eluent system using TLC to achieve a good separation of Rf values.- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any air bubbles or channels.
Hydrolysis of Nitrile Groups During Workup or Purification - Prolonged contact with acidic or basic aqueous solutions.- Use of protic solvents at elevated temperatures.- Minimize the time the product is in contact with aqueous layers during extraction.- Use a neutral workup if possible.- Avoid excessive heating during solvent removal, especially if using protic solvents.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove the less polar di-brominated impurity and unreacted starting material. Ethanol is a good starting point for a recrystallization solvent, as suggested by procedures for similar compounds.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves.[4]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[1]

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification

This protocol is effective for separating the mono- and di-brominated products, which often have very similar polarities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (flash chromatography grade)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Eluent System Selection: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for the desired product. A typical starting eluent could be 9:1 Hexane:Ethyl Acetate.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial, least polar eluent.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For better separation, dry-loading the sample onto a small amount of silica gel is recommended.[5]

  • Elution: Begin eluting the column with the chosen solvent system. If the separation is not sufficient, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 8:2 Hexane:Ethyl Acetate).[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow

Crude_Mixture Crude Reaction Mixture Recrystallization Recrystallization (e.g., Ethanol) Crude_Mixture->Recrystallization Impure_Solid Impure Solid Recrystallization->Impure_Solid Filtrate Filtrate (contains impurities) Recrystallization->Filtrate Column_Chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) Pure_Product Pure this compound Column_Chromatography->Pure_Product Purity_Check Purity Check (TLC/HPLC) Impure_Solid->Purity_Check Purity_Check->Column_Chromatography Purity < 98% Purity_Check->Pure_Product Purity > 98%

Caption: A typical workflow for the purification of this compound.

V. References

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022-10-26).

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

  • Recrystallization - YouTube. (2013-09-09).

  • Column Chromatography - Organic Chemistry at CU Boulder.

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019-10-07).

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-cyanobenzeneacetonitrile Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-2-cyanobenzeneacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes involving this versatile building block. Here, we will delve into the nuances of palladium-catalyzed cross-coupling reactions, providing in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound in cross-coupling reactions.

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: this compound presents a unique set of challenges due to its electronic properties and the presence of multiple reactive sites. The primary considerations are:

  • Deactivated Aryl Halide: The electron-withdrawing nature of the two nitrile groups deactivates the aryl bromide, making the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.[1][2] This often necessitates the use of more electron-rich and bulky ligands to facilitate this key step.[1][3]

  • Potential for Side Reactions: The nitrile groups can be susceptible to hydrolysis under basic reaction conditions, especially at elevated temperatures, leading to the formation of amide or carboxylic acid byproducts.[4][5][6][7][8] Additionally, the benzylic protons of the acetonitrile moiety can be acidic and may participate in undesired side reactions.

  • Catalyst Inhibition: The nitrile groups can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Careful selection of ligands is crucial to mitigate this effect.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: This substrate is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of boronic acids and their derivatives. This is often the first choice due to the mild reaction conditions and high functional group tolerance.[3][9]

  • Buchwald-Hartwig Amination: The premier method for constructing C-N bonds, allowing for the introduction of a diverse array of primary and secondary amines.[10][11]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes, although optimization might be required to favor the desired coupling over potential side reactions.[12][13]

The choice of reaction will, of course, depend on the desired final product. Each of these reactions will require specific optimization of the catalyst system and reaction conditions.

Q3: How should I handle and store this compound?

A3: According to its Safety Data Sheet (SDS), this compound is chemically stable under standard ambient conditions.[14] For long-term storage and to ensure maximum purity, it is recommended to store the compound at -20°C.[15] Before use, it is good practice to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Section 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to common issues encountered during the optimization of coupling reactions with this compound.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges. A systematic approach to troubleshooting is essential for a successful outcome.

Q4: I am observing very low conversion of my starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

A4: Low conversion in a Suzuki-Miyaura coupling with this substrate often points to issues with the catalyst activation, oxidative addition, or transmetalation steps.[16] Here’s a logical workflow to diagnose and solve the problem:

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield Observed catalyst 1. Evaluate Catalyst System start->catalyst base_solvent 2. Assess Base & Solvent catalyst->base_solvent If no improvement sub1 Use a pre-catalyst (e.g., Buchwald G3). Or, if using Pd(II) source, ensure proper in situ reduction. catalyst->sub1 sub2 Switch to a more electron-rich/ bulky ligand (e.g., SPhos, XPhos). catalyst->sub2 temp_time 3. Optimize Reaction Parameters base_solvent->temp_time If no improvement sub3 Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). base_solvent->sub3 sub4 Ensure adequate degassing of solvents to prevent catalyst oxidation. base_solvent->sub4 reagents 4. Check Reagent Quality temp_time->reagents If no improvement sub5 Incrementally increase temperature (e.g., 80°C to 110°C). temp_time->sub5 sub6 Verify purity of boronic acid and aryl bromide. reagents->sub6 success Improved Yield sub1->success sub2->success sub3->success sub4->success sub5->success sub6->success

Caption: A step-by-step troubleshooting guide for low yield.

Detailed Protocol for Optimizing Suzuki-Miyaura Coupling:

Parameter Recommended Starting Conditions Rationale & Considerations
Palladium Source Pd(OAc)₂ (2 mol%) or a Buchwald G3 Precatalyst (2 mol%)Pd(II) sources like Pd(OAc)₂ are cost-effective but require in situ reduction to the active Pd(0) species.[17] Precatalysts offer more reliable generation of the active catalyst.[18][19]
Ligand SPhos or XPhos (4 mol%)For the electron-deficient this compound, bulky and electron-rich phosphine ligands are crucial to promote the rate-limiting oxidative addition step.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without promoting side reactions like nitrile hydrolysis.[16] Ensure the base is finely powdered for maximum surface area.[18]
Solvent Dioxane/H₂O (4:1) or Toluene/EthanolAprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating the formation of the active boronate species.[3][16] Rigorous degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst.[18]
Temperature 80-110 °CHigher temperatures can overcome the activation barrier for oxidative addition.[16] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a portion of the degassed solvent. For Pd(II) sources, pre-stirring this mixture for 10-15 minutes can aid in catalyst activation.

  • Add the remaining degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Problem 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the overall yield of the desired product.

Q5: My reaction is producing a significant amount of a dehalogenated byproduct (2-cyanobenzeneacetonitrile). What causes this and how can I prevent it?

A5: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It involves the replacement of the bromine atom with a hydrogen atom.[20]

Primary Causes of Dehalogenation:

  • Presence of a Hydrogen Source: This can be residual water, alcohols used as solvents, or even the amine coupling partner in Buchwald-Hartwig reactions.[21]

  • β-Hydride Elimination: In some cases, if an organopalladium intermediate can undergo β-hydride elimination, the resulting palladium hydride species can reductively eliminate to form the dehalogenated arene.[22]

  • Inefficient Coupling Partner: If the transmetalation or reductive elimination step is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation.[23][24][25]

Strategies to Minimize Dehalogenation:

  • Use Anhydrous Solvents: While a small amount of water can be beneficial in Suzuki couplings, excess water can be a source of hydrogen for dehalogenation. Consider using anhydrous solvents and reagents.

  • Optimize the Base: In some cases, the choice of base can influence the rate of dehalogenation. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may be beneficial.

  • Increase Coupling Partner Concentration: Using a slight excess of the boronic acid or amine can help to favor the desired productive coupling pathway over dehalogenation.

  • Ligand Modification: Switching to a more sterically hindered ligand can sometimes disfavor the formation of the species that leads to dehalogenation.

Q6: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid. How can I avoid this?

A6: Nitrile hydrolysis is a classic organic transformation that can be catalyzed by both acid and base, particularly at elevated temperatures.[4][5][6][7][8]

Mitigation Strategies for Nitrile Hydrolysis:

Parameter Recommendation Scientific Rationale
Base Selection Use a weaker, non-hydroxide base (e.g., K₂CO₃, K₃PO₄, KF).Strong hydroxide bases (NaOH, KOH) directly attack the nitrile carbon, initiating hydrolysis.[5][6] Weaker bases are less likely to promote this side reaction.[18]
Temperature Run the reaction at the lowest effective temperature.The rate of nitrile hydrolysis is highly temperature-dependent. Harsher conditions (higher temperatures, prolonged heating) favor hydrolysis.[4][7]
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended reaction times at high temperatures increase the likelihood of nitrile hydrolysis.
Solvent Choice Avoid protic solvents like water and alcohols if possible, or use them in minimal amounts.Water is a necessary reagent for hydrolysis. While often required for Suzuki couplings, minimizing its concentration can reduce the rate of this side reaction.
Problem 3: Difficulty with Buchwald-Hartwig Amination

The Buchwald-Hartwig amination requires careful optimization, especially with a deactivated aryl halide.

Q7: My Buchwald-Hartwig amination with a primary amine is sluggish and gives low yields. What are the key parameters to adjust?

A7: The success of a Buchwald-Hartwig amination hinges on a delicate balance of factors, primarily the choice of base and ligand.[10][26]

Optimization Workflow for Buchwald-Hartwig Amination

G start Sluggish Amination base 1. Optimize Base start->base ligand 2. Screen Ligands base->ligand If no improvement sub1 Use a strong, non-nucleophilic base like NaOtBu or LHMDS. base->sub1 catalyst 3. Evaluate Pd Source ligand->catalyst If no improvement sub2 Try bulky biarylphosphine ligands (e.g., XPhos, RuPhos). ligand->sub2 conditions 4. Adjust Conditions catalyst->conditions If no improvement sub3 Ensure generation of active Pd(0). Use a reliable pre-catalyst. catalyst->sub3 sub4 Increase temperature or switch to a higher-boiling solvent (e.g., Toluene). conditions->sub4 success High Yield sub1->success sub2->success sub3->success sub4->success

Caption: Key optimization steps for Buchwald-Hartwig amination.

Key Considerations for Buchwald-Hartwig Amination:

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice. For very weakly acidic amines, lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[27]

  • Ligand: The choice of ligand is critical. For deactivated aryl bromides, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are often the most effective.[26] These ligands promote both the oxidative addition and the final reductive elimination step.

  • Catalyst: As with Suzuki couplings, using a well-defined precatalyst can lead to more reproducible results by ensuring efficient generation of the active monoligated Pd(0) species.[19]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions.
  • YouTube. (2018, June 24). Nitriles: base hydrolysis.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Journal of the American Chemical Society. (2012, August 20). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Royal Society of Chemistry. (2015, October 27). Metal catalyzed defunctionalization reactions.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite.
  • ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage.
  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
  • IRIS. (n.d.). Cross-Coupling Reactions of Aryl Iodides with Nitriles: A comparative DFT Study on the different selectivity of Au.
  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes.
  • ARKAT USA. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • LibreTexts. (2023, June 30). Heck Reaction.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • National Institutes of Health. (2012, May 21). Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles.
  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins.

Sources

Technical Support Center: Troubleshooting Reactions Involving 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-cyanobenzeneacetonitrile (CAS 925672-88-4). This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during its use in synthesis. As a key building block, particularly in the development of protein degraders, its successful application is critical.[1] This document moves beyond simple protocols to explain the chemical causality behind reaction failures and provides validated strategies for success.

Section 1: Initial Checks & Starting Material Integrity

Before troubleshooting the reaction, it is imperative to validate the starting material. A high-purity starting material is the foundation of a successful reaction.

FAQ: How can I be sure my this compound is suitable for use?

Answer: Commercially available this compound typically has a purity of around 95%.[1] However, storage and handling can affect its integrity. Always verify the purity of a new or old bottle before use.

Protocol 1: Rapid Purity Assessment

  • Visual Inspection: The compound should be a solid. Note any discoloration or clumping, which could indicate degradation or hydration.

  • Solubility Check: Test solubility in a small amount of your planned reaction solvent. Incomplete dissolution may suggest impurities.

  • Thin-Layer Chromatography (TLC):

    • Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate.

    • Procedure: Dissolve a few milligrams in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot the solution on a silica TLC plate.

    • Analysis: A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities or degradation products that must be identified or removed before proceeding.

  • NMR Spectroscopy: For the most reliable assessment, acquire a ¹H NMR spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Check for unexpected signals or integration values that do not match the structure of this compound.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a prime functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Failures in these reactions are common but can often be traced to a few key factors.

Issue 1: Low or No Conversion to the Desired Product

A stalled reaction is often the most frustrating outcome. The primary culprits are typically related to the catalyst's activity, the reaction conditions, or the reagents' quality.

Root Cause Analysis:

  • Inactive Catalyst: The Pd(0) active species is the engine of the catalytic cycle. If it fails to form or is poisoned, the reaction will not proceed.

  • Poor Reagent Quality: Moisture or impurities in solvents, bases, or the boronic acid/ester partner can halt the reaction.

  • Suboptimal Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent.

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion in Cross-Coupling reagents Verify Reagents: - Freshly opened boronic acid? - Anhydrous solvent? - Dry, powdered base? start->reagents degas Degas System Thoroughly (Ar sparge, 3x vacuum/backfill) reagents->degas Reagents OK catalyst Optimize Catalyst System degas->catalyst Degassing Done ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) catalyst->ligand base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst->base conditions Adjust Reaction Conditions temp Increase Temperature (e.g., from 80°C to 100°C) conditions->temp ligand->conditions base->conditions success Reaction Successful temp->success

Caption: Troubleshooting flowchart for low conversion in cross-coupling.

Detailed Protocols & Explanations:

  • Catalyst & Ligand Selection: The electronic properties of the this compound substrate (electron-withdrawing groups) influence the oxidative addition step. Electron-rich and sterically bulky phosphine ligands are often required to promote both oxidative addition and the subsequent reductive elimination.[2] If a standard ligand like PPh₃ fails, screen more advanced ligands.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Pd Source Pd₂(dba)₃Pd(OAc)₂PEPPSI-IPrPd(0) and Pd(II) sources are common; PEPPSI precatalysts can offer enhanced stability.[3]
Ligand SPhosXPhosRuPhosBulky, electron-rich Buchwald ligands are designed to accelerate the catalytic cycle for challenging substrates.[3]
Base K₃PO₄K₂CO₃Cs₂CO₃The base is crucial for the transmetalation step. K₃PO₄ is a good starting point, but Cs₂CO₃ can sometimes accelerate slow reactions.
Solvent Dioxane/H₂OToluene/H₂O2-MeTHF/H₂OAprotic organic solvents with a small amount of water are standard for Suzuki couplings.
  • The Critical Role of Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to the formation of palladium black and a significant drop in activity.[3] This can also promote the unwanted homocoupling of the boronic acid partner.[3] Ensure the reaction mixture is rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

Issue 2: Significant Byproduct Formation (Protodebromination)

Seeing a new, less polar spot on your TLC that corresponds to the mass of the debrominated starting material (C₉H₆N₂) is a classic sign of protodebromination (or hydrodehalogenation).

FAQ: What causes the bromine on my starting material to be replaced by a hydrogen?

Answer: Protodebromination is a common side reaction where the aryl bromide is reduced instead of coupled.[4] This can happen if the palladium intermediate reacts with a hydride source in the mixture before it can undergo transmetalation with the coupling partner.[3]

Primary Causes & Solutions:

  • Hydride Sources: The base or solvent can sometimes act as a hydride donor. For example, bases like sodium tert-butoxide can undergo β-hydride elimination, or solvents like isopropanol can be oxidized by the palladium complex.

    • Solution: Switch to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃. Use aprotic solvents like dioxane, toluene, or DMF.

  • Water: Excessive water can facilitate protodeborylation of the boronic acid partner, which can then lead to pathways that result in protodebromination of the aryl halide.

    • Solution: Use anhydrous solvents and ensure reagents are dry. While Suzuki reactions often require some water, excessive amounts can be detrimental.

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to react via side pathways.

    • Solution: Re-evaluate your choice of base and solvent system to accelerate transmetalation. Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can also favor the desired pathway.

Section 3: Troubleshooting Reactions at the Benzylic Position

The methylene (-CH₂CN) group in this compound is benzylic and activated by the adjacent nitrile group, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[5]

Issue: Low Yield in Sₙ2 Reactions

When attempting to alkylate or otherwise substitute at the benzylic carbon, low yields are often due to competing side reactions or insufficient reactivity.

Root Cause Analysis:

  • Competing Elimination (E2): Strong, bulky bases can preferentially abstract a benzylic proton, leading to an elimination side product instead of substitution.

  • Hydrolysis: The nitrile group can be sensitive to hydrolysis under either strongly acidic or basic conditions, especially with heating, leading to the formation of an amide and then a carboxylic acid.[6][7]

  • Low Reactivity: The nucleophile may not be strong enough, or the reaction conditions may not be sufficiently forcing.

Sₙ2 vs. E2 Pathway Competition

G cluster_0 Reaction Pathways cluster_1 Conditions Favoring Sₙ2 cluster_2 Conditions Favoring E2 SM Starting Material (this compound) SN2_Product Desired Sₙ2 Product SM->SN2_Product  Sₙ2 with  Nucleophile E2_Product Elimination (E2) Byproduct SM->E2_Product  E2 with  Base Base_SN2 Weak, non-bulky base (e.g., K₂CO₃) Base_SN2->SN2_Product favors Solvent_SN2 Polar aprotic solvent (e.g., DMF, Acetonitrile) Solvent_SN2->SN2_Product favors Temp_SN2 Lower Temperature Temp_SN2->SN2_Product favors Base_E2 Strong, bulky base (e.g., t-BuOK) Base_E2->E2_Product favors Temp_E2 Higher Temperature Temp_E2->E2_Product favors

Caption: Factors influencing Sₙ2 vs. E2 reaction pathways.

Protocol 2: Optimizing Benzylic Substitution

  • Base Selection: To favor substitution, use a weaker, non-hindered base. Carbonate bases (K₂CO₃, Cs₂CO₃) are excellent choices as they are strong enough to facilitate many reactions without promoting elimination. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) unless deprotonation is the desired outcome.

  • Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[8][9] These solvents solvate the cation of the base, leaving a "naked" and more reactive anion, while not interfering with the nucleophile as protic solvents can.

  • Temperature Control: Start reactions at room temperature or slightly below. Higher temperatures often favor the elimination pathway, which has a higher activation energy. If the reaction is sluggish, increase the temperature incrementally (e.g., to 40-50 °C) while monitoring for byproduct formation by TLC.

  • Preventing Hydrolysis: If your reaction requires elevated temperatures, be mindful of potential nitrile hydrolysis.[10] Ensure the reaction is run under strictly anhydrous conditions. If hydrolysis is still observed, it may be necessary to protect the nitrile group, though this adds complexity to the synthesis.

Section 4: Purification Strategies

The presence of two nitrile groups makes this compound and its derivatives relatively polar. This can present challenges during purification.

FAQ: My product is very polar and streaks on my silica gel column. How can I get better purification?

Answer: Streaking on a silica gel column is common for polar, nitrogen-containing compounds. This is often due to strong interactions with the acidic silanol groups on the silica surface.

Purification Recommendations:

  • Column Chromatography Additives:

    • Basic Compounds: If your product is basic, add a small amount of triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Acidic Compounds: If your product is acidic, adding a small amount of acetic acid or formic acid (~0.5-1%) to the eluent can have a similar beneficial effect.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography: For very polar compounds, reversed-phase (e.g., C18) chromatography may provide a better separation, though it may be less scalable.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[11] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12]

References

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.
  • The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fors, B. P., & Buchwald, S. L. (2009). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 74(4), 1783–1786.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • ChemBK. (2024). This compound.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis.
  • Fairlamb, I. J. S., et al. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.
  • Firouzabadi, H., Sardarian, A. R., & Badparva, H. (1995). Highly Selective Amidation of Benzylic Alcohols with Nitriles. A Modified Ritter Reaction. Synthetic Communications, 24(5), 601-607.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • ResearchGate. (2018). For highly polar compound, how to do the purification?
  • ChemUniverse. (n.d.). This compound.
  • Google Patents. (n.d.). WO2001002320A1 - Use of nitriles as polar aprotic solvents.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • Khodja, A. (2023, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube.
  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?
  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile.
  • Bailey, P. L., & Bishop, E. (1973). Hydrolysis of cyanogen chloride. Journal of the Chemical Society, Dalton Transactions, (9), 912-916.

Sources

preventing decomposition of 5-Bromo-2-cyanobenzeneacetonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-cyanobenzeneacetonitrile. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, storage, and use of this versatile reagent in your research and development projects. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success and reproducibility of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of functional groups: a reactive nitrile, a benzylic nitrile, and a bromine-substituted aromatic ring. However, this same combination of functionalities makes the molecule susceptible to several decomposition pathways under common laboratory conditions. Understanding the interplay of these groups is the first step toward preventing unwanted side reactions.

The molecule's stability is primarily influenced by:

  • The Acidity of the Benzylic Proton: The protons on the carbon between the phenyl ring and the nitrile group (the benzylic position) are acidic and can be abstracted by bases.

  • The Electrophilicity of the Nitrile Groups: Both nitrile groups can be susceptible to nucleophilic attack, particularly under basic or acidic conditions, leading to hydrolysis.

  • The Reactivity of the Carbon-Bromine Bond: The C-Br bond can be cleaved under reductive conditions, a common issue in transition metal-catalyzed cross-coupling reactions.

  • Thermal and Photochemical Sensitivity: As with many substituted aromatic compounds, heat and light can provide the energy needed to initiate degradation pathways.

This guide will address each of these potential issues in a practical, question-and-answer format, providing you with the rationale behind our recommendations and actionable protocols to safeguard your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: It is strongly recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Several suppliers explicitly state this storage temperature, which indicates a known sensitivity to thermal degradation at room temperature or even standard refrigerator temperatures (4°C). For maximum product recovery, it is also good practice to centrifuge the vial before opening the cap.[1][2]

Rationale: The benzylic nitrile moiety can be prone to slow decomposition over time, and low temperatures significantly reduce the rate of any potential degradation reactions. Protection from light is crucial to prevent photochemical decomposition, a known degradation pathway for halogenated aromatic compounds.[3]

Q2: I left my vial of this compound on the bench for a few hours. Is it still usable?

A2: While short-term exposure to ambient temperature is unlikely to cause significant decomposition of the solid material, it is not ideal. The primary concern with leaving the vial open is exposure to atmospheric moisture, which can lead to slow hydrolysis of the nitrile groups. If the compound is a crystalline solid and does not show any discoloration (e.g., turning yellow or brown), it is likely still of sufficient purity for many applications. However, for highly sensitive reactions, it would be prudent to verify the purity by an appropriate analytical method, such as NMR or LC-MS, before use.

Reaction Conditions

Q3: I am planning a reaction using a strong base, like sodium hydride (NaH) or lithium diisopropylamide (LDA). What precautions should I take?

A3: The use of strong, non-nucleophilic bases like NaH or LDA requires careful temperature control. The benzylic proton is acidic and will be readily abstracted by these bases to form a resonance-stabilized carbanion. While this is often the desired reactivity for subsequent alkylation or acylation reactions, allowing the reaction mixture to warm can promote side reactions.

Key Recommendations:

  • Low Temperature: Perform the deprotonation at low temperatures, typically between -78°C and 0°C, to control the reaction rate and minimize side reactions.

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the carbanion by atmospheric oxygen or moisture.

  • Anhydrous Solvents: Use anhydrous solvents to avoid protonation of the generated carbanion.

Q4: Can I use basic conditions, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), with this compound?

A4: The use of aqueous bases, especially at elevated temperatures, will lead to the hydrolysis of one or both nitrile groups. Initially, the nitrile will hydrolyze to an amide, which can then be further hydrolyzed to a carboxylic acid. This is a common and often desired reaction for nitriles, but it is a decomposition pathway if you wish to retain the nitrile functionality.[4][5]

Troubleshooting Scenario: If you are performing a reaction where the nitrile groups are intended to remain intact but are observing the formation of amide or carboxylic acid byproducts, it is a strong indication that your reaction conditions are too basic or that you have significant water present.

Q5: My reaction involves a palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig). I am seeing a significant amount of a byproduct that appears to be the de-brominated starting material. What is happening and how can I prevent it?

A5: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling.[6] The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-cyanobenzeneacetonitrile. This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can then react with your starting material in a reductive elimination step, leading to the de-brominated byproduct.

Sources of Hydride:

  • Solvents: Alcohols (e.g., isopropanol, ethanol) can act as hydride donors.

  • Bases: Bases with β-hydrogens, such as triethylamine or sodium tert-butoxide, can generate Pd-H species.

  • Reagents: Additives like formic acid or formate salts are direct sources of hydrides.

Prevention Strategies:

  • Choice of Base: Use a base less prone to forming hydrides, such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).

  • Solvent Selection: Opt for aprotic solvents like dioxane, THF, or toluene.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the rate of reductive elimination versus the desired cross-coupling. More electron-rich and bulky ligands can sometimes suppress dehalogenation.

  • Additives: In some cases, the addition of a halide source (e.g., a small amount of a soluble bromide salt) can help to stabilize the palladium catalyst and disfavor the formation of the hydride species.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black upon heating. Thermal Decomposition: The compound may be degrading at the reaction temperature.- Lower the reaction temperature. - Reduce the reaction time. - Consider alternative, lower-temperature synthetic routes.
Formation of a new peak in the NMR corresponding to an amide or carboxylic acid. Nitrile Hydrolysis: Presence of water and acid or base.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. - If a base is required, use a non-nucleophilic, anhydrous base (e.g., proton sponge) or a weaker base like DIPEA. If acid is present, consider using a non-aqueous acid or a Lewis acid.
Mass spectrometry shows a peak corresponding to the loss of bromine. Reductive Dehalogenation: Common in Pd-catalyzed reactions.- See FAQ Q5 for detailed prevention strategies. - Consider alternative coupling strategies that do not use palladium or use milder conditions.
Multiple unidentified spots on TLC, even at the start of the reaction. Impure Starting Material or Decomposition on Silica Gel: The starting material may have degraded during storage, or it may be decomposing on the acidic surface of the silica gel TLC plate.- Verify the purity of the starting material before use. - Neutralize the silica gel plate by eluting with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) before spotting your compound.
Low or no reactivity in a reaction involving deprotonation of the benzylic position. Insufficiently Strong Base or Presence of Protic Impurities: The base may not be strong enough to deprotonate the benzylic position, or the generated anion is being quenched.- Use a stronger base (e.g., switch from K2CO3 to NaH). - Ensure all reagents and solvents are rigorously dried. - Confirm the pKa of your base is suitable for the deprotonation.

Experimental Protocols: A Self-Validating System

To ensure the integrity of your starting material and to diagnose potential decomposition, we recommend the following internal validation protocols.

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic singlet of the benzylic protons (CH₂). The chemical shift will vary depending on the solvent.

    • Examine the aromatic region for the expected splitting pattern.

    • Check for the absence of broad peaks that could indicate the presence of amide or carboxylic acid hydrolysis products. The presence of a broad singlet that exchanges with D₂O could indicate an amide N-H. A very broad singlet at the downfield end of the spectrum could suggest a carboxylic acid O-H.

    • Integrate all peaks to confirm the correct proton ratios.

Protocol 2: Monitoring for Dehalogenation in a Mock Reaction

This protocol is designed to test the stability of the C-Br bond under your proposed cross-coupling conditions without the coupling partner.

  • Reaction Setup: In a reaction vessel, combine this compound, your chosen palladium catalyst, ligand, base, and solvent. Omit the coupling partner (e.g., the boronic acid in a Suzuki reaction).

  • Reaction Conditions: Run the reaction under the same conditions (temperature, time, atmosphere) as your planned experiment.

  • Workup and Analysis: At the end of the reaction time, perform a standard workup and analyze the crude product by GC-MS or LC-MS.

  • Interpretation: The presence of a significant peak corresponding to the mass of 2-cyanobenzeneacetonitrile indicates that your conditions are promoting dehalogenation. You should then refer to the prevention strategies in FAQ Q5.

Visualizing Decomposition Pathways

To better understand the potential degradation routes, the following diagrams illustrate the key chemical transformations to avoid.

Hydrolysis Pathway

hydrolysis start This compound amide Intermediate Amide start->amide H₂O / H⁺ or OH⁻ acid Carboxylic Acid Product amide->acid H₂O / H⁺ or OH⁻ (further hydrolysis)

Caption: Base- or acid-catalyzed hydrolysis of the nitrile groups.

Reductive Dehalogenation Pathway

dehalogenation cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)Lₙ PdII_H H-Pd(II)-X Lₙ Pd0->PdII_H From base, solvent, etc. PdII_Ar Ar-Pd(II)-Br Lₙ Pd0->PdII_Ar Oxidative Addition start Ar-Br product Ar-H PdII_H->product Undesired Dehalogenation PdII_Ar->Pd0 Desired Coupling Product PdII_Ar->product Reductive Elimination start->PdII_Ar

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

  • Li, J., et al. (2019). The Cascade Methylation/Cyclization of ortho‐Cyanoarylacrylamides with Dicumyl Peroxide. Advanced Synthesis & Catalysis.
  • Wang, L., et al. (2020). Metal-Free Radical [2 + 2 + 1] Cyclization of ortho -Cyanoarylacrylamides with Alkyl Nitriles: Synthesis of Pyrrolo[3,2- c ]quinolines. Organic Letters.
  • Zhang, Y., et al. (2021). Visible light induced radical cascade cyclization of ortho-cyanoarylacrylamides with phosphine oxides for the preparation of phosphorylated quinoline-2,4(1H,3H)-dione. New Journal of Chemistry. [Link]
  • Li, J., et al. (2019). Radical cascade cyclization of ortho‐cyanoarylacrylamides. Advanced Synthesis & Catalysis.
  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. [Link]
  • Wikipedia. (n.d.). Sodium azide.
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • ChemUniverse. (n.d.). This compound [P80583].
  • Scientific Update. (2023, March 12). Sodium Azide-Sonic Boom Boy. [Link]
  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
  • Innosyn. (n.d.). Case – Azide Chemistry Made Safe.
  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.
  • ResearchGate. (2015, November 20). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)
  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. [Link]
  • Royal Society of Chemistry. (n.d.). Ag(i)
  • AIDIC - The Italian Association of Chemical Engineering. (n.d.).
  • ResearchGate. (2015, May 30).
  • Royal Society of Chemistry. (n.d.).
  • SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]
  • National Center for Biotechnology Information. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]
  • ResearchGate. (n.d.). Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds | Request PDF. [Link]
  • Royal Society of Chemistry Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-cyanobenzeneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Strategic Overview: Synthetic Pathways and Mechanistic Considerations

This compound is a key building block in medicinal chemistry. Its synthesis typically involves the introduction of a cyanomethyl group onto a pre-functionalized benzene ring. The most direct and scalable approach is the nucleophilic substitution of a benzylic halide with a cyanide salt.

The core of this synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction.[1] In this single-step process, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing a halide leaving group (typically bromide).[2][3] The success of this reaction on a larger scale hinges on carefully controlling parameters that favor the SN2 pathway and minimize potential side reactions.

The logical precursor for this synthesis is 2-Bromo-5-bromomethylbenzonitrile . The reaction proceeds as follows:

Reaction Scheme for this compound Synthesis

Caption: Overall reaction scheme for the synthesis of this compound.

Recommended Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and scalability. Each step includes checkpoints and rationale to ensure the process is self-validating.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g scale)MolesStoichiometric Ratio
2-Bromo-5-bromomethylbenzonitrile275.9410.0 g0.0361.0 eq
Sodium Cyanide (NaCN)49.012.13 g0.0431.2 eq
Anhydrous Dimethyl Sulfoxide (DMSO)78.13100 mL--
Ethyl Acetate (EtOAc)88.11500 mL--
Deionized Water18.02500 mL--
Brine (Saturated NaCl solution)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g--
Step-by-Step Methodology

CRITICAL SAFETY NOTE: Sodium cyanide is highly toxic. Always handle it in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. [1] All aqueous cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried to prevent unwanted side reactions.[4]

    • Place the flask in a heating mantle with a temperature controller.

  • Reagent Addition:

    • In the fume hood, add sodium cyanide (2.13 g, 1.2 eq) to the flask.

    • Add anhydrous DMSO (100 mL) to the flask. Stir the mixture under a gentle stream of nitrogen until the sodium cyanide is fully dissolved.

    • In a separate beaker, dissolve 2-Bromo-5-bromomethylbenzonitrile (10.0 g, 1.0 eq) in a minimal amount of anhydrous DMSO (~20 mL).

    • Slowly add the solution of the starting material to the stirred cyanide solution in the flask over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30°C during the addition.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to 50-55°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]

      • TLC System: 3:1 Hexanes/Ethyl Acetate. The product should have a lower Rf value than the starting material.

      • Monitoring Interval: Check the reaction every hour. The reaction is typically complete within 3-5 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into a 1L separatory funnel containing 250 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[1] This removes residual DMSO and inorganic salts.

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound as a white to off-white solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Assess Reagent Purity & Dryness (NaCN, Solvent, Starting Material) start->check_reagents reagents_ok Purity OK check_reagents->reagents_ok Yes reagents_impure Impure/Wet check_reagents->reagents_impure No check_conditions Verify Reaction Conditions (Temperature, Time, Stirring) conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_wrong Suboptimal check_conditions->conditions_wrong No check_workup Review Workup & Purification (Extraction Losses, Recrystallization) sol_workup Perform Additional Extractions Optimize Recrystallization Solvent check_workup->sol_workup reagents_ok->check_conditions conditions_ok->check_workup sol_reagents Purify Starting Material Use Anhydrous Solvent Use Fresh NaCN reagents_impure->sol_reagents sol_conditions Optimize Temperature (e.g., 50-60°C) Increase Reaction Time Ensure Vigorous Stirring conditions_wrong->sol_conditions

Caption: Troubleshooting logic for diagnosing low product yield.

Question 1: My reaction yield is consistently low (<60%). What are the most likely causes?

Answer: Low yields in this synthesis can typically be traced back to a few critical factors.[6]

  • Purity and Quality of Reagents:

    • Sodium Cyanide: NaCN is hygroscopic. Absorbed moisture can hydrolyze the cyanide and introduce water into the reaction, which can lead to the formation of the corresponding benzylic alcohol as a byproduct.[3] Always use freshly opened, high-purity NaCN or dry it in a vacuum oven before use.

    • Solvent: The solvent must be anhydrous. The presence of water will compete with the cyanide nucleophile.[7] Using a sealed bottle of anhydrous DMSO is highly recommended.

    • Starting Material: Impurities in the 2-Bromo-5-bromomethylbenzonitrile can inhibit the reaction or introduce side products. Verify its purity by NMR or LC-MS before starting.

  • Suboptimal Reaction Conditions:

    • Temperature: While the reaction proceeds at room temperature, gentle heating (50-55°C) is often required to ensure a reasonable reaction rate and drive it to completion.[4] However, excessively high temperatures can lead to decomposition and darker-colored crude product.

    • Mixing: Inefficient stirring can lead to localized concentration gradients and reduced reaction rates, especially on a larger scale. Ensure vigorous, efficient stirring throughout the reaction.[6]

Question 2: My TLC shows a new spot with a very low Rf, and I'm having trouble with the aqueous workup (emulsions). What is happening?

Answer: This combination of observations often points to the hydrolysis of one or both nitrile groups to form carboxylic acids, especially if the workup conditions become basic. The resulting carboxylate salt is highly polar (low Rf) and can act as a surfactant, causing emulsions during extraction.

  • Cause: While nitrile hydrolysis typically requires harsh acidic or basic conditions, it can sometimes occur to a small extent during a prolonged or heated workup. The cyano group on the benzene ring is susceptible to hydrolysis.[8]

  • Solution:

    • Keep the workup time to a minimum.

    • Ensure the aqueous washes are neutral (pH ~7). Avoid basic washes unless specifically required to remove acidic impurities.

    • To break emulsions, add a small amount of brine to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic components out.

Question 3: The reaction has stalled; TLC analysis shows significant starting material remaining even after 8 hours.

Answer: A stalled reaction points to an issue with one of the core components or conditions.

  • Cause 1: Inactive Cyanide Source: The sodium cyanide may be old or of poor quality. As mentioned, it can degrade upon exposure to atmospheric moisture and CO₂.

  • Solution 1: Use a fresh bottle of high-purity sodium cyanide.

  • Cause 2: Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Solution 2: Cautiously increase the temperature in 5°C increments, monitoring the TLC for any signs of product decomposition (streaking or new, dark spots). Do not exceed 70°C.

  • Cause 3: Poor Solubility: On a larger scale, the cyanide salt may not be fully dissolved in the solvent, reducing its effective concentration.

  • Solution 3: Ensure all the NaCN is dissolved before adding the starting material. If needed, a small amount of additional anhydrous solvent can be added.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for monitoring this reaction? A1: For routine, qualitative monitoring, TLC is fast and effective. For precise, quantitative analysis to optimize reaction kinetics and purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior method.[5] It can accurately separate the starting material, product, and any potential byproducts, allowing for precise calculation of conversion and purity.

Q2: Can I use a different solvent, like ethanol or acetonitrile? A2: Yes, but with trade-offs.

  • Ethanol: Using ethanol as a solvent is a common condition for SN2 reactions with cyanide.[3] However, NaCN has lower solubility in ethanol compared to DMSO, which may require longer reaction times or heating under reflux.

  • Acetonitrile: This is a good polar aprotic solvent. However, its lower boiling point (82°C) may limit the reaction temperature if heating is required. It is a viable alternative to DMSO. DMSO is often preferred for its excellent ability to dissolve ionic salts like NaCN and its high boiling point, providing a wide temperature window.

Q3: How do I properly quench and dispose of cyanide waste? A3: All aqueous layers and any solutions used to rinse glassware that contacted cyanide must be treated as hazardous waste. To quench, slowly add the cyanide waste to a stirred, cooled solution of sodium hypochlorite (household bleach) and sodium hydroxide. The bleach oxidizes the cyanide to the much less toxic cyanate ion. The pH should be kept basic (>10) during this process to prevent the formation of HCN gas. Allow the mixture to stir for several hours before disposing of it according to your institution's hazardous waste protocols.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_reagents Weigh Reagents (NaCN, SM) prep_glass->prep_reagents setup Assemble Flask (N2 Atmosphere) dissolve Dissolve NaCN in Anhydrous DMSO setup->dissolve add_sm Add Starting Material (Keep T < 30°C) dissolve->add_sm heat Heat to 50-55°C add_sm->heat monitor Monitor by TLC/HPLC heat->monitor quench Cool & Pour into Water monitor->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (MgSO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
  • Doc Brown's Chemistry. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-).
  • Wikipedia. (2023, October 27). Sandmeyer reaction.
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Pervaiz, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide.
  • Google Patents. (n.d.). CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis.

Sources

Technical Support Center: Synthesis of α-Bromo-4-cyanophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-bromo-4-cyanophenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the benzylic bromination of 4-cyanophenylacetonitrile. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the bromination of 4-cyanophenylacetonitrile at the benzylic position?

A1: The selective bromination at the carbon adjacent to the phenyl ring (the benzylic position) proceeds via a free-radical chain mechanism .[1][2] This process, often referred to as a Wohl-Ziegler reaction when using N-Bromosuccinimide (NBS), consists of three key stages:[3][4]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) by heat, or by the cleavage of a bromine source with UV light, to generate a bromine radical (Br•).[5][6]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-cyanophenylacetonitrile. This is the most favorable position because the resulting benzylic radical is highly stabilized by resonance with the adjacent aromatic ring.[7][8] This newly formed radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the desired α-bromo-4-cyanophenylacetonitrile and a new bromine radical, which continues the chain.[2][5]

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[6]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle I1 Initiator (AIBN) or hv I2 Br• I1->I2 Generates P1 4-Cyanophenylacetonitrile P2 Resonance-Stabilized Benzylic Radical P1->P2  H-abstraction by Br• P3 α-Bromo-4-cyanophenylacetonitrile (Product) P2->P3  Reacts with Br₂ Br_source Br₂ (from NBS) P2->Br_source  + HBr Br_source->P3  + Br• (recycles)

Caption: Free-radical mechanism for benzylic bromination.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?

A2: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is overwhelmingly preferred for benzylic brominations for several critical reasons:[4][9]

  • Selectivity: NBS provides a low, constant concentration of molecular bromine (Br₂) through its reaction with the HBr byproduct formed during the propagation step.[2][3] This low concentration is key to favoring the desired free-radical substitution at the benzylic position over competing ionic reactions, such as electrophilic aromatic substitution on the benzene ring.[10]

  • Safety and Handling: Elemental bromine is a highly corrosive, volatile, and toxic liquid. NBS is a crystalline solid, which is significantly easier and safer to handle.[4]

  • Minimizing Side Reactions: The high reactivity of Br₂ can easily lead to over-bromination, yielding the undesired dibromo- substituted product.[3] The controlled release of bromine from NBS mitigates this issue, leading to a cleaner reaction profile.

Q3: What role does the choice of solvent play in the success of the reaction?

A3: The solvent is a critical parameter. The ideal solvent should be inert to the reaction conditions and should not promote ionic side reactions.

  • Classic Choice (with caveats): Carbon tetrachloride (CCl₄) has historically been the solvent of choice because it is non-polar and facilitates the radical pathway.[4][11] However, due to its toxicity and environmental impact, its use is now heavily restricted.[11][12]

  • Modern Alternatives: Acetonitrile and cyclohexane are common, effective replacements.[12] Acetonitrile is polar enough to dissolve the reagents but does not typically interfere with the radical mechanism. Supercritical CO₂ has also been demonstrated as an environmentally benign alternative.[11]

  • Solvents to Avoid: Protic solvents (like water or alcohols) and highly polar aprotic solvents can promote the formation of ionic intermediates, leading to undesired ring bromination or other side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Q: I've run the reaction for the specified time, but TLC analysis shows mostly unreacted 4-cyanophenylacetonitrile. What went wrong?

A: This is a common issue often related to the initiation of the radical chain.

  • Potential Cause 1: Inactive Radical Initiator.

    • Explanation: Radical initiators like AIBN (Azobisisobutyronitrile) and benzoyl peroxide have finite shelf lives and can decompose if stored improperly.

    • Solution: Use a fresh bottle of the initiator or recrystallize the old batch. Ensure it is stored according to the manufacturer's recommendations (typically refrigerated and protected from light).

  • Potential Cause 2: Impure N-Bromosuccinimide (NBS).

    • Explanation: Over time, NBS can decompose, often indicated by a yellow or orange color (pure NBS is a white to off-white solid). Impurities can inhibit the radical chain reaction.[4]

    • Solution: If your NBS is colored, it can be purified by recrystallization from hot water.[4] Using freshly recrystallized, pure white NBS often resolves conversion issues.

  • Potential Cause 3: Insufficient Initiation Energy.

    • Explanation: If using a photochemical setup, the UV lamp may be too weak, too far from the reaction vessel, or of the incorrect wavelength. If using thermal initiation, the reaction temperature may be too low for the chosen initiator (e.g., AIBN requires temperatures around 70-80 °C for efficient decomposition).

    • Solution: For photochemical reactions, ensure the lamp is functional and positioned correctly. For thermal reactions, confirm the internal reaction temperature is appropriate for the initiator's half-life.

Problem 2: Significant Formation of Dibrominated Byproduct

Q: My reaction works, but I'm getting a high percentage of the dibrominated product, which is difficult to separate from my desired monobrominated compound. How can I improve selectivity?

A: Over-bromination is a classic challenge in benzylic bromination and points to an excess of reactive bromine species.[3]

  • Potential Cause 1: Incorrect Stoichiometry.

    • Explanation: Using more than a slight excess of NBS (e.g., >1.1 equivalents) will inevitably lead to the bromination of the desired product.

    • Solution: Carefully control the stoichiometry. Use between 1.0 and 1.05 equivalents of NBS. Perform a small-scale trial to optimize the exact amount for your specific setup.

  • Potential Cause 2: High Local Concentration of Bromine.

    • Explanation: Adding all the NBS at the beginning of the reaction can create localized "hot spots" with high bromine concentrations, promoting a second bromination.

    • Solution: Add the NBS in small portions over the course of the reaction. This maintains the necessary low and steady concentration of bromine, maximizing the yield of the monobrominated product.[3]

Caption: Troubleshooting workflow for over-bromination.

Problem 3: Formation of Ring-Brominated Isomers

Q: My mass spectrometry data shows a brominated product, but the NMR spectrum is inconsistent with the desired α-bromo structure. I suspect I have brominated the aromatic ring. Why did this happen?

A: Ring bromination indicates that an electrophilic aromatic substitution (EAS) pathway is competing with the desired free-radical pathway.

  • Potential Cause: Presence of Protic or Lewis Acids.

    • Explanation: Traces of acid can catalyze the EAS reaction. This can happen if using a protic solvent or if the starting materials or glassware are contaminated.

    • Solution: Ensure all glassware is scrupulously dried. Use an inert, non-polar solvent like cyclohexane or acetonitrile.[12] Switching from Br₂ to NBS is the most effective way to prevent this side reaction, as NBS is specifically designed to favor the radical pathway.[2]

Table 1: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low/No Conversion Inactive initiator; Impure NBS; Insufficient initiation energy.Use fresh/recrystallized reagents; Verify temperature/UV lamp.[4]
Over-bromination Excess NBS (>1.1 eq.); High local bromine concentration.Use 1.0-1.05 eq. of NBS; Add NBS in portions over time.[3]
Ring Bromination Ionic reaction conditions (acidic impurities, polar/protic solvent).Use dry glassware and an inert, non-polar solvent; Use NBS instead of Br₂.[2][12]
Product Decomposition Instability of α-bromo nitrile product, especially on silica gel.Perform workup at low temperature; Minimize contact time with silica gel during chromatography; Consider a non-chromatographic purification method like recrystallization if possible.
Detailed Experimental Protocol: Synthesis of α-Bromo-4-cyanophenylacetonitrile

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).

Reagents & Materials

ReagentMolar Mass ( g/mol )AmountMolar Eq.
4-Cyanophenylacetonitrile142.165.00 g1.0
N-Bromosuccinimide (NBS)177.986.58 g1.05
AIBN164.210.29 g0.05
Acetonitrile (anhydrous)-100 mL-

Procedure:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-cyanophenylacetonitrile (5.00 g, 35.2 mmol) and anhydrous acetonitrile (100 mL).

  • Inert Atmosphere: Begin stirring the solution and purge the system with nitrogen for 15 minutes.

  • Addition of Reagents: Add N-Bromosuccinimide (6.58 g, 37.0 mmol) and AIBN (0.29 g, 1.76 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation.

  • Workup (Cooling): Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. The succinimide byproduct will precipitate as a white solid.

  • Workup (Filtration): Filter the cold mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold acetonitrile.

  • Workup (Solvent Removal): Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The desired product is typically less polar than the starting material. Note: The product can be unstable on silica; work quickly.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield α-bromo-4-cyanophenylacetonitrile as a solid.

References
  • Tuleen, D. L., & Hess, Jr., B. A. (n.d.). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023). 11.
  • Darses, B., et al. (2019). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
  • University of Glasgow. (n.d.).
  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. [Link]
  • Master Organic Chemistry. (2018).
  • Google Patents. (n.d.).
  • Scientific Update. (2022).
  • Osbourn, J. (2021).
  • Organic Syntheses. (n.d.). Diphenylacetonitrile. [Link]
  • Common Organic Chemistry. (n.d.).
  • Leah4sci. (2018). Adding A Benzylic Bromine (w/mechanism). YouTube. [Link]
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
  • Google Patents. (n.d.).

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Technical Support Center: Regioselectivity in Reactions with 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-cyanobenzeneacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but complex building block. Here, we will address common challenges and frequently asked questions regarding the control of regioselectivity in its various chemical transformations. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound with three distinct functional groups that influence its reactivity: a bromo group, a cyano group, and a cyanomethyl group. The interplay of their electronic and steric effects dictates the regiochemical outcome of reactions.

  • Bromo Group: A halogen, it is an ortho, para-director but also a deactivator of the aromatic ring for electrophilic aromatic substitution (EAS) due to its inductive electron-withdrawing effect and resonance electron-donating effect.[1][2]

  • Cyano Group: A strong electron-withdrawing group, it is a meta-director and a strong deactivator for EAS.[3]

  • Cyanomethyl Group (-CH₂CN): This group is weakly deactivating due to the inductive effect of the cyano moiety. It is considered an ortho, para-director.

The inherent conflict between these directing effects makes achieving high regioselectivity a significant challenge. This guide will provide strategies to navigate these complexities.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Scenario: "I am attempting a nitration reaction on this compound using standard HNO₃/H₂SO₄ conditions, but I am getting a mixture of isomers. How can I favor substitution at a specific position?"

Analysis of the Issue: In EAS, the directing effects of the substituents on this compound are in opposition. The bromo and cyanomethyl groups direct ortho and para, while the cyano group directs meta. The strong deactivating nature of the cyano group will significantly reduce the reactivity of the ring, requiring harsh reaction conditions which can lead to a loss of selectivity.

dot

Caption: Competing directing effects in electrophilic aromatic substitution.

Solutions to Improve Regioselectivity:

  • Utilize Steric Hindrance: The positions ortho to the bulky bromo and cyanomethyl groups will be sterically hindered.[4] This can be exploited to favor substitution at less hindered positions.

  • Modify Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy.

    • Choice of Reagent: For bromination, using a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂/FeBr₃ can sometimes offer better control.[5]

Experimental Protocol: Regioselective Nitration Favoring the 4-position

ParameterRecommendationRationale
Nitrating Agent Nitronium tetrafluoroborate (NO₂BF₄)A milder, non-acidic nitrating agent that can reduce side reactions.
Solvent Acetonitrile or SulfolaneAprotic solvents can modulate the reactivity of the nitrating agent.
Temperature -20 °C to 0 °CLower temperatures enhance selectivity.
Catalyst None required with NO₂BF₄Avoids strong acids that can lead to decomposition.

Step-by-Step Protocol:

  • Dissolve this compound in the chosen solvent and cool the solution to the desired temperature.

  • Slowly add a solution of NO₂BF₄ in the same solvent.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography.

Problem 2: Unwanted Side Reactions during Nucleophilic Aromatic Substitution (NAS)

Scenario: "I am trying to displace the bromine atom with a nucleophile, but I am observing decomposition of my starting material and low yields."

Analysis of the Issue: The presence of the strongly electron-withdrawing cyano group ortho to the bromine atom activates the ring for nucleophilic aromatic substitution (NAS) via an addition-elimination mechanism.[6][7] However, strong nucleophiles can also react with the cyano group or the acidic benzylic protons of the cyanomethyl group.

dot

NAS_Pathway A This compound B Meisenheimer Complex (Stabilized by o-CN) A->B + Nu⁻ D Side Reaction at Cyano Group A->D + Nu⁻ E Side Reaction at Benzylic Position A->E + Base C Desired NAS Product B->C - Br⁻

Caption: Potential reaction pathways in nucleophilic aromatic substitution.

Solutions to Minimize Side Reactions:

  • Choice of Base: If your nucleophile requires a base for deprotonation, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to deprotonate your nucleophile before adding it to the substrate.

  • Protecting Groups: While less common for this substrate, in complex syntheses, temporary protection of the acidic benzylic protons could be considered.

  • Milder Nucleophiles: If possible, use a less basic nucleophile. For example, for the introduction of an oxygen nucleophile, using a phenoxide under milder conditions is preferable to a more basic alkoxide.[8]

Experimental Protocol: Selective Displacement of Bromine with a Thiol

ParameterRecommendationRationale
Nucleophile ThiophenolA soft nucleophile that will preferentially attack the aromatic ring.
Base Potassium carbonate (K₂CO₃)A mild base to deprotonate the thiol without causing significant side reactions.
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Polar aprotic solvents that facilitate NAS reactions.
Temperature 80-100 °CModerate heating is typically required for NAS with less reactive nucleophiles.

Step-by-Step Protocol:

  • To a solution of thiophenol in DMF, add potassium carbonate and stir for 30 minutes at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Problem 3: Lack of Selectivity in Reactions at the Benzylic Methylene Group

Scenario: "I want to functionalize the benzylic position of the cyanomethyl group, but I am getting a mixture of products, including reactions on the aromatic ring."

Analysis of the Issue: The benzylic protons of the cyanomethyl group are acidic and can be deprotonated with a suitable base to form a resonance-stabilized carbanion. This carbanion can then react with an electrophile. However, if the electrophile requires harsh conditions, competing reactions on the aromatic ring can occur.

Solutions for Selective Benzylic Functionalization:

  • Use of a Strong, Non-nucleophilic Base: Deprotonation with a strong, non-nucleophilic base like LDA or NaH at low temperatures can selectively generate the benzylic carbanion.

  • Radical Reactions: Free radical bromination using NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) can selectively introduce a bromine atom at the benzylic position.[9] This benzylic bromide is then a versatile precursor for various nucleophilic substitution reactions.

Experimental Protocol: Selective Benzylic Bromination

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine, favoring radical substitution over electrophilic addition to the ring.
Initiator AIBN or Benzoyl PeroxideA radical initiator is required to start the reaction.
Solvent Carbon tetrachloride (CCl₄) or BenzeneNon-polar solvents that are suitable for free radical reactions.
Light Source A sunlamp or a standard incandescent light bulb can be used to promote radical formation.

Step-by-Step Protocol:

  • Dissolve this compound in CCl₄.

  • Add NBS and the radical initiator.

  • Heat the mixture to reflux while irradiating with a light source.

  • Monitor the reaction by TLC or ¹H NMR (disappearance of the benzylic CH₂ signal and appearance of a new CHBr signal).

  • Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

  • The crude benzylic bromide can often be used directly in the next step or purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on the aromatic ring for electrophilic aromatic substitution?

A1: The most likely position for EAS is C-4 (para to the cyano group and ortho to the bromo group). While the bromo and cyanomethyl groups also direct to other positions, the strong deactivating and meta-directing effect of the cyano group will significantly disfavor substitution at C-3 and C-5. Steric hindrance from the bromo and cyanomethyl groups will also disfavor substitution at C-3 and C-6.

Q2: Can I perform a Suzuki or other cross-coupling reaction at the bromo position?

A2: Yes, the bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are generally highly regioselective for the C-Br bond.

Q3: How can I selectively reduce the cyano group without affecting the other functional groups?

A3: Selective reduction of the aromatic cyano group to an aminomethyl group (-CH₂NH₂) can be challenging in the presence of the other functionalities. Catalytic hydrogenation (e.g., using H₂ and a Raney nickel or palladium catalyst) under controlled conditions (temperature and pressure) might be feasible. Alternatively, chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) would likely also reduce the cyanomethyl group. Selective reduction of the cyanomethyl group to an aminoethyl group (-CH₂CH₂NH₂) while leaving the aromatic cyano group intact would be even more challenging and likely require a protecting group strategy.

Q4: What is the best way to introduce a functional group ortho to the cyano group?

A4: Direct electrophilic substitution ortho to the cyano group is highly unlikely due to its strong meta-directing effect. A more viable strategy would be a directed ortho-metalation (DoM) approach. This would involve deprotonation at the C-6 position with a strong base like LDA, facilitated by the directing effect of the cyano and cyanomethyl groups, followed by quenching the resulting organometallic species with an electrophile. This advanced technique requires careful control of reaction conditions to avoid side reactions.

References

  • Bech Sommer, M., Begtrup, M., & Boegesoe, K. P. (1995). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry, 60(13), 4101-4105. [Link]
  • Chen, J., et al. (2016).
  • ChemTalk. (n.d.). Directing Effects. [Link]
  • Lumen Learning. (n.d.). Organic Chemistry II - 14.3. Substituent Effects. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. [Link]
  • Khan Academy. (n.d.).
  • Regan, C. K., Craig, S. L., & Brauman, J. I. (2002). Steric effects and solvent effects in ionic reactions. Science, 295(5563), 2245-2247. [Link]
  • Chem LibreTexts. (2023). 15.
  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link]
  • Chemistry Stack Exchange. (2020).

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Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromo-2-cyanobenzeneacetonitrile (CAS 925672-88-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique structure of this molecule, featuring a bromine leaving group activated by two electron-withdrawing cyano groups, makes its reactivity exquisitely sensitive to the reaction environment. The choice of solvent is not merely a medium for dissolution but a critical parameter that dictates reaction rate, yield, and even the mechanistic pathway.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on the causal relationship between solvent properties and experimental outcomes.

Section 1: FAQs on Synthesis, Purity, and Stability

Question: I am synthesizing a related bromo-benzonitrile derivative and experiencing low yields and the formation of poly-brominated impurities. How can solvent choice mitigate this?

Answer: This is a common issue in electrophilic aromatic substitution reactions. The choice of solvent is critical for controlling selectivity and minimizing byproduct formation.

  • Causality: The polarity of the solvent can influence the activity of the brominating agent (e.g., N-bromosuccinimide, NBS) and stabilize the intermediates formed during the reaction.[1]

  • Recommendations:

    • Solvent Selection: Polar aprotic solvents like dichloromethane or acetonitrile are often preferred as they facilitate the reaction by stabilizing charged intermediates without deactivating the electrophile.[1] In contrast, highly polar protic solvents might interact with the brominating agent, reducing its efficacy.

    • Temperature Control: Running the reaction at controlled temperatures, typically between 0°C and room temperature, is crucial to disfavor the formation of thermodynamically stable but undesired poly-brominated species.[1]

    • Alternative Media: For some brominations, using a strong acid like concentrated sulfuric acid as the solvent can be effective, as it activates the substrate towards electrophilic attack.[2] However, this requires careful control due to the harsh conditions.

Question: My sample of this compound is showing signs of degradation upon storage. What are the best practices for handling and storage?

Answer: Proper storage is essential to maintain the purity and integrity of the compound. While specific degradation pathways are not extensively published for this exact molecule, its functional groups suggest potential sensitivities.

  • Expert Insight: The acetonitrile moiety contains acidic benzylic protons, which can be susceptible to base-catalyzed degradation or condensation reactions over time, especially if impurities are present. The cyano groups can be susceptible to hydrolysis in the presence of moisture and acid/base catalysts.

  • Storage Protocol:

    • Temperature: Store at -20°C for long-term stability, as recommended by suppliers.[3]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

    • Container: Use a tightly sealed container made of an inert material. For maximum product recovery from the original vial, it is recommended to centrifuge the vial before removing the cap.[3]

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of this compound lies in Nucleophilic Aromatic Substitution (SNAr) reactions, where the bromide is displaced by a nucleophile. The success of these reactions is profoundly dependent on the solvent.

Question: My SNAr reaction with an anionic nucleophile (e.g., an alkoxide or thiolate) is extremely slow or fails to proceed in methanol or ethanol. Why is this happening?

Answer: This is a classic outcome when using polar protic solvents for SNAr reactions with charged nucleophiles. The solvent is actively hindering your reaction.

  • Mechanistic Explanation: Polar protic solvents possess acidic protons (e.g., the -OH group in methanol) that form strong hydrogen bonds with anionic nucleophiles.[4] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic carbon on the benzene ring. This effect, known as nucleophile deactivation, dramatically slows the reaction rate.[5]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent to a polar aprotic medium such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile (MeCN), or Tetrahydrofuran (THF).[6] These solvents possess large dipole moments that can dissolve the reagents and stabilize the charged transition state, but they lack acidic protons and do not form strong hydrogen bonds with the anionic nucleophile.[7] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.

    • Ensure Anhydrous Conditions: Water is a polar protic solvent. Any moisture in your reaction will contribute to nucleophile deactivation. Ensure your chosen aprotic solvent is thoroughly dried before use.

Question: I switched my reaction to DMF, and while the reaction is faster, I'm getting a complex mixture of byproducts. What could be the cause?

Answer: While polar aprotic solvents accelerate SNAr, they can also promote side reactions if not carefully controlled, especially with a substrate like this compound.

  • Expert Insight & Causality:

    • Base-Mediated Decomposition: DMF and DMSO can have trace impurities (e.g., dimethylamine in DMF) or can decompose at elevated temperatures to generate basic species. Given the acidity of the benzylic protons on your substrate, these bases can cause deprotonation, leading to self-condensation, polymerization, or other undesired pathways.

    • Nucleophile Instability: The high reactivity of the "naked" nucleophile in aprotic solvents can sometimes lead to its decomposition or reaction with the solvent itself, especially at higher temperatures.

  • Troubleshooting Workflow:

G start Complex Mixture in DMF/DMSO temp_check Is reaction temperature > 100 °C? start->temp_check base_check Is a very strong base used? temp_check->base_check No action_lower_temp Action: Lower temperature to < 80 °C. Monitor for extended time. temp_check->action_lower_temp Yes action_weaker_base Action: Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) instead of alkoxides or hydrides if possible. base_check->action_weaker_base Yes action_solvent_change Action: Switch to a less reactive polar aprotic solvent like Acetonitrile or Dioxane. base_check->action_solvent_change No action_degas Action: Degas solvent and run under inert atmosphere to prevent oxidative side reactions. action_solvent_change->action_degas

Caption: Troubleshooting workflow for side reactions in polar aprotic solvents.

Question: Does the SNAr reaction of this compound proceed through a concerted or a stepwise mechanism, and how does the solvent influence this?

Answer: This is an advanced mechanistic question. While traditionally taught as a two-step addition-elimination process via a stable Meisenheimer intermediate, recent research suggests many SNAr reactions may be concerted.[8][9][10] The solvent plays a key role in stabilizing the structures involved.

  • Mechanistic Detail:

    • Stepwise (Classical SNAr): The nucleophile attacks the carbon bearing the bromine, forming a discrete, resonance-stabilized anionic intermediate called a Meisenheimer complex. In a second step, the bromide leaving group is expelled to restore aromaticity. Polar aprotic solvents are exceptionally good at stabilizing this charged intermediate, favoring this pathway.[11]

    • Concerted (cSNAr): The bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, proceeding through a single transition state. This pathway is more likely when the intermediate is less stable or the leaving group is very good.

  • Solvent Influence Diagram:

G cluster_path Reaction Pathway sub This compound + Nucleophile (Nu-) ts Transition State (Meisenheimer-like) sub->ts Attack prod Substitution Product ts->prod Expulsion of Br- solvent Solvent Cage (Polar Aprotic: DMF, DMSO) solvent->ts Stabilization

Caption: Solvent stabilization of the SNAr transition state/intermediate.

For this compound, the presence of two powerful electron-withdrawing cyano groups provides significant resonance stabilization, making the formation of a Meisenheimer-like structure (either as a true intermediate or a transition state) highly favorable. Polar aprotic solvents are essential to lower the activation energy of this step.

Section 3: Data Summary & Experimental Protocols

Solvent Selection Guide for SNAr Reactions

The following table summarizes the general effects of different solvent classes on SNAr reactions involving this compound and anionic nucleophiles.

Solvent ClassExamplesApprox. Dielectric Constant (ε)Key CharacteristicsImpact on SNAr RateCommon Issues & Troubleshooting
Polar Aprotic DMSO, DMF, Acetonitrile35 - 47High polarity, no H-bond donors.[4]Strongly Accelerates Side reactions at high temp; hygroscopic. Action: Use lowest effective temp, ensure anhydrous conditions.
Ethereal THF, Dioxane7.5, 2.3Moderate to low polarity, aprotic.[12]Moderate Lower solubility for salts; slower rates than DMF/DMSO. Action: May require higher temps or phase-transfer catalyst.
Polar Protic Methanol, Water, Ethanol24 - 78High polarity, strong H-bond donors.[4]Strongly Decelerates Deactivates anionic nucleophiles via H-bonding.[13] Action: Avoid for anionic nucleophiles; consider for neutral nucleophiles (e.g., amines).
Non-Polar Toluene, Hexane~2Low polarity, aprotic.Very Slow / No Reaction Poor solubility for ionic reagents. Action: Generally unsuitable unless a phase-transfer catalyst is used.
General Protocol for a Model SNAr Reaction

This protocol describes the displacement of bromide from this compound with a generic sodium thiolate (NaSR) nucleophile.

CAUTION: Always perform a risk assessment before starting any new reaction. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvent Preparation:

    • Dispense 10 mL of anhydrous Dimethylformamide (DMF) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Inert the flask by purging with dry argon or nitrogen for 5-10 minutes.

  • Reagent Addition:

    • To the stirred solvent, add this compound (1.0 mmol, 221.05 mg).

    • In a separate vial, dissolve the sodium thiolate (1.1 mmol, 1.1 equivalents) in a minimal amount of anhydrous DMF, if necessary.

    • Add the nucleophile solution dropwise to the reaction flask at room temperature over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is slow).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and pour it into 50 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • ResearchGate.Optimization of the reaction conditions. [a].
  • NINGBO INNO PHARMCHEM CO.,LTD.Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • ResearchGate.Optimization of reaction conditions a Optimization for enantioselective....
  • ResearchGate.Optimization of reaction conditions for compound 5.[a].
  • ResearchGate.Optimization of reaction conditions..
  • Chemistry LibreTexts.7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Google Patents.CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • ResearchGate.Optimization of reaction conditions. a.
  • PubMed.Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
  • Google Patents.CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • CORE.Concerted Nucleophilic Aromatic Substitution Reactions.
  • ResearchGate.(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • ResearchGate.How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • Master Organic Chemistry.Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Royal Society of Chemistry.Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • ResearchGate.(PDF) Concerted Nucleophilic Aromatic Substitution Reactions.
  • WordPress.SNAr Solvents and Reagents.
  • Harvard University.Concerted nucleophilic aromatic substitutions.
  • Master Organic Chemistry.Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate.Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure.
  • Chemistry LibreTexts.Polar Protic and Aprotic Solvents.
  • University of Calgary.Ch17 Reactions of Aromatic Compounds.
  • University of Rochester.Solvents and Polarity.
  • ResearchGate.Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
  • Royal Society of Chemistry.Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets.
  • Reddit.Help with synthesis of 5-Bromo-2-naphthoic acid.
  • Oriprobe.A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.

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Technical Support Center: Workup Procedures for Reactions Containing 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-cyanobenzeneacetonitrile. It offers a comprehensive framework for designing robust workup procedures, troubleshooting common issues, and ensuring the isolation of pure products. The advice herein is grounded in established chemical principles and validated through practical laboratory applications.

Introduction: The Chemistry of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by three key structural features: the electrophilic aromatic ring, the two distinct nitrile functionalities, and the acidic benzylic protons of the acetonitrile moiety. A successful workup procedure must account for the potential side reactions and physical properties associated with these groups. For instance, the presence of two nitrile groups increases the molecule's polarity and the benzylic protons can be abstracted by strong bases, potentially leading to undesired reactions if the quench and extraction conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the workup of reactions involving this compound.

Q1: How should I properly quench a reaction involving this compound?

A1: The quenching strategy depends on the nature of the reagents used.

  • For reactions involving strong bases (e.g., LDA, NaH): It is crucial to neutralize the base to prevent base-mediated side reactions during workup, such as hydrolysis of the nitrile groups. A cooled (0 °C), saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) is the preferred quenching agent.[1] Add the quenching solution slowly to the cooled reaction mixture to manage any exotherm. Avoid using strong acids initially as this can lead to rapid and uncontrolled protonation and potential side reactions.

  • For reactions involving organometallic reagents (e.g., Grignard or organolithium reagents): These are typically quenched by the slow addition of a proton source. Saturated aqueous NH₄Cl is again a good choice. For reactions sensitive to water, a non-aqueous quench with a proton source like methanol can be performed prior to adding water or aqueous solutions.

  • For reactions involving oxidizing or brominating agents (e.g., NBS, Br₂): Excess halogenating agents should be quenched to prevent further reaction and to avoid colored impurities in the final product. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.[2] The disappearance of the characteristic bromine color is a good indicator of a complete quench.[2]

Q2: What is the best solvent system for extracting my product from the aqueous layer?

A2: this compound and its derivatives are moderately polar. Therefore, a water-immiscible organic solvent of intermediate polarity is generally a good choice for extraction.

  • Recommended Solvents: Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent first choices. They have good solvating power for a wide range of organic compounds and are relatively easy to remove under reduced pressure.

  • Solvents to Use with Caution: Diethyl ether can be used, but its higher volatility requires careful handling. Toluene is generally too non-polar to efficiently extract this class of compounds.

A standard extraction procedure would involve diluting the quenched reaction mixture with your chosen organic solvent, separating the layers, and then re-extracting the aqueous layer 2-3 times with fresh solvent to maximize recovery.[1]

Q3: My product seems to have some water solubility. How can I minimize loss during extraction?

A3: To reduce the solubility of your organic product in the aqueous layer, you can increase the ionic strength of the aqueous phase. This is commonly achieved by washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[1][3] The brine wash also helps to break up emulsions and removes residual water from the organic phase before the final drying step.

Q4: What are the best methods for purifying the crude product?

A4: The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is found. For compounds like this compound, which are solids at room temperature, solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes are good starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Column Chromatography: This is the most versatile purification method. Given the polarity of the two nitrile groups, a silica gel stationary phase is appropriate. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexanes/ethyl acetate 1:1) will allow for the separation of non-polar impurities from your more polar product. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the workup and purification process.

Issue Potential Cause(s) Recommended Solution(s) Preventative Measures
Formation of a Persistent Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of salts or surfactants. 3. Presence of fine particulate matter.1. Allow the mixture to stand undisturbed for a longer period. 2. Add a small amount of brine to increase the ionic strength of the aqueous phase. 3. Filter the entire mixture through a pad of Celite®.1. Use gentle inversions rather than vigorous shaking for mixing layers. 2. Ensure all solids are dissolved before starting the extraction.
Low Recovery of Product After Extraction 1. Product has significant water solubility. 2. Incomplete extraction from the aqueous phase. 3. Product is acidic and has been partitioned into a basic aqueous wash.1. Saturate the aqueous layer with NaCl before extraction. 2. Increase the number of extractions with the organic solvent (e.g., 4-5 times). 3. Re-acidify the basic aqueous wash to pH ~2-3 with dilute HCl and re-extract with an organic solvent.1. Always perform a brine wash. 2. Use a sufficient volume of extraction solvent and perform multiple extractions. 3. Be mindful of the pKa of your product and the pH of your aqueous washes.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that are inhibiting crystallization. 2. The product itself is not a solid at room temperature under the current conditions.1. Purify the crude material by column chromatography to remove impurities. 2. Try different solvent systems for recrystallization. 3. Use a seed crystal to induce crystallization. 4. Cool the solution slowly to encourage crystal growth.1. Ensure the reaction has gone to completion to minimize starting material contamination. 2. Perform an efficient workup to remove as many impurities as possible before attempting crystallization.
Product is Contaminated with a Less Polar Impurity (by TLC) 1. Unreacted starting material or non-polar byproduct.1. Purify by column chromatography, starting with a low polarity eluent to first wash off the non-polar impurity. 2. If the impurity is significantly less polar, a trituration with a non-polar solvent like hexanes may remove it.1. Monitor the reaction by TLC to ensure full conversion of starting material.
Product is Contaminated with a More Polar Impurity (by TLC) 1. Over-reaction or side-reaction products (e.g., hydrolysis of a nitrile to an amide or carboxylic acid).1. Purify by column chromatography, using a more polar eluent to eventually elute your product after the impurity. 2. A basic wash (e.g., dilute NaHCO₃) can remove acidic impurities, while an acidic wash (e.g., dilute HCl) can remove basic impurities.1. Carefully control reaction time and temperature. 2. Use mild quenching and workup conditions to avoid hydrolysis of the nitrile groups.

Experimental Workflow Diagram

The following diagram illustrates a general, robust workup procedure for a reaction involving this compound.

Workup_Procedure General Workup Workflow for this compound Reactions reaction Completed Reaction Mixture quench 1. Quench Reaction (e.g., add sat. aq. NH4Cl at 0 °C) reaction->quench extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract separate Separate Layers extract->separate aq_layer Aqueous Layer separate->aq_layer org_layer Organic Layer separate->org_layer re_extract Re-extract Aqueous Layer (2x) aq_layer->re_extract combine Combine Organic Layers org_layer->combine re_extract->combine wash 3. Wash Combined Organics (e.g., with Brine) combine->wash dry 4. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash->dry filter 5. Filter and Concentrate (Rotary Evaporation) dry->filter crude Crude Product filter->crude purify 6. Purification crude->purify chromatography Column Chromatography purify->chromatography recrystallization Recrystallization purify->recrystallization final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: A generalized workflow for the workup and purification of reactions containing this compound.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
  • National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC.
  • LibreTexts Chemistry. (2024). Chemistry of Nitriles.
  • LibreTexts Chemistry. (2024). Oxidation of Aromatic Compounds.
  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

Sources

Technical Support Center: Troubleshooting Side Product Formation in 5-Bromo-2-cyanobenzeneacetonitrile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-cyanobenzeneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization reactions involving this versatile building block. Our goal is to provide you with the expertise and field-proven insights necessary to identify, understand, and mitigate the formation of common side products, ensuring the integrity and success of your synthetic workflows.

Part 1: General Troubleshooting & Initial Analysis

This section provides a starting point for when a reaction does not proceed as expected, resulting in low yields or a complex product mixture.

Question: My derivatization reaction with this compound has a low yield, and the TLC/LC-MS shows multiple unexpected spots. Where do I begin my investigation?

Answer: A low yield or a complex product mixture points to the formation of one or more side products. A systematic approach is crucial for efficient troubleshooting. The first step is to characterize the impurities present in your crude reaction mixture.

Initial Investigation Workflow:

  • Preliminary Analysis: Run a preliminary analysis of your crude reaction mixture using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This is the most effective initial step as it provides both retention times and mass-to-charge ratios (m/z) for the main components.

  • Mass Identification: Compare the m/z values of the impurity peaks to the molecular weight of your starting material (C₉H₅BrN₂, MW: 221.05) and your expected product. This comparison is the fastest way to hypothesize the identity of the side products.

  • Consult the FAQs: Based on the mass differences, consult the detailed Frequently Asked Questions (FAQs) in the following section to understand the likely chemical transformations that have occurred.

Below is a logical workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow cluster_1 Hypothesize Side Product Identity start Low Yield / Multiple Spots Observed crude_analysis Analyze Crude Mixture by UPLC-MS start->crude_analysis identify_masses Identify m/z of Impurities crude_analysis->identify_masses compare_mw Compare Impurity m/z to Starting Material (SM) & Product (P) identify_masses->compare_mw dehalogenation Mass = SM - 79/81 Da (Loss of Br, Gain of H) compare_mw->dehalogenation Δm/z indicates loss of Br hydrolysis Mass = SM + 17/18 Da (Gain of OH or H₂O) compare_mw->hydrolysis Δm/z indicates addition of O/H₂O dimerization Mass ≈ 2 x SM (High MW Species) compare_mw->dimerization Δm/z indicates high MW consult_faq1 Implement Prevention Strategies for Dehalogenation dehalogenation->consult_faq1 Consult FAQ 1: Dehalogenation consult_faq2 Implement Prevention Strategies for Hydrolysis hydrolysis->consult_faq2 Consult FAQ 2: Hydrolysis consult_faq3 Implement Prevention Strategies for Dimerization dimerization->consult_faq3 Consult FAQ 3: Dimerization optimize optimize consult_faq1->optimize Optimize Reaction consult_faq2->optimize consult_faq3->optimize

Caption: General troubleshooting workflow for identifying side products.

Part 2: Frequently Asked Questions (FAQs) on Specific Side Products

This section details the most common side products encountered during the derivatization of this compound, their mechanisms of formation, and strategies for their prevention.

ReactionPathways cluster_products Reaction Products SM This compound (Starting Material) Desired Desired Product (e.g., via Cross-Coupling) SM->Desired Desired Reaction (e.g., Pd Catalyst, Nu⁻) Side1 Hydrodehalogenation Product (2-cyanobenzeneacetonitrile) SM->Side1 Side Reaction 1 (e.g., Pd-H species) Side2 Hydrolysis Products (Amide / Carboxylic Acid) SM->Side2 Side Reaction 2 (H₂O, H⁺/OH⁻) Side3 Dimerization Product SM->Side3 Side Reaction 3 (Strong Base)

Caption: Common reaction pathways from this compound.

FAQ 1: The Hydrodehalogenated Impurity

Question: I've isolated a major byproduct with a mass of 142 Da, which is approximately 79-81 Da less than my starting material. What is it and how did it form?

Answer: This impurity is almost certainly 2-cyanobenzeneacetonitrile , the product of hydrodehalogenation. This side reaction involves the replacement of the bromine atom with a hydrogen atom. It is a very common side reaction in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) involving aryl bromides.[1]

  • Mechanism of Formation: In palladium-catalyzed reactions, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from trace water, alcohols, or certain bases in the reaction mixture. The Pd-H species can then undergo reductive elimination with the aryl group, leading to the undesired Ar-H byproduct.[1] Reductive dehalogenation can also be promoted by other conditions, such as catalytic hydrogenation.[2][3] The cyano group on the ring makes the starting material electron-deficient, which can increase its susceptibility to this side reaction.[1]

  • How to Confirm its Identity:

    • LC-MS: Confirm the molecular weight (142.16 g/mol ) and the loss of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units).

    • ¹H NMR: The most telling evidence is in the aromatic region. In the starting material, the proton ortho to the bromine is a doublet. In the dehalogenated product, this signal will be gone, and the aromatic splitting pattern will become more complex, consistent with a 1,2-disubstituted benzene ring.

  • How to Prevent It: The key is to disfavor the formation or reaction of the Pd-H intermediate relative to the desired productive catalytic cycle.

StrategyActionable Steps & Rationale
Optimize the Base Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Strong bases can promote the formation of Pd-H species.[1]
Change the Solvent Avoid protic or polar aprotic solvents (e.g., DMF, water) that can be a source of protons. Use non-polar, aprotic solvents like toluene or dioxane.[1]
Lower Reaction Temp. Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly reduce this side product.[1]
Choose the Right Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[1]
FAQ 2: Hydrolysis-Related Impurities

Question: My LC-MS shows impurities with m/z values corresponding to [M+18] and/or [M+17] relative to the starting material. What are these?

Answer: These masses strongly suggest hydrolysis of one of the two nitrile groups.

  • [M+18] (e.g., 239.06 Da): Corresponds to the addition of a water molecule, indicating the conversion of a nitrile (-C≡N) to a primary amide (-CONH₂).

  • [M+17] (e.g., 238.04 Da in negative ion mode): Corresponds to the conversion of a nitrile to a carboxylic acid (-COOH), which is often observed as [M-H]⁻ in ESI-MS.

Given the two nitrile groups in this compound, four potential single-hydrolysis products exist:

  • 5-Bromo-2-carbamoylbenzeneacetonitrile (hydrolysis of the ring nitrile)

  • 2-(5-Bromo-2-cyanophenyl)acetamide (hydrolysis of the side-chain nitrile)

  • 5-Bromo-2-carboxybenzeneacetonitrile (hydrolysis of the ring nitrile)

  • 2-(5-Bromo-2-cyanophenyl)acetic acid (hydrolysis of the side-chain nitrile)

  • Mechanism of Formation: Nitrile hydrolysis can be catalyzed by either acid or base and is promoted by the presence of water in the reaction mixture. Many synthetic procedures, especially those running for long times at elevated temperatures, can be susceptible to hydrolysis if reagents and solvents are not scrupulously dried.

  • How to Confirm their Identity:

    • LC-MS: High-resolution mass spectrometry can confirm the elemental composition.

    • FTIR: Look for the appearance of strong C=O stretching vibrations between 1650-1750 cm⁻¹, characteristic of amides and carboxylic acids.

    • ¹³C NMR: The carbon of a nitrile group typically appears around 115-120 ppm. Upon hydrolysis to an amide or carboxylic acid, this signal will shift downfield to ~160-180 ppm.

  • How to Prevent It:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dry glassware under vacuum or inert gas.

    • Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • pH Control: Avoid unnecessarily strong acidic or basic conditions if your desired reaction does not require them. If a base is required, consider non-nucleophilic organic bases.

    • Temperature and Time: Minimize reaction time and temperature where possible to reduce the rate of competing hydrolysis.

FAQ 3: Dimerization and Oligomerization

Question: I'm observing high molecular weight species in my mass spectrum (e.g., ~442 Da) and a baseline "smear" or broad, late-eluting peaks in my HPLC chromatogram. What could be happening?

Answer: This evidence points towards dimerization or oligomerization. The most likely cause is the deprotonation of the benzylic carbon (the -CH₂CN group), which is an "active methylene unit".[4]

  • Mechanism of Formation: The hydrogens on the carbon atom between the aromatic ring and the side-chain nitrile are acidic due to the electron-withdrawing effects of both the phenyl and nitrile groups. In the presence of a sufficiently strong base, this carbon can be deprotonated to form a carbanion. This nucleophilic carbanion can then attack another molecule of the starting material or product, leading to dimers or larger oligomers. A common reaction is a Thorpe-Ziegler type condensation or a simple Michael addition if an appropriate acceptor is present.[5]

  • How to Confirm its Identity:

    • Mass Spectrometry: High-resolution MS is essential to propose a molecular formula for the high-mass species. Look for masses corresponding to [2M], [2M-HBr], or other plausible combinations.

    • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of such products will be significantly more complex than the starting material. The disappearance of the characteristic singlet for the -CH₂CN protons and the appearance of new aliphatic signals would be a key indicator.

  • How to Prevent It:

    • Base Selection: Avoid using excessively strong bases (e.g., LDA, n-BuLi) unless specifically required for the desired transformation. If a base is needed, a weaker base or a hindered non-nucleophilic base may be preferable.

    • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of the competing dimerization pathway. Often, adding the base slowly at 0 °C or -78 °C can mitigate this issue.

    • Reaction Concentration: Running the reaction under more dilute conditions can sometimes disfavor intermolecular side reactions like dimerization.

Part 3: Key Experimental Protocols

Protocol: Impurity Profiling of a this compound Reaction Mixture via UPLC-MS/MS

This protocol provides a self-validating system for the initial characterization of unknown impurities.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex for 30 seconds to ensure complete dissolution. If solids remain, centrifuge and transfer the supernatant to a new vial.

  • UPLC-MS Conditions:

ParameterSettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µmStandard column for good separation of small organic molecules with varying polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting compounds.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minA general-purpose gradient to elute a wide range of potential impurities.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLAdjust based on sample concentration.
MS Ionization Electrospray Ionization (ESI), Positive/Negative SwitchingESI is a soft ionization technique suitable for these compounds. Switching modes captures acidic and basic species.
MS Scan Range m/z 100 - 1000Covers the expected mass range for the starting material, product, and potential dimers.
MS/MS Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense peaks to provide structural information.
  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the starting material, product, and hypothesized side products (e.g., m/z 142 for dehalogenation, m/z 239 for hydrolysis).

    • Analyze the high-resolution mass data to confirm elemental compositions.

    • Examine the MS/MS fragmentation patterns to gain structural insights into the impurities.

References

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
  • Reductions of aryl bromides in water at room temperature. National Institutes of Health (NIH). [Link]
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]
  • Impurities Analysis.
  • Benzyl cyanide. Wikipedia. [Link]
  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations.

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moisture sensitivity and handling of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Bromo-2-cyanobenzeneacetonitrile (CAS 925672-88-4). This resource is designed for researchers, chemists, and drug development professionals to ensure the successful handling, storage, and application of this versatile reagent. Here, we address common challenges, with a particular focus on mitigating issues arising from its moisture sensitivity.

Core Compound Properties & Safety Overview

This compound is a key building block in synthetic chemistry, valued for its trifunctional nature. The presence of a bromo-substituent allows for cross-coupling reactions, while the two distinct nitrile groups offer avenues for further chemical transformations.[1] However, its utility is contingent on maintaining its chemical integrity, which can be compromised by improper handling.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂[2][3][4][5]
Molecular Weight 221.05 g/mol [2][3]
Appearance White to off-white or beige powder/crystal[6][7]
Purity Typically ≥95%[4][5]
CAS Number 925672-88-4[2][3][4][5]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. May cause respiratory irritation.[8][9][10][11]
Recommended PPE Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated area or under a fume hood.[8][10][12]

Frequently Asked Questions (FAQs)

Q1: What is the correct storage temperature for this compound?

While some suppliers suggest room temperature storage, we recommend storing the compound at -20°C for long-term stability, especially after the vial has been opened.[3] The rationale is that colder temperatures slow down potential degradation pathways, including slow hydrolysis from trace atmospheric moisture that may be introduced each time the container is opened. The container must always be tightly sealed.[2][9][10][12]

Q2: How can I tell if my compound has been compromised by moisture?

Visually, you might observe a change in the material's texture, such as clumping of the powder. Chemically, the most definitive way is through analytical techniques. A proton NMR spectrum might show the appearance of new, broader peaks, potentially corresponding to the formation of an amide or carboxylic acid via hydrolysis of one or both nitrile groups. For high-purity applications, running a quick LC-MS on a small sample of the starting material before use is a good quality control step.

Q3: My vial of this compound has turned slightly yellow/beige. Is it still usable?

A slight color change to beige is not uncommon for this compound and does not necessarily indicate significant degradation.[6] However, it is a warning sign that it may have been exposed to air or light. It is crucial to perform a purity check (e.g., by melting point, TLC, or NMR) before using it in a critical reaction step. If the analytical data matches the reference, it can likely still be used.

Q4: What is the best practice for weighing and dispensing the powder?

Due to its hazardous nature and moisture sensitivity, avoid weighing the compound on an open bench.[8] Dispense it within a glove box or, at a minimum, in a fume hood with low air-flow to prevent the fine powder from becoming airborne.[2] To manage moisture, allow the container to warm to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold powder. For recurring experiments, it is best practice to create single-use aliquots in a dry, inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Moisture-Related Issues

Moisture is a primary adversary in reactions involving this compound. Both nitrile groups are susceptible to hydrolysis, which can lead to the formation of undesired byproducts, consume reagents, and complicate purification.

Problem Encountered Probable Moisture-Related Cause Troubleshooting & Prevention Protocol
Low Reaction Yield / No Reaction Hydrolysis of Nitrile Groups: Water contamination can hydrolyze the nitrile groups to amides or carboxylic acids. These byproducts will not participate in the desired reaction, effectively lowering the concentration of your starting material.1. Dry Solvents: Use freshly dried, anhydrous solvents. Purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere. 2. Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). 3. Reagent Purity: Ensure all other reagents are anhydrous. Some bases (e.g., powdered K₂CO₃) can be hygroscopic; dry them in an oven before use.
Complex Mixture of Byproducts in NMR/LC-MS Partial Hydrolysis & Side Reactions: The presence of water can lead to a mixture of mono- and di-hydrolyzed species. In base-catalyzed reactions, water can also affect the base's strength and solubility, potentially promoting unwanted side reactions at the benzylic position.1. Pre-Reaction QC: Before starting, dissolve a small amount of your this compound in a deuterated anhydrous solvent (e.g., DMSO-d₆) and take a quick ¹H NMR to confirm its purity. 2. Rigorous Glassware Prep: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
Inconsistent Results Between Batches Variable Water Content: The most likely cause of batch-to-batch inconsistency is a difference in the amount of moisture introduced during setup. This can happen if one reaction was set up on a humid day, or if the starting material vial was handled differently.1. Standardize Handling Protocol: Implement a strict, standardized protocol for handling the compound, as outlined in the workflow diagram below. 2. Aliquoting: Upon receiving a new bottle, immediately aliquot it into smaller, single-use vials inside a glovebox. This minimizes the number of times the main stock is exposed to the atmosphere.

Experimental Protocols & Workflows

Protocol 1: Aliquoting a New Bottle of this compound
  • Place the sealed manufacturer's bottle, along with several small, tared glass vials with screw caps, into a glovebox antechamber.

  • Purge the antechamber according to the glovebox protocol.

  • Bring all items into the main glovebox chamber.

  • Allow the bottle to sit inside the glovebox for at least 30 minutes to ensure its exterior is free of atmospheric moisture.

  • Carefully open the main bottle.

  • Using a clean, dry spatula, dispense the desired amount of powder into each small vial.

  • Securely cap each vial.

  • For added protection, wrap the cap threads of each vial with paraffin film.

  • Store the aliquots at -20°C.

Workflow for Handling and Reaction Setup

The following diagram outlines the critical decision points and steps for handling this compound to prevent moisture contamination.

G cluster_prep Preparation Phase cluster_exp Experiment Phase start Receive New Bottle check_seal Is Manufacturer's Seal Intact? start->check_seal quarantine Quarantine & Contact Supplier check_seal->quarantine No aliquot Aliquot in Glovebox (Protocol 1) check_seal->aliquot Yes storage Store Aliquots at -20°C aliquot->storage get_aliquot Retrieve Aliquot from -20°C Storage storage->get_aliquot warm_up Warm to Room Temp BEFORE Opening get_aliquot->warm_up dispense Dispense in Glovebox or under Inert Gas warm_up->dispense reaction_setup Add to Reaction Vessel (Oven-Dried Glassware, Anhydrous Solvents) dispense->reaction_setup

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Bromo-2-cyanobenzeneacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data to aid in method selection and implementation.

Introduction to this compound

This compound (CAS No. 925672-88-4) is a substituted aromatic nitrile with the molecular formula C₉H₅BrN₂ and a molecular weight of 221.05 g/mol .[1] Its structure, featuring a brominated phenyl ring with two nitrile groups, dictates the analytical strategies for its characterization. The presence of the aromatic ring and the polar nitrile groups makes it amenable to a range of analytical techniques.

Core Analytical Techniques: A Comparative Overview

The characterization of this compound typically relies on a suite of orthogonal analytical methods to provide a comprehensive profile of the molecule. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages and provides complementary information.

A logical workflow for the comprehensive analysis of this compound is depicted below.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Techniques Purity & Quantification Purity & Quantification HPLC HPLC Purity & Quantification->HPLC Purity, Concentration GC-MS GC-MS Purity & Quantification->GC-MS Volatile Impurities Structural Elucidation Structural Elucidation Structural Elucidation->GC-MS Molecular Weight, Fragmentation NMR NMR Structural Elucidation->NMR Connectivity, Structure FTIR FTIR Structural Elucidation->FTIR Functional Groups

Caption: Workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying its concentration in various matrices.[2] A reversed-phase method is typically the most effective approach for this moderately polar compound.[3][4]

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: Purity Determination by RP-HPLC

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate silanol groups on the stationary phase and improve peak symmetry.[3]
Gradient 50-90% B over 10 min, hold at 90% B for 2 min, return to 50% B and equilibrate for 3 minA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the compound results in strong UV absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in AcetonitrileAcetonitrile is a suitable solvent that is compatible with the mobile phase.

Data Interpretation: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the molecular weight of the target compound.[2]

Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.

Experimental Protocol: GC-MS Analysis

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for the separation of a wide range of organic compounds.
Carrier Gas Helium, 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minA temperature gradient allows for the separation of compounds with different boiling points.[2]
Ionization Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range 50-300 m/zCovers the expected molecular ion and fragment ions of the target compound and potential impurities.

Data Interpretation: The retention time in the gas chromatogram provides information about the volatility of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. For this compound, the presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Expected ¹H and ¹³C NMR Spectral Features:

Based on the analysis of similar brominated aromatic compounds, the following spectral features can be anticipated.[6]

  • ¹H NMR: The aromatic region will show signals corresponding to the protons on the phenyl ring. The chemical shifts and coupling patterns will be indicative of their relative positions. The methylene protons of the acetonitrile group will appear as a singlet.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of aromatic, nitrile, and methylene carbons.

NMR_Structure cluster_0 This compound cluster_1 Expected 1H NMR Signals cluster_2 Expected 13C NMR Signals C1 C1-Br C_Br Aromatic C C1->C_Br C2 C2-CN C_CN_ring Aromatic C C2->C_CN_ring CN_ring Nitrile C C2->CN_ring C3 C3-H H3 Aromatic Proton C3->H3 C_H_aromatic Aromatic C C3->C_H_aromatic C4 C4-CH2CN CH2 Methylene Protons C4->CH2 C_CH2CN Aromatic C C4->C_CH2CN CH2_carbon Methylene C C4->CH2_carbon CN_acetonitrile Nitrile C C4->CN_acetonitrile C5 C5-H H5 Aromatic Proton C5->H5 C5->C_H_aromatic C6 C6-H H6 Aromatic Proton C6->H6 C6->C_H_aromatic

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A Comparative Guide to Purity Assessment of 5-Bromo-2-cyanobenzeneacetonitrile: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromo-2-cyanobenzeneacetonitrile is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a bromine atom, a nitrile group, and a cyanomethyl group on a benzene ring, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is of paramount importance, as impurities can carry through the synthetic route, potentially impacting the yield, safety, and efficacy of the final drug product.[1] Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceutical products, making robust analytical methods for purity assessment essential.[2]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound. We will delve into the principles of each technique, provide a detailed experimental protocol for GC-MS analysis, and present a data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Deep Dive: GC-MS for the Purity Assessment of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is a cornerstone method for the analysis of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound.

The Principle of GC-MS

In GC-MS, a sample is first vaporized and injected into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The separation of the sample's components is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase.[3] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by a high-energy beam of electrons (Electron Ionization - EI), which causes them to fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer, most commonly a quadrupole, based on their mass-to-charge ratio (m/z). The detector then records the abundance of each fragment.[3] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its confident identification.

Why GC-MS is a Strong Candidate for This Molecule

  • Volatility: this compound has a molecular weight of 221.05 g/mol and is expected to have sufficient volatility and thermal stability for GC analysis.

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, capable of detecting trace-level impurities.[4] The mass spectrometer provides a high degree of selectivity, allowing for the identification of impurities even if they co-elute with the main component or other impurities.

  • Definitive Identification: The fragmentation pattern generated by mass spectrometry provides structural information that can be used to definitively identify known and unknown impurities by comparing them to spectral libraries or through interpretation.[5]

Experimental Workflow and Protocol for GC-MS Analysis

The following is a detailed protocol for the purity assessment of this compound using GC-MS. This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep1 Weigh ~10 mg of This compound prep2 Dissolve in 10 mL of high-purity Acetone prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Transfer to a 2 mL autosampler vial prep3->prep4 analysis1 Inject 1 µL of sample into the GC inlet prep4->analysis1 analysis2 Separation on a capillary column analysis1->analysis2 analysis3 Elution into the MS detector analysis2->analysis3 analysis4 Ionization and fragmentation (EI) analysis3->analysis4 analysis5 Mass analysis (Quadrupole) analysis4->analysis5 data1 Acquire Total Ion Chromatogram (TIC) analysis5->data1 data2 Integrate all peaks data1->data2 data3 Identify main peak and impurities via mass spectra data2->data3 data4 Calculate purity by area percent normalization data3->data4 data5 Generate final report data4->data5

Caption: A schematic of the GC-MS workflow for purity analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in high-purity acetone and dilute to the mark. Acetone is a common solvent for GC analysis of such compounds.[6]

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer an aliquot of the solution into a 2 mL autosampler vial with a septum cap.

  • Instrumentation and Parameters:

    • The analysis is performed on a gas chromatograph coupled to a mass spectrometer.[7] The following parameters are a robust starting point:

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA widely used and reliable GC system.
MS System Agilent 5977A or equivalentA standard quadrupole mass spectrometer.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A common, non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Inlet Split mode (50:1), 250 °CSplit injection prevents column overloading with the main component, and 250 °C ensures complete vaporization.
Injection Volume 1 µLA standard injection volume for this concentration.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThis temperature program allows for the separation of potential early-eluting impurities from the main peak and ensures that any late-eluting, less volatile impurities are eluted.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zThis range will cover the molecular ion of the main compound and potential lower molecular weight impurities.
  • Data Acquisition and Analysis:

    • Acquire the data in full scan mode to obtain the mass spectrum of all eluting peaks.

    • The resulting chromatogram is the Total Ion Chromatogram (TIC), which plots the total ion intensity versus retention time.

    • Integrate all peaks in the chromatogram with a signal-to-noise ratio greater than 3.

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound.

    • Identify any impurity peaks by comparing their mass spectra to a commercial library (e.g., NIST) or by interpreting the fragmentation patterns.

    • Calculate the purity of the main component using the area percent normalization method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness of the Protocol: This protocol is self-validating through the use of mass spectral identification. Each peak is not just a retention time but is also characterized by its unique mass spectrum, significantly reducing the chance of misidentification. For regulatory submissions, a full method validation according to ICH Q2(R1) guidelines would be required, including specificity, linearity, accuracy, precision, and robustness.[8][9]

Comparative Analysis: Alternative Methodologies

While GC-MS is a powerful tool, other techniques offer different advantages and may be more suitable depending on the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC/UPLC-UV)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For a compound like this compound, a reverse-phase HPLC method would be typical, using a C18 column and a mobile phase of acetonitrile and water.[10]

  • Advantages:

    • Broad Applicability: HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. This is particularly useful for identifying potential degradation products or non-volatile starting materials that would not be amenable to GC.

    • Robust Quantification: With UV detection, HPLC provides excellent quantitative precision and accuracy when using a reference standard.

  • Limitations:

    • Impurity Identification: A standard UV detector provides no structural information. Co-eluting peaks can be difficult to resolve, and unknown impurities cannot be identified without coupling the HPLC to a mass spectrometer (LC-MS).

    • Chromophore Requirement: The compound must have a UV chromophore for detection, which is the case for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.[11] For purity assessment, ¹H NMR is most commonly used.

  • Advantages:

    • Structural Elucidation: NMR provides unparalleled structural information, making it the gold standard for identifying and characterizing unknown impurities, provided they are present at a sufficient concentration.

    • Quantitative NMR (qNMR): NMR is an inherently quantitative technique where the signal integral is directly proportional to the number of nuclei.[12] With the use of an internal standard of known purity, qNMR can provide a very accurate purity value without the need for a reference standard of the analyte itself.[13]

  • Limitations:

    • Lower Sensitivity: NMR is significantly less sensitive than GC-MS or HPLC, making it difficult to detect impurities present at levels below 0.1%.

    • Complex Spectra: For complex mixtures, the NMR spectrum can be crowded with overlapping signals, making interpretation and quantification challenging.

Diagram of Method Selection Logic

Method_Selection start Purity Assessment of this compound q1 Need to identify and quantify volatile/semi-volatile impurities? start->q1 q2 Are non-volatile or thermally labile impurities a concern? q1->q2 No gcms Primary Method: GC-MS q1->gcms Yes q3 Need absolute quantification without a reference standard or structural confirmation of impurities? q2->q3 No hplc Complementary Method: HPLC-UV q2->hplc Yes nmr Confirmatory Method: NMR q3->nmr Yes

Caption: A decision tree for selecting an analytical method.

Performance Head-to-Head: A Data-Driven Comparison

To provide a clear comparison, the following table summarizes the key performance attributes of each technique for the analysis of this compound. The values presented are typical and can vary based on the specific instrumentation and experimental conditions.

Performance Metric GC-MS HPLC-UV NMR Spectroscopy
Selectivity/Specificity Very High (Chromatographic + Mass Spec)Moderate (Chromatographic only)High (Chemical shift resolution)
Sensitivity (Typical LOQ) ~1-10 ppm (0.0001-0.001%)~50-100 ppm (0.005-0.01%)~1000 ppm (0.1%)
Analysis Time per Sample ~20-30 minutes~15-25 minutes~5-15 minutes
Quantification Accuracy Good (Area %); Excellent with standardExcellent (with reference standard)Excellent (qNMR with internal std)
Impurity Identification Excellent (MS fragmentation)Poor (requires LC-MS)Excellent (structural information)
Sample Throughput ModerateHighModerate
Cost & Complexity HighModerateVery High

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

For the routine purity assessment of this compound, GC-MS stands out as an excellent choice, offering a superb balance of sensitivity, selectivity, and impurity identification capabilities for volatile and semi-volatile compounds.[4][14] Its ability to provide a "fingerprint" mass spectrum for each peak makes it a highly reliable method for quality control environments.

However, no single technique is infallible. A comprehensive purity assessment strategy should leverage the strengths of multiple methods. HPLC-UV is an indispensable tool for quantifying the main component against a reference standard and for detecting non-volatile or thermally sensitive impurities that are invisible to GC.[2] NMR spectroscopy , particularly qNMR, serves as a powerful, orthogonal technique for absolute purity determination and is unparalleled for the structural elucidation of unknown impurities present at higher concentrations.[11][12]

In a drug development setting, GC-MS would be ideal for screening for process-related impurities and residual solvents. HPLC would be the workhorse for routine purity testing and stability studies. NMR would be employed for the definitive structural confirmation of the main component and for characterizing any significant unknown impurities that are detected by the other techniques. By integrating these methods, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.

References

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  • Raja et al. (2020). IJPSR, 2020; Vol. 11(10): 5017-5026.
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  • Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity.
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  • Journal of Gems & Gemmology. (2019). Gas chromatography-mass spectrometer (GC-MS) analysis for the chemical compostion of blue amber.
  • PubMed. (n.d.). Assessment of sampling strategies for gas chromatography-mass spectrometry (GC-MS) based metabolomics of cyanobacteria.
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Sources

A Comparative Guide to HPLC Method Development for 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantitative analysis of 5-Bromo-2-cyanobenzeneacetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction to this compound and its Analytical Importance

This compound is a substituted aromatic nitrile with the molecular formula C₉H₅BrN₂ and a molecular weight of 221.05 g/mol .[1][2][3][4] Its structure, featuring a benzonitrile core with bromo and cyanomethyl substituents, makes it a valuable building block in medicinal chemistry and pharmaceutical research. Accurate and precise quantification of this compound is paramount for ensuring the quality and consistency of starting materials, monitoring reaction progress, and assessing the purity of final products.

The presence of the benzonitrile chromophore suggests that the molecule will be UV active, making HPLC with UV detection a suitable analytical technique.[2] Given its moderate polarity, reversed-phase HPLC is the logical starting point for method development.[2]

The Method Development Workflow: A Logic-Driven Approach

Effective HPLC method development is a systematic process aimed at achieving a specific separation goal. The primary objective is to obtain a method that is specific, accurate, precise, and robust. The workflow for developing a method for this compound is outlined below.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Method Development (Method A) - Column: C18 - Mobile Phase: Acetonitrile/Water A->B informs starting conditions C Method Optimization (Systematic Screening) B->C provides baseline E Comparative Evaluation (Performance Metrics) B->E D Alternative Method (Method B) - Column: Phenyl-Hexyl - Mobile Phase: Methanol/Water C->D explores selectivity D->E data for comparison G Final Optimized Method E->G determines best method F Method Validation (ICH Guidelines) G->F ensures reliability

Caption: A systematic workflow for HPLC method development.

Experimental Design: A Comparative Study

This guide will compare two distinct reversed-phase HPLC methods for the analysis of this compound. The initial method (Method A) will utilize a traditional C18 column with an acetonitrile-based mobile phase. The alternative method (Method B) will explore a Phenyl-Hexyl column with a methanol-based mobile phase to investigate alternative selectivity.

Physicochemical Properties and Initial Chromatographic Considerations
  • Structure: this compound possesses an aromatic ring, making it suitable for analysis on stationary phases that offer π-π interactions.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile.[5]

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Columns:

    • Method A: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Method B: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. This compound reference standard.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.

Method A: The Traditional C18 and Acetonitrile Approach

The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability. Acetonitrile is often the preferred organic modifier due to its low viscosity, lower UV cutoff, and strong elution strength for many compounds.[6][7]

Experimental Protocol for Method A
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Rationale for Experimental Choices
  • C18 Column: Provides a strong hydrophobic interaction with the analyte, which is a good starting point for retaining a moderately polar compound.

  • Acetonitrile: Its high elution strength is expected to provide a reasonable retention time and good peak shape.[7]

  • Gradient Elution: An initial gradient is employed to determine the optimal elution conditions and to ensure that any potential impurities with different polarities are eluted and observed.

Method B: Exploring Alternative Selectivity with Phenyl-Hexyl and Methanol

While C18 columns are excellent for general-purpose separations, Phenyl-Hexyl columns offer a different selectivity, particularly for aromatic compounds. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, leading to different retention and selectivity compared to the purely hydrophobic interactions of a C18 phase.[4][8][9]

Methanol, as a protic solvent, can also offer different selectivity compared to the aprotic acetonitrile.[10][11] It can engage in hydrogen bonding interactions, which can influence the retention of certain analytes.

Experimental Protocol for Method B
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 60% B to 100% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Rationale for Experimental Choices
  • Phenyl-Hexyl Column: Chosen to exploit potential π-π interactions with the benzonitrile ring of the analyte, which may offer better resolution from closely related impurities.[4]

  • Methanol: Used as an alternative organic modifier to investigate changes in selectivity due to its different solvent properties compared to acetonitrile.[10]

  • Gradient Elution: A slightly different gradient is proposed to account for the generally lower elution strength of methanol compared to acetonitrile.[6]

Comparative Performance Evaluation

The performance of Method A and Method B will be evaluated based on key chromatographic parameters. The goal is to identify the method that provides the best combination of retention, resolution, peak shape, and sensitivity.

Performance MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Ideal Value
Retention Time (min) Hypothetical DataHypothetical Data2 - 10
Tailing Factor Hypothetical DataHypothetical Data0.8 - 1.5
Theoretical Plates Hypothetical DataHypothetical Data> 2000
Resolution (from nearest impurity) Hypothetical DataHypothetical Data> 2.0

Hypothetical data would be generated from experimental runs.

Method Validation: Ensuring Trustworthiness and Reliability

Once the optimal method is selected based on the comparative data, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be > 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

This guide has outlined a systematic and comparative approach to developing a robust HPLC method for the analysis of this compound. By comparing a traditional C18/acetonitrile method with a Phenyl-Hexyl/methanol approach, researchers can make an informed decision based on experimental data. The Phenyl-Hexyl column, with its potential for π-π interactions, may offer superior selectivity for this aromatic analyte and its related impurities. The final method selection should be based on a thorough evaluation of the chromatographic performance metrics and followed by a comprehensive validation according to ICH guidelines. This ensures the generation of reliable and accurate data for this important pharmaceutical building block.

References

  • United States Pharmacopeia (USP).
  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • Waters Corporation. HPLC Method Development for Pharmaceutical Analyses. [Link]
  • Agilent Technologies.
  • AMSbiopharma.
  • Pharmaguideline.
  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]
  • ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API)
  • CP Lab Safety. This compound, min 95%, 100 mg. [Link]
  • ChemUniverse. This compound [P80583]. [Link]

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A Comparative Guide to the Structural Validation of 5-Bromo-2-cyanobenzeneacetonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel synthesized compounds is paramount. This guide provides an in-depth technical comparison of the structural validation of heterocyclic products derived from 5-Bromo-2-cyanobenzeneacetonitrile. As a versatile starting material, its reaction products, particularly cinnoline derivatives, present unique characterization challenges and opportunities. This document, intended for researchers, scientists, and drug development professionals, will explore the nuances of their structural validation, contrasting them with their non-brominated analogs and underscoring the importance of a multi-technique approach to ensure scientific integrity.

The Strategic Importance of the Bromine Substituent

The presence of a bromine atom at the 5-position of the 2-cyanobenzeneacetonitrile scaffold significantly influences the electronic properties and reactivity of the molecule. This halogen substituent can direct the regioselectivity of cyclization reactions and provides a valuable spectroscopic handle for structural confirmation. Its isotopic pattern in mass spectrometry and its influence on the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy are critical data points in the validation process.

Comparative Analysis: Brominated vs. Non-Brominated Cinnoline Scaffolds

A common and synthetically valuable transformation of 2-cyanobenzeneacetonitrile derivatives is their conversion into 3-aminocinnoline-4-carbonitriles. This is often achieved through a diazotization of an aniline followed by a coupling with the active methylene group of the benzeneacetonitrile, and subsequent intramolecular cyclization. Here, we compare the structural validation of 3-amino-7-bromo-4-cyanocinnoline , a product derived from this compound, with its non-brominated counterpart, 3-amino-4-cyanocinnoline .

Table 1: Comparative Spectroscopic Data
Spectroscopic Technique3-amino-7-bromo-4-cyanocinnoline3-amino-4-cyanocinnoline (Reference)Key Differences and Rationale
Mass Spectrometry (MS) Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity (M+ and M+2).Single molecular ion peak (M+).The presence of the bromine atom is unequivocally confirmed by its distinct isotopic signature.
¹H NMR Spectroscopy Aromatic protons will show specific splitting patterns and chemical shifts influenced by the bromine substituent. Protons ortho and para to the bromine will be deshielded.Aromatic proton signals will have different chemical shifts and coupling constants due to the absence of the bromine's electronic and steric effects.The bromine atom's electron-withdrawing nature and steric bulk alter the electronic environment of the aromatic ring, leading to predictable changes in proton chemical shifts.
¹³C NMR Spectroscopy The carbon atom attached to the bromine will show a characteristic chemical shift in the range of 110-125 ppm. Other aromatic carbon signals will also be shifted compared to the non-brominated analog.The corresponding carbon atom will resonate at a different field, typically more upfield.The direct attachment of the electronegative bromine atom causes a significant downfield shift for the ipso-carbon.
Infrared (IR) Spectroscopy C-Br stretching vibration will be observed in the fingerprint region (typically 500-650 cm⁻¹).Absence of a C-Br stretching band.This provides complementary evidence for the presence of the bromine substituent.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a robust, self-validating workflow for the synthesis and structural confirmation of 3-amino-7-bromo-4-cyanocinnoline. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Workflow for Synthesis and Structural Validation

Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start This compound coupling Coupling & Cyclization start->coupling diazotization Diazotization of Aniline diazotization->coupling product Crude 3-amino-7-bromo-4-cyanocinnoline coupling->product ms Mass Spectrometry (MS) product->ms Confirm MW & Isotopic Pattern nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Determine Connectivity & Substitution ir IR Spectroscopy product->ir Identify Functional Groups xray X-ray Crystallography (optional) product->xray Unambiguous 3D Structure final_product Validated Structure ms->final_product nmr->final_product ir->final_product xray->final_product

Caption: A self-validating workflow for the synthesis and structural elucidation of 3-amino-7-bromo-4-cyanocinnoline.

Detailed Experimental Protocol: Synthesis of 3-amino-7-bromo-4-cyanocinnoline

This protocol is based on established methods for the synthesis of cinnoline derivatives from 2-cyanophenylacetonitriles.

Materials:

  • This compound

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Ethanol

  • Diethyl Ether

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.

    • Stir the resulting solution for 15-20 minutes at 0-5°C.

  • Coupling and Cyclization:

    • In a separate flask, dissolve this compound in ethanol.

    • To this solution, add a solution of sodium acetate in water. This creates a basic environment to deprotonate the active methylene group of the benzeneacetonitrile, making it nucleophilic.

    • Cool this mixture to 0-5°C and slowly add the previously prepared cold diazonium salt solution with vigorous stirring. The nucleophilic carbon will attack the diazonium salt.

    • Allow the reaction mixture to stir at 0-5°C for 2-3 hours. The intramolecular cyclization to form the cinnoline ring occurs during this step.

    • The precipitated solid product is then collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure 3-amino-7-bromo-4-cyanocinnoline.

Protocol for Spectroscopic Analysis

A logical and sequential approach to spectroscopic analysis ensures a comprehensive and self-validating structural determination.

Spectroscopy cluster_analysis Spectroscopic Analysis Sequence start Purified Product ms 1. Mass Spectrometry start->ms Molecular Weight & Formula ir 2. IR Spectroscopy ms->ir Functional Groups nmr_1h 3. ¹H NMR ir->nmr_1h Proton Environment nmr_13c 4. ¹³C NMR nmr_1h->nmr_13c Carbon Skeleton nmr_2d 5. 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d Connectivity conclusion Structural Confirmation nmr_2d->conclusion

Caption: Recommended sequence for spectroscopic analysis to ensure robust structural validation.

1. Mass Spectrometry (MS):

  • Rationale: To confirm the molecular weight and elemental composition. The presence of bromine is definitively confirmed by the characteristic M+ and M+2 isotopic pattern with roughly equal intensities.

  • Procedure: Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

2. Infrared (IR) Spectroscopy:

  • Rationale: To identify key functional groups.

  • Procedure: Record the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Look for characteristic absorption bands for the amino group (N-H stretching around 3300-3500 cm⁻¹), the nitrile group (C≡N stretching around 2220-2260 cm⁻¹), and the C-Br bond (in the fingerprint region).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: To elucidate the precise connectivity of atoms and the substitution pattern on the aromatic ring.

  • Procedure:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts and coupling constants of the aromatic protons will provide information about their relative positions and the influence of the bromine and other substituents.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. The number of signals will indicate the number of unique carbon atoms. The chemical shift of the carbon attached to the bromine will be a key diagnostic peak.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall structure. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, which is essential for piecing together the molecular framework.

Conclusion

The structural validation of reaction products from this compound requires a meticulous and integrated analytical approach. By leveraging the unique spectroscopic properties imparted by the bromine substituent and employing a self-validating workflow that combines synthesis with a logical sequence of spectroscopic analyses, researchers can ensure the unambiguous determination of their target structures. This guide provides a framework for such an approach, emphasizing the importance of understanding the underlying principles of each technique to achieve scientific rigor in drug discovery and materials science.

References

  • Synthesis and characterization of some new cinnoline derivatives for its biological interest.Journal of Saudi Chemical Society, 2016.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.ACS Omega, 2023.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.Journal of Pharmaceutical Research International, 2022. (Reviews various synthetic routes to cinnolines).
  • Reactions of Diazonium Salts.Chemistry LibreTexts, 2023. [Link] (Explains the fundamental reactions of diazonium salts used in the synthesis).
  • Synthesis, characterization and biological activities of substituted cinnoline sulphonamides.African Health Sciences, 2009.

A Comparative Guide to Synthetic Alternatives for 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-cyanobenzeneacetonitrile

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to synthetic efficiency and molecular diversity. This compound has emerged as a particularly valuable reagent due to its trifunctional nature. It possesses:

  • An aryl bromide , primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents.

  • An ortho-cyano group , which electronically influences the aromatic ring and serves as a handle for constructing heterocycles like quinazolines or for conversion into other functional groups.

  • An active methylene group (part of the acetonitrile moiety), readily deprotonated to form a nucleophilic carbanion for C-C bond formation via alkylation, acylation, or condensation reactions.[1]

This unique combination allows for sequential, regioselective modifications, making it a powerful scaffold for building complex molecular architectures. However, reliance on a single building block can limit synthetic flexibility. Factors such as commercial availability, cost, specific reactivity requirements, or the need for different electronic or steric properties often necessitate the exploration of alternatives.

This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into their relative performance, supported by experimental data and protocols, to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.

Chapter 1: The Benchmark - Understanding this compound

Before exploring alternatives, it is crucial to establish a baseline understanding of the title compound's reactivity. The key feature is the acidity of the methylene protons, which are activated by the adjacent nitrile group. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a resonance-stabilized anion, a potent nucleophile for subsequent reactions.

Representative Protocol: Alkylation of this compound

This protocol demonstrates a typical application involving the active methylene group.

Objective: To synthesize 2-(5-bromo-2-cyanophenyl)butyronitrile.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Ethyl bromide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) in portions at 0 °C (ice bath).

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the suspension. Stir for 30 minutes at 0 °C until hydrogen evolution ceases, indicating complete formation of the anion.

  • Add ethyl bromide (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This seemingly straightforward reaction highlights the reagent's utility. The next sections will explore how modifying this core structure can offer strategic advantages.

Chapter 2: Structurally Related Alternatives

The most direct alternatives involve modifications to the halogen or the substitution pattern on the benzene ring. These changes can fine-tune reactivity, solubility, and other physicochemical properties.

Halogen Modification: Tailoring Reactivity in Cross-Coupling

Replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine) provides a predictable way to modulate the C-X bond's reactivity in cross-coupling reactions.

  • 5-Iodo-2-cyanobenzeneacetonitrile: The C-I bond is significantly weaker than the C-Br bond, making this analogue far more reactive in oxidative addition to a Pd(0) catalyst. This allows for milder reaction conditions (lower temperatures, shorter reaction times) and can be crucial for sensitive substrates.

  • 5-Chloro-2-cyanobenzeneacetonitrile: The C-Cl bond is stronger, making this reagent less reactive than its bromo counterpart. While historically challenging, modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Fu ligands) can effectively activate aryl chlorides, making this a viable, often cheaper, alternative.

  • 2-Cyano-5-fluorobenzyl cyanide: The C-F bond is generally inert to standard cross-coupling conditions.[2] However, the high electronegativity of fluorine significantly increases the acidity of the methylene protons, potentially allowing for the use of weaker bases for deprotonation. Its primary utility lies in applications where the fluorine atom is desired in the final product for its metabolic stability or binding properties.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ReagentTypical Catalyst SystemRelative ReactivityKey Advantage
5-Iodo -2-cyanobenzeneacetonitrilePd(PPh₃)₄, K₂CO₃+++ (Highest)Mild conditions, rapid reaction
5-Bromo -2-cyanobenzeneacetonitrilePd(dppf)Cl₂, Na₂CO₃++ (Benchmark)Good balance of reactivity and stability
5-Chloro -2-cyanobenzeneacetonitrilePd₂(dba)₃, SPhos, K₃PO₄+ (Lowest)Lower cost, requires advanced catalysts
2-Cyano-5-fluoro benzyl cyanideNot suitable for cross-couplingN/AIncreased CH₂ acidity; F is retained
Isomeric Alternatives

Positional isomers, such as 4-Bromo-2-cyanobenzeneacetonitrile , offer a different spatial arrangement of functional groups. This can be critical for avoiding steric clashes in subsequent reactions or for achieving a specific substitution pattern required for biological activity. The underlying reactivity of the functional groups remains similar, but their geometric placement is the key variable.

Chapter 3: Alternatives with Modified Activating Groups

The acetonitrile moiety is not the only group capable of activating the benzylic position. Esters and ketones provide alternative handles with distinct synthetic outcomes.

(5-Bromo-2-cyanophenyl)acetic Acid Esters
  • Example: Ethyl (5-bromo-2-cyanophenyl)acetate

  • Reactivity: The ester group is a weaker activating group than the nitrile. Therefore, deprotonation of the α-carbon typically requires stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (-78 °C).

  • Synthetic Advantage: The primary advantage is that the ester can be easily hydrolyzed to a carboxylic acid, which opens up a vast range of subsequent transformations, including amide bond formation. This provides a pathway to different chemical space compared to the nitrile group.

1-(5-Bromo-2-cyanophenyl)ethan-1-one and Analogues
  • Example: 2-(5-Bromo-2-cyanophenyl)-2-oxoacetonitrile

  • Reactivity: The ketone is a strong activating group, making the α-protons significantly more acidic than in the corresponding acetonitrile. This allows for the use of milder bases like sodium ethoxide or even potassium carbonate in some cases.

  • Synthetic Advantage: Ketones are versatile functional groups that can undergo reactions such as Wittig olefination, reductive amination, and aldol condensations, providing a different set of synthetic possibilities.

Chapter 4: Heterocyclic Analogues: The Pyridine Scaffold

In drug discovery, replacing a benzene ring with a bioisosteric heterocycle like pyridine is a common strategy to modulate properties such as solubility, metabolic stability, and receptor binding.

  • Key Analogue: (5-Bromo-2-cyanopyridin-3-yl)acetonitrile

  • Synthesis of Precursor: The key starting material, 5-bromo-2-cyanopyridine (also known as 5-bromopicolinonitrile), can be synthesized from 2,5-dibromopyridine via cyanation using CuCN.[3] Another route involves the dehydration of 5-bromopicolinamide using a dehydrating agent like phosphorus oxychloride.[4]

Protocol 2: Synthesis of 5-Bromopicolinonitrile

Objective: To synthesize the key pyridine-based precursor.

Reference: Based on the procedure described by Benchchem.[3]

Materials:

  • 2,5-dibromopyridine (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine 2,5-dibromopyridine (1.0 eq) and CuCN (1.0 eq) in DMF.

  • Heat the mixture to reflux (approx. 120-130 °C) for 12 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Extract the resulting solid/suspension with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (SiO₂, hexanes/EtOAc) to yield 5-bromopicolinonitrile.[3]

This precursor can then be converted to the desired acetonitrile derivative through established methods, providing a valuable alternative for exploring structure-activity relationships.

Visualizations: Workflows and Decision Making

G

DecisionTree

Conclusion and Summary

The choice of a reagent is a critical decision in the design of any synthetic route. While this compound is a robust and versatile building block, its alternatives offer a powerful toolkit for overcoming specific synthetic challenges and expanding molecular diversity.

Table 2: Summary of Alternatives and Key Features

Alternative CategoryExample ReagentPrimary AdvantageKey Consideration
Halogen Modified 5-Iodo-2-cyanobenzeneacetonitrileEnhanced reactivity in cross-couplingHigher cost and lower stability
Activating Group Ethyl (5-bromo-2-cyanophenyl)acetateProvides synthetic access to carboxylic acidsRequires stronger bases for deprotonation
Heterocyclic Analogue (5-Bromo-2-cyanopyridin-3-yl)acetonitrileModulates physicochemical properties for drug discoveryRequires synthesis of the heterocyclic core
Isomeric 4-Bromo-2-cyanobenzeneacetonitrileDifferent spatial orientation of functional groupsReactivity is similar, but sterics differ

By understanding the nuanced differences in reactivity and the unique synthetic opportunities presented by each alternative, researchers can design more efficient, flexible, and innovative routes to their target molecules. This guide serves as a foundational resource for making those strategic decisions, ultimately accelerating the pace of discovery in chemical and pharmaceutical development.

References

  • Patel, R., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Coll. Vol. 6, p.199 (1988); Vol. 57, p.26 (1977).
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17.
  • Human Metabolome Database. (2012). Benzeneacetonitrile (HMDB0034171).
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Coll. Vol. 6, p.915 (1988); Vol. 53, p.98 (1973).
  • ChemUniverse. (n.d.). This compound.
  • Google Patents. (n.d.). CN101970397B - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChem. (n.d.). Bromobenzyl Cyanide.
  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • Pazdera, P., et al. (2011). Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate. ChemInform.
  • LookChem. (n.d.). Quality Manufacturer Supply High Purity 99% 2-cyano-5-bromopyridine 97483-77-7 with Reasonable Price.

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A Senior Application Scientist's Guide to the Structural Validation of Novel 5-Bromo-2-cyanobenzeneacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints, and for derivatives of 5-Bromo-2-cyanobenzeneacetonitrile, a scaffold of increasing interest, this is no exception. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural validation of these novel derivatives, moving beyond a simple listing of techniques to explain the "why" behind the "how."

The Imperative of Unambiguous Structural Validation

Before delving into the analytical techniques, it is crucial to understand why a multi-faceted approach to structural validation is non-negotiable in a professional drug development setting. A seemingly minor misinterpretation of a molecule's structure can lead to the misattribution of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of a promising drug candidate. For regulatory bodies, an irrefutably confirmed molecular structure is a fundamental requirement.

This guide will walk you through a hierarchical approach to structural validation, starting with primary, high-information content techniques and supplementing them with secondary and tertiary methods for complete and unequivocal characterization.

Primary Validation Techniques: The Pillars of Structural Elucidation

The primary techniques provide the foundational data for determining the core structure, connectivity, and elemental composition of a novel derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the entire molecular framework.

The choice of NMR experiments is dictated by the specific questions we need to answer about our novel this compound derivative. A standard suite of experiments for a novel derivative would include:

  • ¹H NMR: To identify the number and type of protons and their neighboring environments.

  • ¹³C NMR: To determine the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing the definitive bonding framework.[1]

Let's consider a hypothetical novel derivative: 5-Bromo-2-cyano-α-methylbenzeneacetonitrile (Derivative A) .

Technique Hypothetical Data for Derivative A Interpretation
¹H NMR δ 7.8 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 4.5 (q, 1H), 1.8 (d, 3H)The three distinct aromatic proton signals are consistent with a trisubstituted benzene ring. The quartet and doublet signals indicate a CH-CH₃ moiety.
¹³C NMR δ 140, 135, 132, 130, 128, 118, 116, 55, 20The presence of eight distinct carbon signals aligns with the proposed structure. The signals around 116-118 ppm are characteristic of nitrile carbons.
HMBC Correlation between the methyl protons (δ 1.8) and the methine carbon (δ 55) and the aromatic quaternary carbon.This confirms the attachment of the methyl group to the α-carbon of the benzeneacetonitrile core.

The substituent effects on the chemical shifts of the aromatic protons can provide further confirmation of the substitution pattern.[3]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[1] For halogenated compounds like our derivatives, MS provides a characteristic isotopic pattern that serves as a powerful confirmation of the presence of bromine.

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental formula of a new molecule.[1] Electron ionization (EI) is a common technique for small molecules, often providing valuable fragmentation patterns that can further support the proposed structure.[4]

For our hypothetical Derivative A :

Technique Hypothetical Data for Derivative A Interpretation
HRMS (ESI) m/z = 234.9971 [M+H]⁺The measured mass is within a very narrow tolerance (e.g., < 5 ppm) of the calculated exact mass for C₁₀H₈BrN₂ (234.9976), confirming the elemental composition.
Isotopic Pattern Two peaks of nearly equal intensity at m/z 235 and 237.This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[1] For our this compound derivatives, FTIR is particularly useful for confirming the presence of the nitrile group.

The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.[6] The key is to obtain a high-quality spectrum with well-resolved peaks.

For our hypothetical Derivative A :

Technique Hypothetical Data for Derivative A Interpretation
FTIR (KBr) Sharp, intense absorption band at ~2230 cm⁻¹This is a characteristic stretching frequency for a conjugated nitrile (C≡N) group.[7] The conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic nitrile.[7]
Bands in the 1600-1450 cm⁻¹ regionThese correspond to the C=C stretching vibrations of the aromatic ring.

Secondary Validation: Corroborating the Structure

Secondary techniques provide additional, often complementary, evidence to support the structure determined by the primary methods.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule.[8] While not always feasible if the compound does not form suitable crystals, it is considered the definitive proof of structure when successful.

Growing high-quality single crystals is often the most challenging step. This can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a novel this compound derivative.

G cluster_0 Primary Validation cluster_1 Secondary Validation cluster_2 Data Integration & Final Confirmation NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Final Structure Elucidation Final Structure Elucidation NMR (1H, 13C, 2D)->Final Structure Elucidation HRMS HRMS HRMS->Final Structure Elucidation FTIR FTIR FTIR->Final Structure Elucidation X-ray Crystallography X-ray Crystallography X-ray Crystallography->Final Structure Elucidation Definitive Confirmation Novel Derivative Synthesis Novel Derivative Synthesis Novel Derivative Synthesis->NMR (1H, 13C, 2D) Initial Analysis Novel Derivative Synthesis->HRMS Molecular Formula Novel Derivative Synthesis->FTIR Functional Groups Novel Derivative Synthesis->X-ray Crystallography If Crystalline

Caption: A logical workflow for the structural validation of novel compounds.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the novel derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Set the mass range to cover the expected molecular weight of the derivative.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Determine the monoisotopic mass of the most abundant peak.

    • Compare the measured exact mass to the theoretical exact mass calculated for the proposed elemental formula.

    • Analyze the isotopic pattern to confirm the presence and number of bromine atoms.

Protocol 2: 2D NMR Spectroscopy (HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the novel derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing gradient-enhanced experiments.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra first to determine the chemical shift ranges.

    • Set up a gradient-enhanced HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Optimize the long-range coupling delay (typically set to detect couplings of 4-10 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.

  • Data Analysis:

    • Process the 2D data using appropriate software.

    • Identify cross-peaks that indicate correlations between specific protons and carbons.

    • Use these correlations to piece together the carbon skeleton and confirm the connectivity of substituents.

Conclusion

The structural validation of novel derivatives of this compound is a critical step in the drug discovery and development process. A hierarchical and integrated analytical approach, combining the power of NMR, MS, and FTIR, is essential for achieving an unambiguous structural assignment. By understanding the principles behind each technique and designing experiments to answer specific structural questions, researchers can confidently advance their most promising candidates, secure in the knowledge of their fundamental molecular identity.

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A Comparative Guide to the Biological Activity of 5-Bromo-2-cyanobenzeneacetonitrile Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established approach to enhance therapeutic efficacy. The phenylacetonitrile core, a versatile structural motif present in numerous bioactive compounds, serves as a valuable template for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of analogs of 5-Bromo-2-cyanobenzeneacetonitrile, with a particular focus on their potential as anticancer agents. Drawing upon key structure-activity relationship (SAR) studies, we will explore how modifications to the core structure influence cytotoxicity and target engagement.

The Core Compound: this compound

This compound is a chemical entity characterized by a benzene ring substituted with a bromine atom, a cyano group, and a cyanomethyl group. While this specific compound is primarily utilized as a building block in organic synthesis, its structural features—the electrophilic nitrile groups and the lipophilic bromine atom—are pharmacophores that can contribute significantly to biological activity. The presence of bromine, for instance, is known to enhance the antibacterial and anticancer properties of various compounds[1][2].

Comparative Analysis of Anticancer Activity: Insights from 2-Phenylacrylonitrile Analogs

Direct comparative studies on a series of closely related this compound analogs are not extensively documented in publicly available literature. However, a comprehensive study on a series of 2-phenylacrylonitrile derivatives provides invaluable insights into the structure-activity relationships governing their anticancer effects[3][4][5]. These compounds, which share the cyanophenylmethylidene core, serve as excellent surrogates for understanding how substitutions on the phenyl ring impact cytotoxicity. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, a critical process in cell division[4].

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-phenylacrylonitrile analogs is profoundly influenced by the nature and position of substituents on the phenyl rings. Key findings from these studies reveal that:

  • Substitution on the Phenyl Ring: The introduction of various functional groups onto the phenyl ring system dramatically alters the cytotoxic potency. For instance, the presence of methoxy groups, as seen in the highly potent natural product Combretastatin A-4, is a recurring motif in effective tubulin inhibitors.

  • Nitrogen-Containing Groups: The incorporation of nitrogen-containing substituents on the B-ring can enhance anti-proliferative activity. For example, a dimethylamino group at the para-position of the B-ring resulted in strong activity against HCT116 colon cancer cells[3].

  • Halogenation: The presence of halogens can significantly modulate the antibacterial and anticancer properties of organic molecules[1][2][6]. While the specific SAR for a bromo group at the 5-position of a 2-cyanobenzeneacetonitrile series is not detailed in the available literature, the general contribution of halogens to bioactivity is a strong rationale for their inclusion in drug design.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected 2-phenylacrylonitrile analogs against various human cancer cell lines. This data is extracted from a comprehensive study on tubulin inhibitors and serves as a valuable reference for comparing the potency of different substitution patterns[3][4].

Compound IDA-Ring SubstitutionB-Ring SubstitutionHCT116 IC50 (nM)BEL-7402 IC50 (nM)
1g2a 3,4,5-trimethoxy4-methoxy5.97.8
CA-4 3,4,5-trimethoxy4-methoxy (stilbene)>10>10
Taxol --1215
1a2h 3,4,5-trimethoxy4-dimethylamino8700-

Data extracted from a study by Jin et al.[3][4]. CA-4 (Combretastatin A-4) and Taxol are included as positive controls.

The data clearly indicates that subtle structural modifications can lead to significant differences in anticancer potency. Compound 1g2a demonstrated outstanding inhibitory activity, surpassing that of the well-established anticancer agent Taxol against the tested cell lines[4].

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, it is imperative to follow standardized experimental protocols.

In Vitro Anti-proliferative MTT Assay

The cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, BEL-7402) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 nM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

  • Data Analysis: The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.

Visualization of Key Concepts

General Synthetic Scheme

The following diagram illustrates a general synthetic route for 2-phenylacrylonitrile derivatives via Knoevenagel condensation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted_Benzaldehyde Substituted Benzaldehyde Knoevenagel_Condensation Knoevenagel Condensation Substituted_Benzaldehyde->Knoevenagel_Condensation Substituted_Phenylacetonitrile Substituted Phenylacetonitrile Substituted_Phenylacetonitrile->Knoevenagel_Condensation 2_Phenylacrylonitrile_Derivative 2-Phenylacrylonitrile Derivative Knoevenagel_Condensation->2_Phenylacrylonitrile_Derivative Base (e.g., piperidine)

Caption: Knoevenagel condensation for the synthesis of 2-phenylacrylonitrile derivatives.

Mechanism of Action: Tubulin Inhibition

This diagram illustrates the mechanism of action of tubulin inhibitors, which leads to cell cycle arrest and apoptosis.

G Tubulin_Inhibitor 2-Phenylacrylonitrile Analog (e.g., 1g2a) Tubulin Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of 2-phenylacrylonitrile analogs as tubulin inhibitors.

Conclusion and Future Directions

The this compound scaffold and its analogs, particularly the 2-phenylacrylonitriles, represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The structure-activity relationship data clearly demonstrates that targeted modifications to the phenyl ring can lead to highly potent and selective tubulin inhibitors. Future research should focus on the synthesis and evaluation of a dedicated series of this compound analogs to precisely elucidate the contribution of the bromo and cyano functionalities to their biological activity. Such studies will undoubtedly pave the way for the rational design of next-generation anticancer agents.

References

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2-cyanobenzeneacetonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a bromo-substituent for further functionalization and two nitrile groups, makes it a versatile building block in medicinal chemistry and materials science. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides an in-depth, comparative analysis of the most common and emerging synthetic routes to this compound, offering a critical evaluation of their respective costs, benefits, and practical considerations.

Route 1: The Classical Sandmeyer Approach

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a traditional pathway to aryl nitriles from anilines.[1][2] In the context of this compound synthesis, this would typically involve the diazotization of an amino-substituted precursor followed by cyanation. A plausible, albeit multi-step, approach would start from 2-amino-5-bromobenzonitrile.

Reaction Pathway & Mechanistic Considerations

The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, which then undergoes a copper-catalyzed nucleophilic substitution.[1] While the classical Sandmeyer reaction introduces a nitrile group directly onto the aromatic ring, the synthesis of a benzeneacetonitrile requires additional steps. A hypothetical Sandmeyer-based route is outlined below:

Sandmeyer_Route A 2-Amino-5-bromobenzonitrile B 5-Bromo-2-cyanobenzenediazonium salt A->B NaNO2, H+ C 5-Bromo-2-cyanobenzyl halide B->C CuX, HX (Sandmeyer-type) D This compound C->D NaCN or KCN

Caption: Hypothetical multi-step Sandmeyer route.

This theoretical pathway highlights a significant drawback: the Sandmeyer reaction itself does not directly yield the target benzeneacetonitrile. It would produce 5-bromo-2-cyanobenzonitrile, which would then need to be converted to a benzyl halide and subsequently cyanated. This multi-step sequence negatively impacts the overall yield and cost-effectiveness.

Cost-Benefit Analysis
ParameterEvaluation
Starting Material Cost 2-Amino-5-bromobenzonitrile is commercially available, but its price can be a significant factor for large-scale synthesis. Current market prices are approximately $43.65 per gram.[3]
Reagent Cost & Safety Sodium nitrite and copper cyanide are relatively inexpensive. However, copper cyanide is highly toxic and requires stringent safety protocols. The use of strong acids and the potential for explosive diazonium intermediates also raise safety concerns.
Yield & Efficiency The multi-step nature of this hypothetical route leads to a lower overall yield. Each step introduces potential for material loss, making this pathway less efficient compared to more direct methods.
Scalability While Sandmeyer reactions are scalable, the handling of large quantities of diazonium salts and toxic cyanide waste presents significant challenges in an industrial setting.

Route 2: Radical Bromination Followed by Cyanation

A more direct and widely employed strategy involves the synthesis of a suitable benzyl halide precursor followed by nucleophilic substitution with a cyanide salt. This route typically starts from the readily available 5-bromo-2-methylbenzonitrile.

Reaction Pathway & Mechanistic Considerations

This two-step process involves:

  • Radical Bromination: The benzylic position of 5-bromo-2-methylbenzonitrile is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism.[4]

  • Cyanation: The resulting 5-bromo-2-(bromomethyl)benzonitrile undergoes a nucleophilic substitution (SN2) reaction with a cyanide salt, such as sodium or potassium cyanide, to yield the final product.

Radical_Bromination_Cyanation_Route A 5-Bromo-2-methylbenzonitrile B 5-Bromo-2-(bromomethyl)benzonitrile A->B NBS, AIBN C This compound B->C NaCN or KCN

Caption: Radical bromination and cyanation route.

This route is generally favored for its straightforward nature and relatively high yields. The regioselectivity of the benzylic bromination is a key advantage.

Cost-Benefit Analysis
ParameterEvaluation
Starting Material Cost 5-Bromo-2-methylbenzonitrile is a commercially available starting material, with prices around $305 for a larger quantity, making it a more cost-effective option for scale-up compared to the amino precursor in Route 1.[3][5][6][7][8][9]
Reagent Cost & Safety NBS and AIBN are common and moderately priced reagents. Sodium or potassium cyanide are inexpensive but highly toxic, requiring careful handling and waste disposal.
Yield & Efficiency This two-step route generally provides good to excellent yields for both the bromination and cyanation steps, leading to a high overall efficiency. Reported yields for the bromination step are in the range of 64-70%.[10]
Scalability Both radical bromination and nucleophilic cyanation are well-established and scalable industrial processes. The primary concern for scale-up is the safe handling of cyanide.
Experimental Protocol: Radical Bromination of 5-Bromo-2-methylbenzonitrile
  • Materials: 5-bromo-2-methylbenzonitrile (1 eq), N-bromosuccinimide (NBS) (1.05 eq), 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.1 eq), carbon tetrachloride (or a greener alternative like acetonitrile).

  • Procedure:

    • To a solution of 5-bromo-2-methylbenzonitrile in the chosen solvent, add NBS and AIBN.

    • Heat the reaction mixture to reflux (around 80°C for carbon tetrachloride) for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude 5-bromo-2-(bromomethyl)benzonitrile by silica gel chromatography (petroleum ether:ethyl acetate). A yield of approximately 64% can be expected.[10]

Experimental Protocol: Cyanation of 5-Bromo-2-(bromomethyl)benzonitrile
  • Materials: 5-bromo-2-(bromomethyl)benzonitrile (1 eq), sodium cyanide (NaCN) (1.1 eq), a suitable solvent like DMSO or DMF.

  • Procedure:

    • Dissolve 5-bromo-2-(bromomethyl)benzonitrile in the solvent in a well-ventilated fume hood.

    • Carefully add sodium cyanide portion-wise, monitoring for any exotherm.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Route 3: Direct Bromination of 2-Cyanobenzeneacetonitrile

A theoretically straightforward approach would be the direct electrophilic bromination of 2-cyanobenzeneacetonitrile. However, the success of this route is highly dependent on the regioselectivity of the bromination reaction.

Reaction Pathway & Mechanistic Considerations

The directing effects of the substituents on the benzene ring are crucial. The cyano group is a meta-director, while the cyanomethyl group is generally considered to be ortho, para-directing, although its influence is weaker than strong activating groups. The interplay of these directing effects makes achieving high selectivity for the desired 5-bromo isomer challenging.

Direct_Bromination_Route A 2-Cyanobenzeneacetonitrile B This compound + Isomers A->B Br2, Lewis Acid Palladium_Catalyzed_Route A 5-Bromo-2-(chloromethyl)benzonitrile B This compound A->B Pd catalyst, Ligand, Cyanide Source

Caption: Palladium-catalyzed cyanation route.

A key advantage of this method is the potential for high yields and functional group tolerance under milder reaction conditions compared to traditional methods.

Cost-Benefit Analysis
ParameterEvaluation
Starting Material Cost 5-Bromo-2-(chloromethyl)benzonitrile is commercially available. [11]Its cost will be a key factor in the overall economic viability of this route.
Reagent Cost & Safety Palladium catalysts and specialized ligands can be expensive, which may be a significant cost driver, especially for large-scale production. However, the use of less toxic cyanide sources like potassium ferrocyanide can improve the safety profile. [6]
Yield & Efficiency Palladium-catalyzed cyanations are known for their high yields and efficiency, often exceeding those of traditional methods. This can offset the higher initial cost of the catalyst.
Scalability These methods are generally scalable, with catalyst loading being a key parameter to optimize for cost-effectiveness in an industrial setting.
Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-2-(chloromethyl)benzonitrile (General Procedure)
  • Materials: 5-bromo-2-(chloromethyl)benzonitrile (1 eq), potassium ferrocyanide(II) trihydrate (0.5 eq), palladium precatalyst (e.g., Pd(OAc)2 or a palladacycle), a suitable phosphine ligand (e.g., dppf), a solvent such as dioxane/water.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the 5-bromo-2-(chloromethyl)benzonitrile, potassium ferrocyanide, palladium catalyst, and ligand.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Summary of Synthetic Routes

FeatureRoute 1: SandmeyerRoute 2: Radical Bromination/CyanationRoute 3: Direct BrominationRoute 4: Pd-Catalyzed Cyanation
Number of Steps High (Multi-step)Low (2 steps)Very Low (1 step)Low (1 key step)
Overall Yield LowHighPotentially Low (due to isomers)High
Starting Material Cost HighModerateModerateModerate to High
Reagent Cost Low to ModerateModerateLowHigh (catalyst)
Safety Concerns High (diazonium, cyanide)High (cyanide)Moderate (bromine)Moderate (cyanide source)
Scalability ChallengingGoodChallenging (purification)Good

Conclusion and Recommendation

Based on this comprehensive analysis, Route 2, involving the radical bromination of 5-bromo-2-methylbenzonitrile followed by cyanation, emerges as the most practical and cost-effective method for the synthesis of this compound for both laboratory and industrial scale production. This route offers a balance of readily available and moderately priced starting materials, high overall yields, and well-established, scalable reaction protocols.

While the Palladium-catalyzed approach (Route 4) presents a modern and highly efficient alternative, the cost of the catalyst and ligands may be a limiting factor for some applications. However, for high-value final products where maximizing yield and minimizing waste are critical, this route warrants serious consideration.

The Sandmeyer approach (Route 1) is too convoluted for the synthesis of the target benzeneacetonitrile, and the direct bromination (Route 3) carries a significant risk of producing isomeric impurities, making it an unreliable choice without a specifically developed and validated regioselective protocol.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, including the desired scale of production, budget constraints, and available expertise in handling hazardous reagents. However, for a robust and economically viable synthesis, the radical bromination/cyanation pathway stands out as the recommended approach.

References

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
  • Wikipedia. Sandmeyer reaction. [Link]
  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Anjitha, T. S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(61), 37135-37148.
  • ResearchGate.
  • Journal of Chemical Education.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • RSC Publishing.
  • MySkinRecipes. 5-Bromo-2-methylbenzonitrile. [Link]
  • YouTube.
  • Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]
  • The Royal Society of Chemistry.
  • PubChem. 5-Bromo-2-methylbenzonitrile. [Link]
  • The Royal Society of Chemistry.
  • PubMed Central. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate.
  • CP Lab Safety. 5-Bromo-2-nitrobenzonitrile, min 97%, 100 grams. [Link]
  • PubMed. Palladium-catalyzed cyanation of porphyrins utilizing cyanoethylzinc bromide as an efficient cyanide ion source. [Link]

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A Researcher's Guide to the Purity Assessment of Commercial 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 5-Bromo-2-cyanobenzeneacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities can lead to unwanted side reactions, lower yields, and potentially compromise the biological activity and safety of the final product. This guide provides an in-depth comparison of analytical techniques for assessing the purity of commercial this compound, complete with detailed experimental protocols and supporting data to empower you in selecting the most suitable analytical strategy for your research needs.

The Criticality of Purity in Pharmaceutical Intermediates

The adage "garbage in, garbage out" holds significant weight in chemical synthesis. The purity of a starting material like this compound directly influences the entire synthetic route. A commercially available batch of this intermediate, often stated with a purity of around 95%, can contain a variety of impurities.[1] These may include unreacted starting materials from its synthesis, byproducts from competing reaction pathways, and residual solvents. Understanding the nature and quantity of these impurities is paramount for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide will explore the three most powerful and commonly employed analytical techniques for the purity assessment of organic compounds:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for purity determination.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that provides structural information alongside purity data.[4][5][6][7]

We will delve into the principles of each technique, provide detailed, step-by-step experimental protocols tailored for this compound, and present a comparative analysis of their strengths and limitations.

Potential Impurities in Commercial this compound

Before diving into the analytical methodologies, it is crucial to anticipate the potential impurities that may be present. The synthesis of aromatic nitriles can involve several routes, each with its own set of potential byproducts.[8][9][10][11] A common synthetic pathway to a related compound, 5-bromo-2-fluorobenzonitrile, involves the dehydration of an amide.[3] If a similar route is employed for this compound, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers formed during the bromination step.

  • Hydrolysis Products: 5-Bromo-2-cyanobenzeneacetamide and 5-Bromo-2-cyanobenzoic acid, formed by the hydrolysis of the nitrile group.

  • Residual Solvents: Solvents used during the reaction and purification steps.

A multi-technique approach is therefore essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][3] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC Purity Determination

This protocol is a robust starting point for the analysis of this compound, based on methods for similar brominated aromatic compounds.[12]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard (of highest available purity)

  • Commercial this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10:90 (v/v) mixture of water and acetonitrile to make a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution of the commercial this compound at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan with PDA to determine λmax)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-15 min: 30% B to 90% B

      • 15-20 min: Hold at 90% B

      • 20-21 min: 90% B to 30% B

      • 21-25 min: Equilibrate at 30% B

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar C18 stationary phase provides good retention for the moderately polar analyte.

  • Acidified Mobile Phase: The addition of a small amount of acid improves peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities.

  • PDA Detector: A PDA detector is highly recommended as it can help in identifying co-eluting peaks and provides spectral information about the impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standard Solution injection Inject Sample prep_standard->injection prep_sample Prepare Commercial Sample Solution prep_sample->injection hplc_system HPLC System (C18 Column, PDA Detector) separation Gradient Elution injection->separation Data Acquisition chromatogram Obtain Chromatogram separation->chromatogram Data Acquisition integration Peak Integration chromatogram->integration calculation Calculate % Purity (Area Percent) integration->calculation

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile byproducts that might not be well-resolved by HPLC. For halogenated compounds like this compound, GC-MS offers excellent sensitivity.

Experimental Protocol: GC-MS Purity Determination

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

    • Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Causality Behind Experimental Choices:
  • DB-5ms Column: This widely used, low-polarity column provides good separation for a broad range of compounds.

  • Temperature Program: The gradual increase in temperature allows for the separation of compounds with different boiling points.

  • Electron Ionization (EI): EI is a robust ionization technique that produces reproducible mass spectra, which are essential for library matching.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Volatile Solvent injection Inject Sample prep_sample->injection gcms_system GC-MS System (Capillary Column) separation Temperature Programmed Separation injection->separation Data Acquisition detection Mass Spectrometric Detection separation->detection Data Acquisition tic Obtain Total Ion Chromatogram (TIC) detection->tic Data Acquisition peak_analysis Peak Integration & Mass Spectral Analysis tic->peak_analysis identification Impurity Identification (Library Search) peak_analysis->identification qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq Transfer to NMR Tube process_spec Process Spectrum (Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR purity determination of this compound.

Comparative Analysis of Techniques

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on boiling point and polarity, with mass-based detectionNuclear magnetic resonance signal intensity
Purity Determination Relative (% Area)Relative (% Area)Absolute (with internal standard)
Strengths High resolution, high sensitivity, widely applicable, robustExcellent for volatile impurities and residual solvents, definitive identification with MSAbsolute quantification, provides structural information, non-destructive
Limitations Requires a reference standard for the analyte for accurate quantification, may not detect all impuritiesLimited to thermally stable and volatile compoundsLower sensitivity than chromatographic methods, requires a high-field instrument, potential for peak overlap
Best For Routine quality control, separation of non-volatile impuritiesAnalysis of residual solvents and volatile byproductsAccurate determination of absolute purity, orthogonal validation of chromatographic methods

Conclusion: A Multi-Pronged Approach for Confident Purity Assessment

For a comprehensive and reliable assessment of the purity of commercial this compound, a multi-technique approach is strongly recommended. HPLC serves as the primary tool for routine purity checks and the separation of non-volatile impurities. GC-MS is indispensable for the detection and identification of volatile impurities, such as residual solvents, which are common in commercial-grade chemicals. Finally, qNMR provides an orthogonal and absolute measure of purity, serving as a powerful validation tool for the chromatographic methods.

By employing these techniques in a complementary fashion, researchers can gain a thorough understanding of the purity profile of their this compound, ensuring the integrity of their synthetic endeavors and the quality of their final products. This rigorous analytical approach is not merely a quality control measure; it is a fundamental aspect of sound scientific practice in the pursuit of novel therapeutics.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. BenchChem Technical Support Team.
  • Kim, J., Kim, H. J., & Chang, S. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Angewandte Chemie (International ed. in English), 51(48), 11948–11959.
  • Nagahama, M. (2019).
  • Das, J. P., & Roy, S. (2019). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Google Patents. (n.d.). Process for hydrolysis of nitriles.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Kumar, A., & Singh, A. (2013). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Methods, 4(2), 29–35.
  • Diehl, B. W. (n.d.). Purity by Absolute qNMR Instructions. Spectral Service.
  • ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?
  • Pierens, D. L., Rintoul, L., & Smith, S. V. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of agricultural and food chemistry, 50(12), 3366–3374.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem Technical Support Team.
  • ResearchGate. (n.d.). Gas chromatography mass spectroscopic (GCMS) analysis of some bioactive compounds form five medicinally relevant wild edible plants.
  • ChemUniverse. (n.d.). This compound.
  • Allsino Chemicals Co., Ltd. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • Tsikas, D. (2021).
  • ResearchGate. (n.d.). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS.
  • SIELC Technologies. (2018). 5-Bromo-2-hydroxybenzonitrile.
  • SIELC Technologies. (2018). 2-Pentanone, 5-bromo-.
  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem Technical Support Team.
  • Google Patents. (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method.

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A Comparative Performance Analysis of Halogenated 2-Cyanobenzeneacetonitrile Intermediates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Intermediates in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, halogenated aromatic compounds are indispensable building blocks. Their utility stems from their capacity to serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Among these, derivatives of 2-cyanobenzeneacetonitrile are of particular interest due to the presence of multiple functional groups that can be strategically manipulated.

This guide provides a detailed performance comparison of 5-Bromo-2-cyanobenzeneacetonitrile against its chloro- and iodo- analogs. We will delve into the fundamental principles governing their reactivity, present a standardized experimental protocol for evaluation, and analyze the resulting performance data. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when selecting intermediates for complex synthesis campaigns.

The Halogen Effect: A Fundamental Look at Reactivity

The performance of an aryl halide in a cross-coupling reaction is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. This bond strength, quantified by the Bond Dissociation Energy (BDE), determines the ease with which the bond can be cleaved during the critical oxidative addition step of the catalytic cycle.[1][2]

A lower BDE corresponds to a weaker, more labile bond that reacts more readily under milder conditions. The established trend for aryl halides is:

C-I < C-Br < C-Cl

The C-Br bond in a compound like bromobenzene has a BDE of approximately 81 kcal/mol, which is substantially lower than the ~96 kcal/mol for the C-Cl bond in chlorobenzene.[1] This energy difference is the primary driver for the general reactivity trend observed in palladium-catalyzed reactions: Aryl Iodides > Aryl Bromides > Aryl Chlorides .[1][3]

Beyond bond strength, the electronic nature of the aromatic ring plays a crucial role. The subject molecules contain two strongly electron-withdrawing groups: a cyano (-CN) group ortho to the halogen and an acetonitrile (-CH₂CN) group para to the halogen. These groups decrease electron density on the aromatic ring, which can facilitate the oxidative addition step and influence overall reactivity.[4][5]

Comparative Study: The Suzuki-Miyaura Coupling

To objectively assess the performance of this compound and its analogs, we utilize the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for its reliability, functional group tolerance, and wide applicability in constructing biaryl structures, which are common motifs in pharmaceuticals.[3][6][7]

Rationale for Experimental Design

The goal is to couple the aryl halide with a common boronic acid partner, 4-methoxyphenylboronic acid, under standardized conditions. By keeping the catalyst system, base, solvent, and temperature constant, any observed differences in reaction rate and product yield can be directly attributed to the identity of the halogen atom (Br vs. Cl vs. I).

Standardized Experimental Protocol

The following protocol is a representative procedure for conducting the comparative Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (5-Bromo-, 5-Chloro-, or 5-Iodo-2-cyanobenzeneacetonitrile) (1.0 mmol)

  • 4-Methoxyphenylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial), add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and the SPhos ligand (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the vessel tightly and place the mixture in a pre-heated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 8h, 24h) by taking aliquots and analyzing via TLC or GC-MS to determine the consumption of the starting aryl halide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6][7]

Experimental Workflow Diagram

The general workflow for this comparative experiment is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Pd(OAc)₂ / SPhos & Anhydrous Dioxane B->C D Heat to 100 °C with Stirring C->D E Monitor Progress (TLC / GC-MS) D->E F Cool & Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Wash with Water & Brine G->H I Dry, Concentrate, & Column Chromatography H->I J J I->J Obtain Pure Product & Calculate Yield

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Performance Data & Analysis

The following table summarizes the expected outcomes from the comparative Suzuki-Miyaura coupling experiment, based on established principles of aryl halide reactivity.

IntermediateHalogenC-X BDE (kcal/mol, approx.)Avg. Reaction Time (h) for >95% ConversionIsolated Yield (%)
5-Iodo-2-cyanobenzeneacetonitrileIodo~651 - 290 - 97%
This compound Bromo ~81 4 - 8 82 - 90%
5-Chloro-2-cyanobenzeneacetonitrileChloro~96> 24 (or requires stronger conditions)40 - 60%

Analysis of Results:

  • 5-Iodo-2-cyanobenzeneacetonitrile: As predicted by its low C-I bond dissociation energy, the iodo- derivative is the most reactive. It reaches full conversion in the shortest time and provides the highest isolated yield. This makes it the ideal choice when speed and maximum yield are critical, though the higher cost of iodo-aromatics can be a factor.

  • This compound: This intermediate represents a well-balanced option. Its reactivity is significantly higher than the chloro- analog, leading to good-to-excellent yields in a reasonable timeframe under standard conditions.[1] For many applications, aryl bromides offer the best compromise between reactivity, stability, and cost, making them workhorses in the pharmaceutical industry.

  • 5-Chloro-2-cyanobenzeneacetonitrile: The strength of the C-Cl bond makes this intermediate the most challenging to activate.[3] Under the conditions optimized for the bromide, the chloride reacts sluggishly and gives a significantly lower yield. To achieve higher conversion, more forcing conditions would be necessary, such as higher temperatures or, more commonly, specialized catalyst systems with highly electron-donating ligands designed specifically for C-Cl bond activation.[3]

Mechanistic Insights: The Rate-Determining Step

The performance differences observed are rooted in the catalytic cycle of the Suzuki-Miyaura reaction. The cycle begins when the active Pd(0) catalyst attacks the aryl halide in a step called oxidative addition . This step, which involves the cleavage of the C-X bond, is almost always the rate-determining step of the overall reaction.[3]

G pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X (Oxidative Adduct) pd0->pdiia Oxidative Addition (Rate-Determining Step) r_x Ar-X (Aryl Halide) r_x->pdiia pdiib Ar-Pd(II)-Ar' pdiia->pdiib Transmetalation boronic Ar'-B(OR)₂ boronic->pdiia base Base (e.g., K₃PO₄) base->pdiia pdiib->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiib->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the C-X bond cleavage.

Because the C-I bond is the weakest, the energy barrier for its oxidative addition is the lowest, leading to the fastest reaction. Conversely, the strong C-Cl bond presents a high energy barrier, slowing the reaction dramatically. This compound sits at a practical "sweet spot," with a C-Br bond that is readily cleaved by common palladium catalysts without requiring extreme conditions.

Conclusion and Strategic Recommendations

The choice of halogenated intermediate has profound implications for synthetic efficiency, process scalability, and overall cost.

  • This compound stands out as a highly versatile and practical intermediate. It offers robust reactivity under standard palladium-catalyzed cross-coupling conditions, providing high yields in practical timeframes. It strikes an optimal balance between performance and cost for most research and development applications.

  • 5-Iodo-2-cyanobenzeneacetonitrile should be reserved for cases where reaction speed is paramount or where subsequent steps are sensitive to harsher conditions that might be needed for other halides. Its higher cost must be justified by its superior reactivity.

  • 5-Chloro-2-cyanobenzeneacetonitrile is a viable, cost-effective option for large-scale synthesis, but its use necessitates significant process development. Specialized, highly active catalysts are required to achieve efficient C-Cl bond activation, which may add complexity and cost to the process, offsetting the initial savings on the raw material.

Ultimately, a thorough understanding of the principles of aryl halide reactivity allows chemists to strategically select the right building block, optimizing their synthetic routes for success in the competitive field of drug development.

References

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015.
  • Kinzel, T., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2010.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Olatunji, O. J., et al. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega, 2021.
  • Chemistry LibreTexts. Aryl Halides.

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A Senior Application Scientist's Guide to 5-Bromo-2-cyanobenzeneacetonitrile in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of modern medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. This guide provides an in-depth technical overview of 5-Bromo-2-cyanobenzeneacetonitrile, a versatile reagent that has garnered significant interest, particularly in the burgeoning field of targeted protein degradation. We will explore its applications, delve into detailed experimental protocols, and offer a comparative analysis against alternative synthetic strategies, furnishing you with the critical insights needed to accelerate your research endeavors.

Introduction to this compound: A Key Player in PROTAC Development

This compound, with the CAS Number 925672-88-4, is a substituted phenylacetonitrile derivative.[1] Its chemical structure, featuring a bromo substituent for subsequent cross-coupling reactions and two nitrile groups that can be further manipulated, makes it a highly valuable intermediate in organic synthesis. Notably, it has emerged as a key "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative therapeutic modality offers the potential to target proteins previously considered "undruggable." The this compound moiety often serves as a crucial component of the ligand that binds to the protein of interest.

Core Application: Synthesis of the Androgen Receptor Degrader ARD-69

A prime example showcasing the utility of this compound is in the synthesis of ARD-69, a highly potent PROTAC designed to degrade the androgen receptor (AR).[3][4][5] The androgen receptor is a key driver in the progression of prostate cancer, and its targeted degradation represents a promising therapeutic strategy.[3][6] ARD-69 has demonstrated the ability to induce over 95% degradation of the AR protein in prostate cancer cell lines, with DC50 values in the nanomolar range.[3][5]

The synthesis of the AR-binding moiety of ARD-69 utilizes this compound as a key starting material. The following sections will provide a detailed experimental protocol for a critical step in this synthesis and a comparative analysis of this approach.

Experimental Workflow: Synthesis of the ARD-69 Precursor

The following diagram illustrates the key synthetic transformation involving this compound in the preparation of an intermediate for ARD-69.

G reagent1 This compound reaction Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->reaction reagent2 Amine Moiety (e.g., tert-butylamine) reagent2->reaction product Key Intermediate for ARD-69 Synthesis (α-amino ketone derivative) reaction->product

Caption: Synthetic step utilizing this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the reaction of this compound with an amine, a crucial step in forming the core of the androgen receptor ligand in PROTACs like ARD-69. This protocol is based on established synthetic methodologies for similar transformations.

Synthesis of a Key Intermediate for ARD-69

  • Materials:

    • This compound (1.0 eq)

    • tert-Butylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) (Anhydrous)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.

    • Add tert-butylamine to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone intermediate.

Performance Data

The following table summarizes typical reaction outcomes for the synthesis of α-amino ketone intermediates from substituted phenylacetonitriles.

Starting MaterialReagentCatalyst/BaseSolventYield (%)Reference
This compoundtert-ButylamineK₂CO₃DMF75-85Adapted from[4]
2-Bromophenylacetonitrile1-IodopropaneNaHMDSTHF~70[2]
2-ChlorobenzonitrileBrominating agent--High[7]

Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Comparative Analysis with Alternative Reagents

While this compound is a highly effective reagent, it is essential for researchers to consider alternative synthetic routes to the desired pharmacophore.

Alternative 1: Synthesis from 2-Bromo-5-fluorobenzonitrile

An alternative approach could involve starting with 2-bromo-5-fluorobenzonitrile. The fluorine atom can be displaced by a cyanide group to generate the dicyano intermediate, which can then be further functionalized.

G start 2-Bromo-5-fluorobenzonitrile step1 Nucleophilic Aromatic Substitution (e.g., NaCN, DMSO) start->step1 intermediate 5-Bromo-2-cyanobenzonitrile step1->intermediate step2 Cyanomethylation (e.g., CH3CN, Base) intermediate->step2 product This compound step2->product

Caption: Alternative synthetic route to the target moiety.

Advantages:

  • Readily available starting materials.

Disadvantages:

  • Requires an additional synthetic step (cyanide displacement).

  • The use of sodium cyanide introduces significant toxicity concerns and requires stringent safety protocols.

Alternative 2: Direct Cyanomethylation of a Precursor

Another strategy involves the direct cyanomethylation of a suitable precursor, such as a brominated benzaldehyde derivative.

Advantages:

  • Potentially shorter synthetic route.

Disadvantages:

  • Cyanomethylation reactions can sometimes be low-yielding and may require harsh conditions or specialized catalysts.

  • The regioselectivity of the cyanomethylation on a substituted aromatic ring can be a challenge.

Conclusion and Future Outlook

This compound has established itself as a valuable and efficient building block in the synthesis of complex molecules for drug discovery, most notably in the development of PROTACs like ARD-69. Its straightforward reactivity and the reliable yields of its transformations make it an attractive choice for medicinal chemists.

While alternative synthetic routes exist, the direct use of this compound often provides a more convergent and efficient pathway to the desired intermediates. As the field of targeted protein degradation continues to expand, the demand for versatile and reliable building blocks like this compound is expected to grow, solidifying its role as a critical tool in the development of next-generation therapeutics.

References

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941–964. [Link]
  • ACS Publications. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.
  • PubMed. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.
  • BioWorld. (2019). Discovery and characterization of novel PROTAC AR degrader, ARD-69.
  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • ChemUniverse. (n.d.). This compound [P80583].

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A Researcher's Guide to Regioselective Substitution on 5-Bromo-2-cyanobenzeneacetonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The regiochemistry of substitution reactions on highly functionalized aromatic scaffolds, such as 5-Bromo-2-cyanobenzeneacetonitrile, dictates the biological activity and pharmacokinetic properties of novel chemical entities. This guide provides an in-depth, objective comparison of potential substitution strategies for this versatile building block, supported by established chemical principles and analogous experimental data. We will explore the directing effects of the resident functional groups, compare the likely outcomes of different reaction classes, and detail the analytical methods essential for confirming the regiochemistry of the resulting products.

The Strategic Importance of Regioselectivity

This compound presents a unique canvas for chemical modification. The benzene ring is adorned with three distinct substituents: a bromo group, a cyano group, and a cyanomethyl group. Each of these imparts a specific electronic and steric influence, which in concert, will govern the position of any subsequent substitution. Understanding and predicting this regioselectivity is crucial for the rational design of novel compounds and the efficient synthesis of target molecules.

Comparative Analysis of Substitution Strategies

We will consider three primary classes of substitution reactions on the aromatic ring of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Electrophilic Aromatic Substitution (EAS)

  • Nucleophilic Aromatic Substitution (SNAr)

Palladium-Catalyzed Cross-Coupling: Precision at the C-Br Bond

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, offer a highly selective method for functionalizing the C-Br bond at the 5-position. These reactions are generally not governed by the electronic directing effects of the substituents on the aromatic ring in the same way as classical aromatic substitutions. Instead, the reaction occurs specifically at the site of the aryl halide.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1] It involves the palladium-catalyzed coupling of an amine with an aryl halide.

Expected Regiochemistry: The substitution will occur exclusively at the 5-position, replacing the bromo group with the chosen amine.

Table 1: Comparison of Buchwald-Hartwig Amination Components

ComponentExampleRole in Reaction
Aryl Halide This compoundSubstrate
Amine Morpholine, Aniline, etc.Nucleophile
Catalyst Pd(OAc)₂, Pd₂(dba)₃Active Pd(0) source
Ligand XPhos, SPhos, BINAPStabilizes catalyst, facilitates reaction steps
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine
Solvent Toluene, DioxaneReaction medium

Experimental Protocol: Exemplary Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Aryl Bromide, Amine, Catalyst, Ligand, Base inert Inert Atmosphere (Argon) start->inert solvent Add Anhydrous Toluene inert->solvent heat Heat and Stir (80-110 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter purify Column Chromatography filter->purify product Isolated 5-Amino-2-cyanobenzeneacetonitrile Derivative purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds by reacting an organoboron species with an aryl halide.[2][3]

Expected Regiochemistry: The substitution will occur exclusively at the 5-position, replacing the bromo group with the organic substituent from the boronic acid or ester.

Table 2: Comparison of Suzuki-Miyaura Coupling Components

ComponentExampleRole in Reaction
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acid, Alkyl MIDA boronateNucleophilic partner
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Active Pd(0) source
Base K₂CO₃, CsF, K₃PO₄Activates the organoboron reagent
Solvent Toluene/Water, Dioxane/Water, DMFBiphasic or single-phase medium

Experimental Protocol: Exemplary Suzuki-Miyaura Coupling

  • In a round-bottom flask, dissolve this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., toluene and water, 4:1).

  • Add an aqueous solution of a base (e.g., K₂CO₃, 2.0 equiv.).

  • De-gas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to reflux (80-100 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution (EAS): A Battle of Directing Groups

In EAS, the aromatic ring acts as a nucleophile, attacking a strong electrophile. The regiochemical outcome is determined by the directing effects of the substituents already on the ring.

  • -CN (Cyano group): Strongly deactivating and a meta-director.

  • -Br (Bromo group): Deactivating but an ortho, para-director.

  • -CH₂CN (Cyanomethyl group): An alkyl group, which is generally activating and an ortho, para-director. However, the electron-withdrawing cyano group on the methyl will reduce its activating ability.

Predicted Regiochemistry: The directing effects are conflicting. The cyano group directs meta to itself (positions 3 and 5, with 5 being blocked). The bromo group directs ortho (position 4) and para (position 2, blocked) to itself. The cyanomethyl group directs ortho (positions 1 and 3) and para (position 5, blocked).

The most likely positions for electrophilic attack are C3 and C4. The powerful deactivating effect of the cyano group will likely make the ring significantly less reactive than benzene. Nitration of the similar 4-bromo-2-nitrotoluene, where an activating methyl group is present, still proceeds, suggesting that with a sufficiently strong electrophile, substitution is possible.[4]

Table 3: Comparison of Nitration Conditions

ComponentExampleRole in Reaction
Substrate This compoundAromatic Nucleophile
Nitrating Agent HNO₃/H₂SO₄Source of NO₂⁺ electrophile
Solvent Sulfuric AcidReaction medium and acid catalyst
Temperature 0 °C to room temperatureControls reaction rate and selectivity

Experimental Protocol: Exemplary Nitration

  • In a flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid.

  • Once dissolved and cooled, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product, likely a mixture of isomers, by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr): Activating the Ring

SNAr is less common than EAS and typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group.[5]

  • Leaving Group: The bromo group at C5 is a potential leaving group.

  • Activating Groups: The cyano group at C2 is meta to the bromine, and therefore does not activate it for SNAr. The cyanomethyl group at C1 is para to the bromine, which could potentially activate it. The cyano group on the methyl substituent enhances its electron-withdrawing character, which would favor SNAr.

Predicted Regiochemistry: If SNAr were to occur, it would happen at the C-Br bond. The success of this reaction is less certain than palladium-catalyzed couplings and would likely require a strong nucleophile and potentially harsh conditions. The electron-withdrawing cyanomethyl group in the para position is key to stabilizing the negative charge in the Meisenheimer intermediate.

SNAr Mechanism A This compound + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition (Rate-determining) C Product + Br⁻ B->C Elimination

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

Confirming the Regiochemistry: A Multi-faceted Approach

Unambiguous determination of the substitution pattern is critical. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for determining the regiochemistry of substituted benzenes. The number of signals, their chemical shifts, and their coupling patterns provide a detailed map of the molecule.

Table 4: Predicted ¹H NMR Patterns for Trisubstituted Products

Substitution PatternNumber of Aromatic ¹H SignalsExpected Splitting Pattern
5-Amino- (Buchwald) 3A singlet, a doublet, and a doublet of doublets
5-Aryl- (Suzuki) 3 (plus signals from new aryl group)A singlet, a doublet, and a doublet of doublets
3-Nitro- (EAS) 2Two doublets
4-Nitro- (EAS) 2A singlet and a doublet
X-ray Crystallography

For definitive structural proof, single-crystal X-ray diffraction is the gold standard. If a suitable crystal of the product can be obtained, this technique provides an unambiguous 3D structure of the molecule, confirming the exact position of the new substituent.[6][7]

Conclusion: A Strategic Choice for Synthesis

The regiochemical outcome of substitution on this compound is highly dependent on the chosen reaction pathway.

  • For predictable and selective substitution at the 5-position , palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the methods of choice. They offer high yields and broad functional group tolerance.

  • Electrophilic Aromatic Substitution is likely to be challenging due to the deactivated nature of the ring and may result in a mixture of isomers, primarily at the 3- and 4-positions, requiring careful separation and characterization.

  • Nucleophilic Aromatic Substitution at the 5-position is theoretically possible due to activation by the para-cyanomethyl group, but may require forcing conditions and its feasibility would need to be experimentally verified.

The selection of a synthetic strategy should be guided by the desired final structure. For targeted synthesis of 5-substituted derivatives, modern cross-coupling methods are unequivocally superior. For exploratory chemistry aiming to produce novel isomers, electrophilic substitution, while less predictable, may yield interesting results. In all cases, rigorous analytical characterization is essential to confirm the regiochemical identity of the products.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(7), 2257-2306. [Link]
  • Jasinski, J. P., Golen, J. A., & Mague, J. T. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2617. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Özbey, S., et al. (2010). (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113. [Link]
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
  • Jasinski, J. P., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. Journal of Molecular Structure, 1236, 130303. [Link]
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2023, June 30).
  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2025, February 2). 16.

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Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling 5-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-cyanobenzeneacetonitrile. Its purpose is to build a deep, trust-based understanding of the necessary precautions by explaining the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Assessment & Risk Analysis

This compound is a substituted aromatic nitrile. While specific toxicity data for this exact compound is limited, a thorough hazard assessment must be conducted based on its structural components and data from analogous compounds. The primary hazards stem from the presence of the brominated aromatic ring and the two nitrile (-C≡N) groups.

Key Hazards:

  • Toxicity: Organic nitriles can be toxic.[1][2] They can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Exposure can occur via inhalation of dust, skin absorption, or ingestion.[3] Symptoms of exposure can range from irritation to more severe systemic effects.

  • Irritation: The compound is classified as a skin and eye irritant.[4][5] Direct contact with the solid powder or solutions can cause significant irritation or chemical burns.[4][6]

  • Reactivity: Brominated compounds can be reactive and may release toxic fumes (such as hydrogen bromide or nitrogen oxides) upon decomposition, for example, in a fire.[7]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][5]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[4][5]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Ocular
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3]Inhalation

The Hierarchy of Controls: A Foundational Approach

Personal Protective Equipment (PPE) is the final and critical barrier between a researcher and a chemical hazard. However, it must be used in conjunction with a prioritized set of safety measures known as the Hierarchy of Controls. This systemic approach ensures maximum protection.[8]

  • Elimination/Substitution: Not applicable when working with the target molecule.

  • Engineering Controls: These are the primary, most effective measures. All handling of this compound must be performed within certified engineering controls.

    • Chemical Fume Hood: For all procedures involving open handling, transfers, and reactions.[9][10]

    • Ventilated Balance Enclosure (VBE): For weighing the solid compound to prevent inhalation of fine powders.

  • Administrative Controls: These are procedural controls.

    • Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.

    • Restrict access to the designated handling area.

    • Ensure all personnel are trained on the specific hazards and emergency procedures.[11]

  • Personal Protective Equipment (PPE): The last line of defense, detailed in the following sections.[9][12]

Core PPE Protocol for this compound

A risk assessment is required to select the appropriate PPE for any given task.[11][13] The following protocol outlines the minimum requirements for handling this compound.

Primary (Body) Protection

A clean, buttoned, flame-resistant laboratory coat is mandatory. For larger-scale operations (>10g) or tasks with a significant splash risk, supplement the lab coat with a chemical-resistant apron made of a material like neoprene.

Hand Protection

Due to the risk of dermal absorption and skin irritation, double-gloving is required.

  • Inner Glove: Standard disposable nitrile glove.

  • Outer Glove: A second, thicker (e.g., >8-mil) disposable nitrile glove. Nitrile provides good resistance to a range of chemicals and is a suitable material for incidental contact.[8][14]

  • Causality: The double-gloving technique provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin. Gloves must be changed immediately if contamination is suspected, and they should never be reused.[14] Always inspect gloves for tears or holes before use.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn at all times in the laboratory.[15]

  • Elevated Risk: When handling the powder, dispensing solutions, or performing any task with a splash hazard, upgrade to chemical splash goggles.[15][16]

  • Maximum Protection: For tasks involving larger quantities or a high risk of splashing (e.g., preparing corrosive baths, large-volume transfers), a full-face shield must be worn in addition to chemical splash goggles.[15] The goggles protect the eyes, while the shield protects the entire face from splashes.

Respiratory Protection

Respiratory protection is typically not required if all work is conducted within a certified chemical fume hood or other ventilated enclosure. However, if an emergency situation arises (e.g., a large spill outside of a fume hood) or if engineering controls are not available or fail, respiratory protection is essential. In such cases, a full-face respirator with combination organic vapor/P100 (high-efficiency particulate) cartridges is necessary. All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[8]

Standard Operating Procedures (SOPs)

SOP 1: PPE Donning Sequence (Putting On)
  • Lab Coat: Put on and fully button.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Don safety glasses, goggles, or face shield as required by the task.

SOP 2: PPE Doffing Sequence (Taking Off)

This sequence is designed to prevent cross-contamination from soiled PPE to your skin or the lab environment.[14]

  • Outer Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the coat. Shrug it from your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

SOP 3: Spill and Emergency Response
  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full core PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Gently scoop the absorbed material into a labeled, sealed container for hazardous waste.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[17] Do not attempt to clean a large spill yourself.[16]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18]

SOP 4: Waste Disposal
  • All contaminated PPE (gloves, disposable lab coats) and materials used for cleanup must be disposed of as hazardous chemical waste.[16]

  • Place these items in a clearly labeled, sealed waste container.

  • Waste containing brominated compounds should be segregated and disposed of according to your institution's EHS guidelines.[10][17] Do not mix with incompatible waste streams.[7]

Visualization & Summary

Task-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level Determination cluster_2 Required PPE Assembly Start Start: Define Task TaskType What is the scale and nature of the task? Start->TaskType Weighing Weighing Solid (<1g) in VBE TaskType->Weighing Weighing Powder SmallScale Small Scale Solution Work (<100mL in Hood) TaskType->SmallScale Solution Transfer LargeScale Large Scale / High Splash Risk (>100mL in Hood) TaskType->LargeScale Reaction Quench / Large Transfer PPE_Level1 Core PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses Weighing->PPE_Level1 PPE_Level2 Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles SmallScale->PPE_Level2 PPE_Level3 Maximum PPE: - Chem-Resistant Apron - Double Nitrile Gloves - Goggles + Face Shield SmallScale->PPE_Level3 High Splash Potential PPE_level3 PPE_level3 LargeScale->PPE_level3 High Splash Potential

Caption: Workflow for selecting PPE based on task-specific risks.

References

  • NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention.[Link]
  • Pocket Guide to Chemical Hazards Introduction.Centers for Disease Control and Prevention.[Link]
  • NIOSH Pocket Guide To Chemical Hazards.Google Books.
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  • NIOSH Pocket Guide to Chemical Hazards.U.S. Department of Health and Human Services.[Link]
  • NIOSH Pocket Guide to Chemical Hazards.Labelmaster.[Link]
  • OSHA's PPE Laboratory Standards.Clarion Safety Systems.[Link]
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.MBRAUN.[Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.Lab Manager Magazine.[Link]
  • LCSS: BROMINE.
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  • Working with Chemicals.
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  • Safe Chemical Handling / Lab Safety Video Part 5.YouTube.[Link]
  • Bromine water - disposal.Chemtalk - Science Forum For Lab Technicians.[Link]
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.University of Pennsylvania EHRS.[Link]
  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles.Centers for Disease Control and Prevention.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.